1-Ethynylcyclopentene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h1,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLBRQZIHLWMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301894 | |
| Record name | 1-ethynylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610-13-5 | |
| Record name | NSC147136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-ethynylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Ethynylcyclopentene from Cyclopentanone
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical guide on the synthesis of 1-ethynylcyclopentene, a valuable building block in organic synthesis, starting from cyclopentanone (B42830). The synthesis is a two-step process involving the initial ethynylation of cyclopentanone to form the intermediate, 1-ethynylcyclopentanol (B96918), followed by its dehydration to yield the final product. This guide details the reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data for each step. Visualizations of the reaction pathway and experimental workflow are included to facilitate understanding.
Introduction and Overall Reaction Scheme
The synthesis of this compound from cyclopentanone is a robust and common transformation in organic chemistry. The process is typically achieved in two sequential steps:
-
Ethynylation of Cyclopentanone: A nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclopentanone. This reaction, a variation of the Favorskii reaction, forms the tertiary alcohol, 1-ethynylcyclopentanol.[1]
-
Dehydration of 1-Ethynylcyclopentanol: An acid-catalyzed elimination of water from the alcohol intermediate to form the target alkene, this compound.
The overall transformation can be summarized as follows:
Cyclopentanone → 1-Ethynylcyclopentanol → this compound
Step 1: Synthesis of 1-Ethynylcyclopentanol (Ethynylation)
The first step is the formation of 1-ethynylcyclopentanol via the nucleophilic addition of an acetylide to cyclopentanone.[2] The acetylide is typically generated in situ from acetylene (B1199291) or a protected acetylene source using a strong base, such as an organolithium reagent (e.g., n-butyllithium), or through a catalytic system.[2][3]
Reaction Mechanism and Visualization
The mechanism involves the deprotonation of a terminal alkyne to form a potent nucleophile, the metal acetylide.[1] This acetylide then attacks the carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield 1-ethynylcyclopentanol.[2]
Caption: Mechanism of this compound Synthesis.
Experimental Protocol: Ethynylation using a Catalytic System
This protocol is adapted from a method utilizing a Zn(OTf)₂/TBAF·3H₂O catalytic system for the enantioselective alkynylation of cyclopentanone.[3]
-
Reactor Setup: To a dried, nitrogen-purged reaction vessel, add acetonitrile (B52724) (MeCN) as the solvent.
-
Catalyst Preparation: Add the catalytic system, zinc triflate (Zn(OTf)₂) and tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H₂O), to the reaction vessel. The combined loading should be approximately 0.05 mol with respect to the cyclopentanone.[3]
-
Reagent Addition: Cool the mixture to -10 °C. Introduce cyclopentanone to the vessel.
-
Reaction: Bubble acetylene gas through the solution. Maintain a molar ratio of acetylene to cyclopentanone of 2:1.[3]
-
Monitoring: Stir the reaction mixture at -10 °C for 120 minutes.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 1-ethynylcyclopentanol can be purified further by column chromatography on silica (B1680970) gel.
Quantitative Data: Ethynylation
The following table summarizes typical reaction parameters and outcomes for the synthesis of 1-ethynylcyclopentanol.
| Parameter | Value / Range | Source |
| Starting Material | Cyclopentanone | [3] |
| Reagents | Acetylene, Zn(OTf)₂, TBAF·3H₂O | [3] |
| Solvent | Acetonitrile (MeCN) | [3] |
| Temperature | -10 °C | [3] |
| Reaction Time | 120 minutes | [3] |
| Molar Ratio (Acetylene:Cyclopentanone) | 2:1 | [3] |
| Typical Yield | 80-90% (Analogous Grignard reaction) | [4] |
Step 2: Synthesis of this compound (Dehydration)
The second step involves the dehydration of the 1-ethynylcyclopentanol intermediate. This is an elimination reaction, typically catalyzed by a strong acid, which proceeds via an E1 mechanism due to the stability of the tertiary carbocation intermediate.[5]
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol is a generalized procedure for the acid-catalyzed dehydration of a tertiary alcohol.[4][5]
-
Reactor Setup: Place the crude or purified 1-ethynylcyclopentanol into a round-bottom flask equipped with a distillation apparatus (distilling head, condenser, and receiving flask).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (e.g., 5-10 drops).
-
Reaction and Distillation: Gently heat the mixture. The product, this compound, will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation of the volatile product.
-
Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Purification: Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride or sodium sulfate.
-
Final Purification: Filter to remove the drying agent and purify the final product by fractional distillation to obtain pure this compound.
Quantitative Data: Dehydration
| Parameter | Value / Range | Source |
| Starting Material | 1-Ethynylcyclopentanol | [4] |
| Catalyst | Concentrated H₂SO₄ or H₃PO₄ | [4][5] |
| Technique | Distillation | [4] |
| Typical Yield (from alcohol) | 70-85% | [4] |
Experimental Workflow Summary
The entire process from starting material to final product can be visualized as a clear workflow.
Caption: Experimental Workflow for this compound Synthesis.
Characterization of this compound
The identity and purity of the final product, this compound, should be confirmed using modern analytical techniques.
| Property | Data | Source |
| Molecular Formula | C₇H₈ | [6] |
| Molecular Weight | 92.14 g/mol | [6] |
| Appearance | Colorless Liquid | [7] |
| Boiling Point | 106.1 °C at 760 mmHg | [7] |
| ¹³C NMR | Spectra available in databases | [6] |
| GC-MS | Spectra available in databases | [8] |
References
- 1. 1-Ethynylcyclopentanol | 17356-19-3 | Benchchem [benchchem.com]
- 2. Alkynylation - Wikipedia [en.wikipedia.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. benchchem.com [benchchem.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. This compound | C7H8 | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopentene,1-ethynyl- | CAS#:1610-13-5 | Chemsrc [chemsrc.com]
- 8. spectrabase.com [spectrabase.com]
Spectroscopic Data Analysis of 1-Ethynylcyclopentene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethynylcyclopentene, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It includes a detailed presentation of predicted Nuclear Magnetic Resonance (NMR) data, plausible Infrared (IR) spectroscopy and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted and plausible spectroscopic data for this compound (C₇H₈, Molecular Weight: 92.14 g/mol ).
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.15 | t | 1H | =C-H |
| 2.85 | s | 1H | ≡C-H |
| 2.40 | m | 2H | =C-CH ₂ |
| 2.35 | m | 2H | C-CH ₂-C= |
| 1.90 | p | 2H | C-CH ₂-C |
Note: Data is predicted and may not reflect experimental values precisely. Multiplicity codes: s = singlet, t = triplet, p = pentet, m = multiplet.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 135.0 | C =CH |
| 128.0 | C=C H |
| 83.0 | C ≡CH |
| 77.0 | C≡C H |
| 34.0 | =C-C H₂ |
| 30.0 | C H₂-CH₂-C= |
| 22.0 | C-C H₂-C |
Note: Data is predicted and may not reflect experimental values precisely.
Table 3: Plausible Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3310 | Strong, Sharp | ≡C-H Stretch |
| 3045 | Medium | =C-H Stretch |
| 2950-2840 | Medium-Strong | C-H (sp³) Stretch |
| 2110 | Weak | C≡C Stretch |
| 1650 | Medium | C=C Stretch |
| 1450 | Medium | CH₂ Bend |
Note: This data is plausible based on characteristic functional group frequencies.
Table 4: Plausible Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Abundance (%) | Proposed Fragment |
| 92 | 85 | [M]⁺ (Molecular Ion) |
| 91 | 100 | [M-H]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
| 66 | 60 | [M-C₂H₂]⁺ (Retro-Diels-Alder) |
| 65 | 55 | [C₅H₅]⁺ |
| 39 | 50 | [C₃H₃]⁺ |
Note: This data is plausible based on typical fragmentation patterns.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 8-16 scans, and a pulse angle of 30 degrees.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a pulse angle of 45 degrees. Typically, 512-1024 scans are accumulated to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decays (FIDs) are processed using an appropriate software package. A Fourier transform is applied, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically collected over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is converted to a spectrum by Fourier transformation. The spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 column) to separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is operated in Electron Ionization (EI) mode. A standard electron energy of 70 eV is used to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Acquisition and Processing: The detector records the abundance of each ion, and the data system generates a mass spectrum, which is a plot of relative intensity versus m/z.
Visualization of Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.
Caption: Proposed fragmentation of this compound in EI-MS.
An In-depth Technical Guide on the Chemical Properties and Reactivity of 1-Ethynylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynylcyclopentene, a versatile and reactive building block in organic synthesis, holds significant potential for the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, with a particular focus on methodologies relevant to drug discovery and development. Detailed experimental protocols for key transformations, including its synthesis, are presented alongside a summary of its physicochemical characteristics. This document aims to serve as a valuable resource for researchers exploring the synthetic utility of this compound.
Chemical Properties of this compound
This compound (CAS No: 1610-13-5) is a colorless liquid characterized by the presence of both a cyclopentene (B43876) ring and a terminal alkyne.[1] This unique combination of a strained cycloalkene and a reactive ethynyl (B1212043) group imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ | [1] |
| Molecular Weight | 92.14 g/mol | [1] |
| CAS Number | 1610-13-5 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 106.1 °C at 760 mmHg | |
| Density | 0.89 g/cm³ | |
| Refractive Index | 1.49 | |
| Flash Point | 3.1 °C |
Spectroscopic Data
Synthesis of this compound
This compound is typically synthesized from its precursor, 1-ethynylcyclopentan-1-ol. This two-step sequence involves the ethynylation of cyclopentanone (B42830) followed by the dehydration of the resulting tertiary alcohol.
Synthesis of 1-Ethynylcyclopentan-1-ol
The synthesis of 1-ethynylcyclopentan-1-ol is achieved through the nucleophilic addition of an acetylene (B1199291) equivalent to cyclopentanone. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 1-Ethynylcyclopentan-1-ol
-
Materials: Cyclopentanone, Acetylene gas, Sodium amide (NaNH₂) or a suitable organometallic reagent (e.g., ethynylmagnesium bromide), Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), Ammonium (B1175870) chloride solution (saturated), Anhydrous magnesium sulfate (B86663).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a suspension of sodium amide in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Bubble acetylene gas through the stirred suspension to form sodium acetylide. The completion of this step is often indicated by a change in the color of the reaction mixture.
-
Once the formation of sodium acetylide is complete, slowly add a solution of cyclopentanone in anhydrous diethyl ether to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1-ethynylcyclopentan-1-ol, which can be purified by vacuum distillation.
-
Dehydration of 1-Ethynylcyclopentan-1-ol
The final step in the synthesis of this compound is the acid-catalyzed dehydration of 1-ethynylcyclopentan-1-ol.
Experimental Protocol: Dehydration of 1-Ethynylcyclopentan-1-ol
-
Materials: 1-Ethynylcyclopentan-1-ol, Phosphoryl chloride (POCl₃) or a strong acid catalyst (e.g., sulfuric acid), Pyridine (B92270) or triethylamine, Anhydrous diethyl ether, Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 1-ethynylcyclopentan-1-ol in a suitable solvent such as pyridine or a mixture of pyridine and an inert solvent like dichloromethane (B109758).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting this compound by distillation.[2]
-
Caption: Synthetic pathway to this compound.
Reactivity of this compound
The reactivity of this compound is dominated by the chemistry of its two functional groups: the carbon-carbon double bond within the cyclopentene ring and the terminal carbon-carbon triple bond of the ethynyl group. This dual reactivity allows for a wide range of chemical transformations.
Cycloaddition Reactions
This compound can participate in various cycloaddition reactions, making it a valuable synthon for the construction of complex polycyclic systems.
-
Diels-Alder Reaction: The cyclopentene double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. The reaction with electron-rich dienes is facilitated by the slightly electron-withdrawing nature of the ethynyl group. For instance, the reaction with a highly reactive diene like tetracyclone would proceed under thermal conditions to yield a highly substituted polycyclic adduct.[3]
Experimental Protocol: Diels-Alder Reaction with Tetracyclone
-
Materials: this compound, Tetracyclone (2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one), Toluene or xylene, Reflux condenser.
-
Procedure:
-
In a round-bottom flask, dissolve tetracyclone in a minimal amount of toluene.
-
Add a stoichiometric amount of this compound to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (the disappearance of the highly colored tetracyclone is a good indicator).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.[3]
-
-
[2+2] Photocycloaddition: The double bond of this compound can undergo photochemical [2+2] cycloaddition with enones to form cyclobutane-containing bicyclic systems.[4][5][6][7] These reactions are typically carried out by irradiating a solution of the reactants with UV light.
Experimental Protocol: [2+2] Photocycloaddition with an Enone
-
Materials: this compound, a suitable enone (e.g., cyclopentenone), Dichloromethane or another suitable solvent, Photoreactor equipped with a UV lamp (e.g., 350 nm).
-
Procedure:
-
In a quartz reaction vessel, dissolve the enone and an excess of this compound in dichloromethane.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the solution with a UV lamp at a suitable wavelength (e.g., 350 nm) while maintaining a low temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting enone is consumed, remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography.[4][8]
-
-
Click Chemistry: The terminal alkyne of this compound is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10][][12] This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials: this compound, an organic azide (B81097), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate (B8700270), A suitable solvent system (e.g., t-butanol/water or DMF).
-
Procedure:
-
In a reaction vial, dissolve the organic azide and this compound in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of a solution of copper(II) sulfate pentahydrate in water.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Upon completion, the product can often be isolated by precipitation or extraction. Further purification can be achieved by recrystallization or column chromatography.[9][]
-
Polymerization
The strained double bond of this compound makes it a suitable monomer for ring-opening metathesis polymerization (ROMP) using Grubbs' catalysts.[13][14][15][16][17] This method allows for the synthesis of polymers with the ethynyl group as a pendant functionality, which can be further modified.
Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP)
-
Materials: this compound (purified and degassed), Grubbs' catalyst (e.g., first or second generation), Anhydrous and degassed solvent (e.g., dichloromethane or toluene), Ethyl vinyl ether (for quenching).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the Grubbs' catalyst in the anhydrous solvent.
-
Add the degassed this compound to the catalyst solution via syringe.
-
Stir the reaction mixture at room temperature. Polymerization is often indicated by an increase in viscosity.
-
After the desired time, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.[13][16]
-
Hydrogenation
Both the double and triple bonds of this compound can be reduced by catalytic hydrogenation. Selective reduction is possible by choosing appropriate catalysts and reaction conditions.
-
Partial Hydrogenation to 1-Vinylcyclopentene: The triple bond can be selectively reduced to a double bond using a poisoned catalyst such as Lindlar's catalyst, yielding 1-vinylcyclopentene.[18][19][20][21]
Experimental Protocol: Partial Hydrogenation with Lindlar's Catalyst
-
Materials: this compound, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), Hydrogen gas, A suitable solvent (e.g., hexane (B92381) or ethanol), Quinoline (optional, as an additional poison).
-
Procedure:
-
In a hydrogenation flask, dissolve this compound in the chosen solvent.
-
Add Lindlar's catalyst and, if necessary, a small amount of quinoline.
-
Evacuate the flask and fill it with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by GC or ¹H NMR to ensure selective reduction to the alkene without over-reduction to the alkane.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain 1-vinylcyclopentene.[18][19][20]
-
-
Full Hydrogenation to Ethylcyclopentane (B167899): Complete reduction of both the double and triple bonds to yield ethylcyclopentane can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Halogenation
This compound can undergo electrophilic addition of halogens across both the double and triple bonds. The regioselectivity and stereoselectivity of these reactions depend on the specific halogenating agent and reaction conditions.
-
Addition of Bromine (Br₂): The reaction with bromine will likely lead to a mixture of products resulting from addition to either the double bond, the triple bond, or both. The addition to the double bond is expected to proceed via a bromonium ion intermediate, leading to anti-addition.
-
Addition of Iodine Monochloride (ICl): The addition of a mixed halogen like ICl is expected to be regioselective, with the more electrophilic iodine adding to the more nucleophilic carbon. For the double bond, this would lead to a trans-adduct.[22][23]
Experimental Protocol: Electrophilic Addition of Iodine Monochloride
-
Materials: this compound, Iodine monochloride (ICl), Anhydrous dichloromethane, Sodium thiosulfate (B1220275) solution (aqueous).
-
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous dichloromethane and cool the solution to 0 °C.
-
Slowly add a solution of iodine monochloride in dichloromethane dropwise to the stirred solution.
-
Maintain the temperature at 0 °C and stir for an appropriate amount of time, monitoring the reaction by TLC.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted ICl.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the halo-substituted product, which may require further purification.[22]
-
Caption: Major reaction pathways of this compound.
Applications in Drug Development and Signaling Pathways
While specific studies on the biological activity of this compound itself are limited, the cyclopentene and alkyne moieties are present in numerous biologically active molecules.
Relevance of the Cyclopentene Scaffold
Cyclopentene derivatives have been investigated for a range of pharmacological activities, including anticancer and kinase inhibitory effects.[24][25][26][27][28][29] For instance, certain cyclopentenone derivatives have shown inhibitory activity against protein tyrosine kinases.[24] The rigid cyclopentene ring can serve as a scaffold to orient functional groups in a specific spatial arrangement, which is crucial for binding to biological targets.
Utility of the Ethynyl Group in Drug Discovery
The terminal alkyne in this compound is a particularly valuable functional group in drug development for several reasons:
-
Bioorthogonal Chemistry: As mentioned, the ethynyl group readily participates in click chemistry reactions, allowing for the efficient conjugation of the cyclopentene scaffold to other molecules, such as fluorescent probes, affinity tags, or drug delivery systems, under biocompatible conditions.[9][10][][12]
-
Metabolic Stability: The introduction of an ethynyl group can sometimes enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.
-
Target Engagement: The linear geometry and electronic properties of the alkyne can be exploited to form specific interactions with biological targets, such as hydrogen bonding or π-stacking.
Potential Role in Signaling Pathways
Given that derivatives of cyclopentene have been explored as kinase inhibitors, it is plausible that novel compounds derived from this compound could modulate various signaling pathways.[30][31][32][33] Kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[30][33] The development of selective kinase inhibitors is a major focus of modern drug discovery. The general mechanism of kinase-mediated signaling involves the transfer of a phosphate (B84403) group from ATP to a substrate protein, thereby altering its activity. Inhibitors can block this process by competing with ATP for the binding site on the kinase.
Caption: General kinase signaling pathway and potential inhibition.
Conclusion
This compound is a highly versatile and reactive molecule with significant potential in organic synthesis, particularly in the fields of materials science and drug discovery. Its unique structural features allow for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. The detailed experimental protocols provided in this guide offer a practical starting point for researchers wishing to explore the synthetic utility of this compound. Further investigation into the biological activities of derivatives of this compound is warranted and may lead to the discovery of novel therapeutic agents.
References
- 1. This compound | C7H8 | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application [article.sapub.org]
- 4. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (−)-Grandisol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. labinsights.nl [labinsights.nl]
- 13. Ring opening metathesis polymerization of cyclopentene using a ruthenium catalyst confined by a branched polymer architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Chemoselective ring-opening metathesis polymerization of cyclopropenes spirally appended with N-aryl saturated heterocycles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Highly active ruthenium metathesis catalysts enabling ring-opening metathesis polymerization of cyclopentadiene at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. orgosolver.com [orgosolver.com]
- 20. youtube.com [youtube.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. gauthmath.com [gauthmath.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and antitumor activity of model cyclopentene-[ g]annelated isoindigos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [PDF] Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. | Semantic Scholar [semanticscholar.org]
- 29. pure.dongguk.edu [pure.dongguk.edu]
- 30. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The logic and design of analog-sensitive kinases and their small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular formula of 1-Ethynylcyclopentene
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on 1-Ethynylcyclopentene, a versatile building block in organic synthesis. It details its chemical and physical properties, spectroscopic information, synthesis protocols, and key reaction pathways.
Core Chemical Identifiers
This compound is a cyclic hydrocarbon containing both a double and a triple bond. Its fundamental identifiers are crucial for database searches and regulatory compliance.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 92.14 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Density | 0.89 g/cm³ | [1][3] |
| Boiling Point | 106.1 °C at 760 mmHg | [1][3] |
| Flash Point | 3.1 °C | [1][3] |
| Vapor Pressure | 33.4 mmHg at 25 °C | [1][3] |
| Refractive Index | 1.49 | [1][3] |
| InChI | InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h1,5H,3-4,6H2 | [2][4] |
| InChIKey | DKLBRQZIHLWMHU-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | C#CC1=CCCC1 | [2][4] |
Table 2: Spectroscopic and Database Identifiers
| Data Type / Identifier | Value / Reference | Source |
| ¹³C NMR | SpectraBase | [2] |
| Mass Spectrometry (GC-MS) | SpectraBase, Wiley ID: 1117626 | [2][5] |
| PubChem CID | 287350 | [1][2] |
| DSSTox Substance ID | DTXSID70301894 | [2][4] |
Synthesis and Experimental Protocols
This compound can be synthesized from several precursors. A common and well-documented route involves the dehydration of 1-Ethynylcyclopentanol.
Experimental Protocol: Synthesis of Precursor 1-Ethynylcyclopentan-1-ol [6]
This protocol details the enantioselective alkynylation of cyclopentanone to yield the direct precursor to this compound.
-
Catalyst System: A Zn(OTf)₂/TBAF·3H₂O complex is utilized as the catalytic system.
-
Reaction Setup: The reaction is conducted in an acetonitrile (B52724) (MeCN) medium.
-
Reagent Stoichiometry: The molar ratio of acetylene (B1199291) to cyclopentanone is maintained at 2:1. The combined loading of the catalytic system is 0.05 mol with respect to the starting materials.
-
Reaction Conditions: The reaction mixture is maintained at –10 °C for a duration of 120 minutes.
-
Workup and Purification: Following the reaction, standard aqueous workup and extraction procedures are employed. The crude product is purified, typically by distillation or column chromatography, to yield 1-ethynylcyclopentan-1-ol.
The subsequent step, dehydration of 1-ethynylcyclopentan-1-ol, can be achieved using various acidic catalysts or dehydration agents to furnish this compound.[3]
Reactivity and Logical Relationships
The unique structure of this compound, featuring both an alkene and a terminal alkyne, allows for a diverse range of chemical transformations. This makes it a valuable intermediate for constructing complex molecular architectures.
The terminal alkyne is particularly amenable to metal-catalyzed reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[7] This reaction provides an efficient and highly selective method for forming 1,4-disubstituted 1,2,3-triazole linkages, which are valuable in drug discovery, polymer science, and materials science.
Application in Click Chemistry: A Conceptual Workflow
The utility of this compound as a scaffold is powerfully demonstrated in its application in CuAAC. This workflow outlines the conceptual steps for conjugating a molecule of interest (R-N₃) to the this compound core.
Experimental Considerations for CuAAC:
-
Catalyst: The reaction is catalyzed by a Copper(I) species. This is often generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.
-
Solvents: The reaction is famously tolerant of a wide range of solvents, including aqueous systems (e.g., tBuOH/H₂O, DMSO/H₂O), making it suitable for conjugating biomolecules.
-
Mechanism: The process involves the formation of a copper acetylide intermediate, which then reacts with the azide in a concerted cycloaddition step.[7]
-
Purification: The high efficiency and selectivity of the click reaction often simplify purification, with the product being isolated through simple filtration or extraction.
This guide serves as a foundational resource for researchers interested in the properties and synthetic applications of this compound. Its versatile reactivity makes it a valuable tool for the synthesis of novel compounds in various fields of chemical science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H8 | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentene,1-ethynyl- | CAS#:1610-13-5 | Chemsrc [chemsrc.com]
- 4. Page loading... [guidechem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Computational Insights into the Electronic Landscape of 1-Ethynylcyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to elucidate the electronic structure of 1-ethynylcyclopentene. By leveraging quantum mechanical calculations, we can gain profound insights into the molecule's reactivity, stability, and potential as a synthon in the development of novel therapeutics and functional materials. This document outlines the theoretical framework, computational protocols, and interpretation of the resulting data, serving as a comprehensive resource for professionals in the field.
Introduction to the Computational Study of this compound
This compound is a hydrocarbon featuring a five-membered ring fused with an ethynyl (B1212043) group. This unique structural motif imparts interesting electronic properties that are crucial for its chemical behavior. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine these properties at the atomic level.[1][2] By solving the Schrödinger equation for the molecule, we can obtain detailed information about its electron distribution, molecular orbitals, and energetic landscape. This knowledge is invaluable for predicting reaction outcomes, understanding reaction mechanisms, and designing molecules with desired properties.
Theoretical Framework and Computational Protocols
The foundation of modern computational studies on organic molecules lies in quantum mechanics. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it an ideal choice for studying molecules of this size.[1][2] The selection of a suitable functional and basis set is critical for obtaining reliable results.
Computational Methodology
A typical computational protocol for investigating the electronic structure of this compound involves the following steps:
-
Molecular Geometry Optimization: The initial 3D structure of this compound is constructed. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on the most stable structure.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Single-Point Energy Calculations: With the optimized geometry, a single-point energy calculation is carried out to determine various electronic properties.
-
Analysis of Results: The output from the calculations is then analyzed to extract key data, including molecular orbital energies, bond parameters, and atomic charges.
A commonly employed level of theory for such studies is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[3] This combination has been shown to provide accurate results for a wide range of organic molecules. All calculations are typically performed using a computational chemistry software package like Gaussian, Spartan, or Q-Chem.
Workflow for Computational Analysis
The logical flow of a computational study on this compound is depicted in the following diagram. This workflow ensures a systematic and rigorous investigation of the molecule's electronic properties.
References
Theoretical Prediction of 1-Ethynylcyclopentene Reaction Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynylcyclopentene, a molecule featuring a conjugated enyne system, presents a rich landscape for diverse chemical transformations. Understanding the underlying reaction mechanisms is crucial for harnessing its synthetic potential in various fields, including drug development. This technical guide provides a comprehensive overview of the theoretical prediction of reaction mechanisms for this compound. It delves into the principal reaction pathways, the computational methodologies employed to study them, and illustrative experimental protocols. By integrating theoretical calculations with practical considerations, this document aims to equip researchers with the knowledge to predict, control, and utilize the reactivity of this versatile building block.
Introduction
The unique structural motif of this compound, comprising a five-membered ring fused with an ethynyl (B1212043) group, confers upon it a distinct reactivity profile. The conjugated π-system allows it to participate in a variety of concerted and stepwise reactions. Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms of such molecules.[1] Methods like Density Functional Theory (DFT) provide profound insights into transition states, reaction intermediates, and energetic barriers, guiding the rational design of synthetic routes.[2] This guide will explore the primary reaction types anticipated for this compound, including pericyclic reactions and cycloadditions, supported by computational data from analogous systems.
Predicted Reaction Mechanisms
Based on its structural features, this compound is predicted to undergo several key types of reactions:
-
Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state.[3][4][5] For this compound, electrocyclic reactions are of particular interest.
-
Cycloaddition Reactions: These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.[6] The double and triple bonds in this compound make it an excellent candidate for various cycloadditions.[7]
-
Radical Reactions: The presence of allylic and propargylic positions suggests that this compound could also participate in radical-mediated transformations, particularly under combustion or radical initiation conditions.[8]
Pericyclic Reactions: Electrocyclization
Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a cyclic product with one more sigma bond and one fewer pi bond than the reactant.[6] The conjugated system of this compound can be envisioned to undergo electrocyclization under thermal or photochemical conditions. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.[4][5]
A potential electrocyclization pathway for a derivative of this compound could involve the formation of a bicyclic system. The feasibility and stereospecificity of such a reaction would be dictated by the number of π-electrons involved in the cyclic transition state.
Cycloaddition Reactions
Cycloaddition reactions are a powerful tool for the construction of cyclic molecules.[3] this compound can act as either the diene or dienophile component in Diels-Alder reactions, or as the 2π component in other cycloadditions.
-
[4+2] Cycloaddition (Diels-Alder Reaction): The cyclopentene (B43876) double bond and the ethynyl group can act as a dienophile, reacting with a diene. Alternatively, a substituted this compound could potentially act as a diene. The regioselectivity and stereoselectivity of these reactions can be predicted using Frontier Molecular Orbital (FMO) theory.[4][9]
-
[3+2] Dipolar Cycloaddition: The triple bond of this compound is an excellent dipolarophile for reactions with 1,3-dipoles such as azides and nitrones.[1][7] These reactions are highly valuable for the synthesis of five-membered heterocyclic rings.
-
[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions between the double or triple bond of this compound and another alkene are also conceivable, leading to the formation of cyclobutane (B1203170) or cyclobutene (B1205218) rings.
Radical Reactions
In environments with radical initiators or at high temperatures, this compound can undergo radical addition reactions. For instance, the reaction with the ethynyl radical (C2H) has been studied for the similar cyclopentadiene, leading to the formation of ethynyl-cyclopentadiene isomers.[10] A similar pathway can be anticipated for this compound, which could be relevant in combustion chemistry and astrochemistry.[8][10]
Computational Methodologies
The theoretical prediction of reaction mechanisms heavily relies on quantum chemical calculations.[1]
Density Functional Theory (DFT)
DFT is a widely used computational method for studying the electronic structure of molecules and predicting their reactivity.[2] Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), are commonly employed to:
-
Optimize the geometries of reactants, products, transition states, and intermediates.
-
Calculate the activation energies and reaction enthalpies to determine the kinetic and thermodynamic feasibility of a reaction pathway.[11]
-
Perform frequency calculations to characterize stationary points as minima or transition states and to obtain zero-point vibrational energies.
Ab Initio Methods
Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate energetic predictions, though at a higher computational cost. These methods are often used to benchmark DFT results for key reaction steps.
Reaction Path Following
Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state connects the desired reactants and products. This is crucial for validating the proposed reaction mechanism.
Data Presentation: Predicted Energetics
The following tables summarize representative quantitative data for predicted reaction pathways of this compound, based on analogies with similar systems studied in the literature. These values are illustrative and would require specific calculations for definitive results.
Table 1: Predicted Activation Energies and Reaction Enthalpies for Pericyclic Reactions of a Substituted this compound Derivative.
| Reaction Type | Pathway | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |
| Electrocyclization | 6π thermal | 25 - 35 | -10 to -20 |
| Electrocyclization | 6π photochemical | 15 - 25 | -10 to -20 |
Table 2: Predicted Activation Energies and Reaction Enthalpies for Cycloaddition Reactions of this compound.
| Reaction Type | Reactants | Regiochemistry | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |
| [4+2] Cycloaddition | This compound + Cyclopentadiene | endo | 15 - 25 | -20 to -30 |
| [4+2] Cycloaddition | This compound + Cyclopentadiene | exo | 18 - 28 | -18 to -28 |
| [3+2] Cycloaddition | This compound + Phenyl Azide (B81097) | 1,4-disubstituted | 10 - 20 | -30 to -40 |
| [3+2] Cycloaddition | This compound + Phenyl Azide | 1,5-disubstituted | 12 - 22 | -28 to -38 |
Experimental Protocols
Validating theoretical predictions requires experimental investigation. Below are detailed methodologies for key experiments relevant to the study of this compound reactions.
General Procedure for a [4+2] Cycloaddition Reaction
-
Reactant Preparation: A solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is prepared in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Diene: The diene (e.g., cyclopentadiene, 1.2 mmol) is added to the solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The structure of the product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Procedure for a Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)
-
Reactant Preparation: To a solution of this compound (1.0 mmol) and an organic azide (1.0 mmol) in a solvent mixture (e.g., t-butanol/water 1:1, 10 mL) is added a copper(II) sulfate (B86663) pentahydrate solution (0.05 mmol in 0.5 mL water).
-
Addition of Reducing Agent: Sodium ascorbate (B8700270) (0.1 mmol in 0.5 mL water) is added, and the mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification and Characterization: The residue is purified by column chromatography to afford the desired triazole product, which is then characterized spectroscopically.
Visualizations of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the predicted reaction mechanisms.
References
- 1. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wpage.unina.it [wpage.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of the cyclopentadienyl + acetylene, fulvenallene + H, and 1-ethynylcyclopentadiene + H reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. coms.events [coms.events]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Conformational Landscape of 1-Ethynylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynylcyclopentene, a molecule of interest in synthetic chemistry and materials science, possesses a conformational flexibility that is crucial to its reactivity and physical properties. This technical guide provides a comprehensive exploration of the potential conformers and isomers of this compound. Due to a lack of direct experimental studies in the current body of scientific literature, this document outlines a robust computational methodology for a thorough investigation. It serves as a detailed roadmap for researchers aiming to characterize the conformational space of this molecule and similar unsaturated cyclic compounds. The guide presents predicted quantitative data for the likely conformers, details proposed experimental and computational protocols, and visualizes key workflows and relationships using Graphviz diagrams.
Introduction to the Conformational Analysis of this compound
The cyclopentene (B43876) ring is not planar and is known to adopt puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cs symmetry) and the "twist" or "half-chair" (C2 symmetry). The presence of the ethynyl (B1212043) substituent at the C1 position introduces further complexity to the conformational landscape. The orientation of the ethynyl group relative to the cyclopentene ring can lead to distinct conformers with different energies and properties. Understanding the relative stabilities and the energy barriers for interconversion between these conformers is essential for predicting the molecule's behavior in different environments.
Predicted Conformers and Isomers
Based on the known conformational preferences of cyclopentene derivatives, this compound is predicted to exist primarily in two envelope conformations. In these conformations, one of the saturated carbon atoms (C3 or C4) is out of the plane of the other four atoms. The position of the out-of-plane atom relative to the double bond and the ethynyl group will define the distinct conformers.
A positional isomer, 4-ethynylcyclopentene, is also a relevant consideration in synthetic pathways and potential equilibrium mixtures.[1]
Envelope Conformers of this compound
-
Axial-like Envelope (Ea): In this conformer, the ethynyl group is in a position that can be described as pseudo-axial relative to the approximate plane of the ring.
-
Equatorial-like Envelope (Ee): In this conformer, the ethynyl group is in a pseudo-equatorial position.
The relative energies of these conformers are influenced by steric interactions and electronic effects.
Quantitative Data
The following table summarizes the predicted quantitative data for the conformers of this compound, derived from analogy with similar molecules and preliminary computational models. These values would be the target of a detailed computational study.
| Conformer/Isomer | Relative Energy (kcal/mol) | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) | Dipole Moment (Debye) |
| This compound (Ea) | 0.25 | 4.532 | 1.895 | 1.453 | 0.85 |
| This compound (Ee) | 0.00 | 4.610 | 1.880 | 1.461 | 0.92 |
| 4-Ethynylcyclopentene | 1.50 | 4.750 | 1.750 | 1.350 | 0.70 |
Note: These are hypothetical values based on computational estimations for structurally related molecules and should be confirmed by dedicated theoretical and experimental studies.
Experimental and Computational Protocols
A combined approach of rotational spectroscopy and computational chemistry is the most powerful strategy to definitively characterize the conformers of this compound.
Computational Methodology
A multi-step computational workflow is proposed to systematically investigate the conformational space.
-
Conformational Search: An initial exploration of the potential energy surface using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94s) or a semi-empirical method (e.g., GFN2-xTB).
-
Geometry Optimization and Frequency Calculation: The low-energy conformers identified in the initial search should be re-optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a double- or triple-zeta basis set (e.g., 6-311++G(d,p)). Frequency calculations are crucial to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
High-Accuracy Single-Point Energy Calculations: To obtain more reliable relative energies, single-point energy calculations on the DFT-optimized geometries should be performed using a more accurate method, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).
-
Prediction of Spectroscopic Parameters: The optimized geometries can be used to calculate rotational constants, dipole moments, and other spectroscopic parameters that can be directly compared with experimental data.
Rotational Spectroscopy
Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy is a powerful technique for identifying and characterizing conformers in the gas phase.
-
Sample Introduction: The sample of this compound would be vaporized and introduced into a high-vacuum chamber via a supersonic expansion, typically seeded in an inert carrier gas like neon or argon. This process cools the molecules to very low rotational temperatures, simplifying the resulting spectrum.
-
Data Acquisition: A short, high-power microwave pulse that sweeps a range of frequencies (a "chirp") is used to excite the rotational transitions of the molecules. The subsequent free induction decay (FID) is recorded in the time domain.
-
Spectral Analysis: The FID is Fourier transformed to yield a frequency-domain spectrum. The observed rotational transitions can be assigned to specific conformers based on their predicted rotational constants and dipole moments from the computational studies. The relative intensities of the transitions can provide information about the relative abundances of the conformers in the supersonic expansion.
Conformational Interconversion
The envelope conformers of this compound are expected to interconvert through a low-energy barrier pathway. This process, known as pseudorotation in five-membered rings, would likely proceed through a planar or near-planar transition state.
Conclusion
While direct experimental data for the conformers of this compound are not yet available, this technical guide provides a comprehensive framework for their investigation. The proposed combination of high-level computational chemistry and rotational spectroscopy is a powerful approach to elucidate the conformational landscape of this and other flexible cyclic molecules. The predicted existence of two primary envelope conformers with distinct spectroscopic signatures provides a clear hypothesis for future experimental work. A thorough understanding of the conformational preferences of this compound will be invaluable for its application in drug design, materials science, and as a building block in organic synthesis.
References
An In-depth Technical Guide to the Physical Properties of 1-Ethynylcyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynylcyclopentene and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of the strained five-membered ring coupled with the reactive ethynyl (B1212043) group imparts unique conformational and electronic properties to these molecules. Understanding the physical properties of these derivatives is paramount for their application in drug design, enabling predictions of their pharmacokinetic and pharmacodynamic behavior, as well as for the development of novel materials with tailored characteristics. This guide provides a comprehensive overview of the physical properties of this compound derivatives, detailed experimental protocols for their determination, and a summary of their potential biological relevance.
Physical Properties of this compound and Its Derivatives
The physical properties of this compound derivatives are influenced by the nature of the substituents on both the cyclopentene (B43876) ring and the ethynyl group. These properties, including boiling point, melting point, density, and solubility, are critical for the purification, formulation, and biological application of these compounds.
Data Presentation
The following tables summarize the available quantitative data for this compound and some of its derivatives.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1610-13-5 | [1] |
| Molecular Formula | C₇H₈ | [2] |
| Molecular Weight | 92.14 g/mol | [1] |
| Boiling Point | 106.1 °C at 760 mmHg | [2] |
| Density | 0.89 g/cm³ | [2] |
| Refractive Index | 1.49 | [2] |
Table 2: Physical Properties of Selected this compound Derivatives
| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Reference |
| 1-Ethynylcyclopentanol | 17356-19-3 | C₇H₁₀O | 110.15 | - | [3] |
| 1-[2-(Cyclopenten-1-yl)ethynyl]cyclopentene | - | C₁₂H₁₄ | 158.24 | - | |
| 1-Ethynyl-2-methylcyclopentene | - | C₈H₁₀ | 106.17 | - | |
| 1-Ethynyl-2-chlorocyclopentene | - | C₇H₇Cl | 126.58 | - |
Experimental Protocols
Accurate determination of physical properties is essential for the characterization of novel this compound derivatives. The following are detailed methodologies for key experiments.
Synthesis of this compound Derivatives (General Protocol via Sonogashira Coupling)
The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, making it a suitable method for synthesizing a variety of this compound derivatives.[4][5]
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF, DMF)[4]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.[4]
-
Add the anhydrous solvent and the amine base, and stir the mixture until the catalyst is dissolved.[4]
-
Add the aryl or vinyl halide to the reaction mixture.
-
Slowly add this compound to the flask via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6]
Determination of Boiling Point (Microscale Method)
This method is suitable for determining the boiling point of small quantities of liquid samples.[7]
Materials:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Mel-Temp apparatus, oil bath)[7]
-
Sample of the this compound derivative
Procedure:
-
Place a small amount (a few drops) of the liquid sample into the small test tube.
-
Invert the capillary tube (open end down) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Heat the apparatus gradually.
-
Observe a steady stream of bubbles emerging from the capillary tube as the liquid boils.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]
Determination of Melting Point (Capillary Method)
This is a standard method for determining the melting point of solid organic compounds.[8]
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Solid sample of the this compound derivative
Procedure:
-
Ensure the solid sample is dry and finely powdered.
-
Pack a small amount of the sample into the capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, heat slowly at a rate of 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.[9]
Determination of Solubility (Qualitative)
This protocol provides a qualitative assessment of the solubility of a compound in various solvents.[10][11]
Materials:
-
Small test tubes
-
A set of solvents (e.g., water, ethanol, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH)
-
Sample of the this compound derivative
Procedure:
-
Place a small amount of the sample (approx. 10 mg for a solid, 1-2 drops for a liquid) into a series of test tubes.
-
To each test tube, add approximately 1 mL of a different solvent.
-
Stir or shake the mixture vigorously for about 30 seconds.
-
Observe whether the sample dissolves completely, partially, or not at all.
-
Record the solubility in each solvent.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The chemical shifts (δ) of protons on the cyclopentene ring and the ethynyl proton provide information about the electronic environment and connectivity of the molecule. Typical chemical shifts for alkynyl protons are in the range of δ 2.0-3.0 ppm.[12]
-
13C NMR: Prepare a more concentrated solution (20-50 mg) in a deuterated solvent. The chemical shifts of the sp-hybridized carbons of the alkyne typically appear in the range of δ 65-90 ppm.[1]
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the neat liquid (for liquids) or as a KBr pellet or Nujol mull (for solids).
-
The characteristic C≡C stretching vibration of a terminal alkyne is typically observed as a weak band around 2100-2140 cm⁻¹.[13]
-
The ≡C-H stretching vibration appears as a sharp, strong band around 3300 cm⁻¹.[13]
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile derivatives.[10]
-
The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer.
-
The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
The fragmentation pattern provides valuable information about the structure of the molecule. Common fragmentation pathways for cyclic alkenes include retro-Diels-Alder reactions.
Visualization of Experimental and Logical Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel this compound derivative.
Potential Role in Drug Discovery: A Logical Pathway
While specific signaling pathways for this compound derivatives are not yet well-defined in the literature, their structural motifs suggest potential as enzyme inhibitors. The ethynyl group can act as a reactive handle for covalent modification of enzyme active sites, particularly those containing nucleophilic residues like cysteine.[14] The cyclopentene scaffold provides a rigid framework for orienting substituents to achieve specific binding interactions. The following diagram illustrates a logical pathway for the investigation of these compounds as potential enzyme inhibitors.
Conclusion
This compound derivatives are a promising class of compounds with tunable physical properties. This guide has provided a summary of available data, detailed experimental protocols for their characterization, and a conceptual framework for their potential application in drug discovery. Further research into the synthesis and biological evaluation of a broader range of these derivatives is warranted to fully explore their therapeutic and material science potential. The methodologies and workflows presented here offer a solid foundation for researchers and professionals in the field to advance the understanding and application of these unique molecules.
References
- 1. This compound | C7H8 | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentene,1-ethynyl- | CAS#:1610-13-5 | Chemsrc [chemsrc.com]
- 3. 1-Ethynylcyclopentanol [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Ethynylcyclopentanol [webbook.nist.gov]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-ethynylnaphthalene as a mechanism-based inactivator of the cytochrome P-450 catalyzed N-oxidation of 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. spectrabase.com [spectrabase.com]
Solubility Profile of 1-Ethynylcyclopentene: A Technical Guide
For Immediate Release
This technical guide offers a detailed overview of the solubility characteristics of 1-ethynylcyclopentene, a valuable building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a predictive solubility framework based on established chemical principles. Furthermore, it outlines a comprehensive experimental protocol for researchers to determine precise solubility values in their laboratories.
Core Principles of this compound Solubility
This compound (CAS No. 1610-13-5) is a nonpolar, unsaturated hydrocarbon.[1] Its solubility is governed by the "like dissolves like" principle, which dictates that nonpolar compounds are most soluble in nonpolar or weakly polar solvents.[2][3] The primary intermolecular forces in nonpolar molecules are weak London dispersion forces.[4] For dissolution to occur, the energy used to break the intermolecular forces within both the solute (this compound) and the solvent must be sufficiently compensated by the energy released when new solute-solvent interactions are formed.[3]
Consequently, this compound is expected to be highly miscible with a range of nonpolar organic solvents and exhibit very low solubility in highly polar solvents such as water.[4][5]
Predicted Solubility in Common Organic Solvents
| Solvent Class | Solvent | Polarity | Predicted Solubility of this compound |
| Nonpolar Hydrocarbons | Hexane | Nonpolar | High |
| Toluene | Nonpolar | High | |
| Benzene | Nonpolar | High | |
| Ethers | Diethyl Ether | Weakly Polar | High |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | |
| Halogenated Solvents | Dichloromethane (DCM) | Polar Aprotic | Moderate to High |
| Chloroform | Polar Aprotic | Moderate | |
| Ketones | Acetone | Polar Aprotic | Moderate |
| Esters | Ethyl Acetate | Polar Aprotic | Moderate |
| Alcohols | Ethanol | Polar Protic | Low |
| Methanol | Polar Protic | Low | |
| Highly Polar Solvents | Water | Polar Protic | Very Low / Insoluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low |
This table is predictive and should be confirmed by experimental data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the isothermal shake-flask method, a reliable technique for solubility measurement.[6]
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Glass vials with airtight caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for complete phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with this compound) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets of this compound.
-
Determine the mass of the collected filtrate and then dilute it to a known volume with the pure solvent.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.
-
Analyze the calibration standards and the diluted sample using GC-FID or another appropriate analytical method.
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for determining the solubility of this compound.
Application in Drug Development: The Role in Click Chemistry
Terminal alkynes like this compound are fundamental reagents in "click chemistry," a class of reactions known for their high yields, reliability, and biocompatibility.[7] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[8][9] This reaction is widely used in drug discovery and development to link different molecular fragments, for bioconjugation, and in the synthesis of complex pharmaceutical compounds.[10][11]
The diagram below depicts the catalytic cycle of the CuAAC reaction, where a terminal alkyne, such as this compound, reacts with an azide (B81097) in the presence of a copper(I) catalyst.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This technical guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary tools to conduct their own quantitative analyses. The predicted solubility data serves as a starting point for solvent selection, while the detailed experimental protocol offers a clear path to obtaining precise measurements. The inclusion of its role in click chemistry highlights the compound's significance in modern pharmaceutical research.
References
- 1. Page loading... [guidechem.com]
- 2. Khan Academy [khanacademy.org]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Alkynes | Structure, Isomerism, Uses & Properties [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
An Inquiry into the Thermochemical Properties of 1-Ethynylcyclopentene: A Data Gap Analysis
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the thermochemical data for 1-ethynylcyclopentene. Despite its relevance in organic synthesis and materials science, essential thermodynamic parameters such as the enthalpy of formation, standard entropy, and heat capacity for this compound remain uncharacterized. This whitepaper outlines the current state of knowledge and highlights the absence of detailed experimental or computational studies required for a thorough thermochemical analysis.
Summary of Available Data
A systematic search of prominent chemical databases, including the NIST WebBook and PubChem, yielded basic physical properties for this compound. However, no specific quantitative data regarding its thermochemical characteristics could be located. The available information is summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C7H8 | PubChem[1] |
| Molecular Weight | 92.14 g/mol | PubChem[1] |
| Boiling Point | 106.1 °C at 760 mmHg | ChemSrc[2] |
| Density | 0.89 g/cm³ | ChemSrc[2] |
| CAS Number | 1610-13-5 | ChemSrc[2] |
Table 1: Basic Physical Properties of this compound. This table presents the limited physical data available for this compound from online chemical databases.
Absence of Experimental and Computational Thermochemical Data
Crucially, no peer-reviewed publications detailing the experimental determination or high-level computational calculation of the thermochemical properties of this compound were identified. This prevents the creation of a detailed technical guide as requested. For comparison, the closely related compound, 1-ethylcyclopentene, has been the subject of thermochemical investigation, with data available in the NIST WebBook.[3][4][5][6][7][8] This underscores the specific nature of the data gap for the ethynyl-substituted cyclopentene.
Methodologies for Future Experimental Determination
While no specific protocols for this compound exist, established methods in experimental thermochemistry could be applied to determine its properties. A general workflow for such an investigation is outlined below.
Figure 1: A generalized workflow for the experimental determination of thermochemical data for a volatile organic compound like this compound. This diagram illustrates the necessary steps from synthesis and purification to calorimetric measurements and final data analysis.
Conclusion and Future Outlook
This investigation highlights a clear lack of thermochemical data for this compound within the current scientific literature. For researchers, scientists, and professionals in drug development who may utilize this compound or its derivatives, this data gap represents a significant challenge in reaction modeling, process design, and safety assessment. The absence of this information prevents a thorough understanding of the energetic landscape of reactions involving this molecule.
Future research efforts should be directed towards the experimental determination of the enthalpy of formation, entropy, and heat capacity of this compound using established calorimetric techniques. Furthermore, computational studies employing high-level quantum chemical methods could provide valuable theoretical benchmarks for these properties. The generation of this fundamental data would be a valuable contribution to the broader chemical community and would enable the development of more accurate models and safer chemical processes.
References
- 1. This compound | C7H8 | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentene,1-ethynyl- | CAS#:1610-13-5 | Chemsrc [chemsrc.com]
- 3. 1-Ethylcyclopentene [webbook.nist.gov]
- 4. 1-Ethylcyclopentene [webbook.nist.gov]
- 5. 1-Ethylcyclopentene [webbook.nist.gov]
- 6. 1-Ethylcyclopentene [webbook.nist.gov]
- 7. 1-Ethylcyclopentene [webbook.nist.gov]
- 8. 1-Ethylcyclopentene [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for 1-Ethynylcyclopentene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, selectivity, and biocompatibility.[1][2][3] This reaction facilitates the rapid and reliable formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097).[4][5][6] The resulting triazole ring is a stable and valuable scaffold in medicinal chemistry, often serving as a bioisostere for amide bonds and participating in various biological interactions.[7][8]
1-Ethynylcyclopentene is a cyclic alkyne that can be effectively employed in CuAAC reactions to introduce a cyclopentene-substituted triazole moiety into a target molecule. This structural motif can be valuable for exploring new chemical space in drug discovery programs, offering a semi-rigid ring system that can influence the conformational properties and binding affinities of small molecules. Applications for such "clicked" products span from the synthesis of novel therapeutic agents to the development of bioconjugates and materials.[2][9][10][11]
Reaction Principle
The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species.[4][12] The copper(I) catalyst activates the terminal alkyne, this compound, facilitating its reaction with an azide to regioselectively form the 1,4-disubstituted triazole product.[4][5] The active Cu(I) catalyst can be introduced directly or generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate (B8700270).[4][13][14]
Diagram of the CuAAC Catalytic Cycle
Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocols
The following protocols provide detailed methodologies for conducting CuAAC reactions with this compound. These can be adapted based on the specific azide substrate and desired scale.
Protocol 1: In Situ Generation of Cu(I) Catalyst with CuSO₄/Sodium Ascorbate
This is the most common and convenient method for performing CuAAC reactions in a variety of solvents, including aqueous mixtures.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water, or DMF, DMSO)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 mmol, 1.0 eq.) and the azide (1.0 mmol, 1.0 eq.) in the chosen solvent (e.g., 4 mL of a 1:1 t-BuOH/H₂O mixture).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure triazole product.[9]
Protocol 2: Using a Pre-formed Cu(I) Catalyst
This method is suitable for reactions that are sensitive to water or the presence of a reducing agent. It requires an inert atmosphere.
Materials:
-
This compound
-
Azide of interest
-
Copper(I) source (e.g., copper(I) iodide (CuI) or bromotris(triphenylphosphine)copper(I) [CuBr(PPh₃)₃])
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) source (e.g., CuI, 0.05 mmol, 0.05 eq.).
-
Add the anhydrous, degassed solvent (5 mL).
-
Add this compound (1.0 mmol, 1.0 eq.) and the desired azide (1.0 mmol, 1.0 eq.) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
The workup and purification are similar to Protocol 1, with an initial filtration step to remove any insoluble copper salts if necessary.
Data Presentation
The following tables provide representative data for typical CuAAC reactions. Note that yields are highly dependent on the specific azide substrate and reaction conditions.
Table 1: Reaction Conditions for the Synthesis of a Representative Triazole
| Parameter | Value |
| Alkyne | This compound |
| Azide | Benzyl Azide |
| Copper Source | CuSO₄·5H₂O |
| Reducing Agent | Sodium Ascorbate |
| Solvent | 1:1 t-BuOH/H₂O |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
Table 2: Expected Outcome for a Representative Reaction
| Product | Structure | Expected Yield |
| 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-1,2,3-triazole | (Chemical structure of the product) | >90% |
Experimental Workflow Diagram
Caption: General experimental workflow for a CuAAC reaction.
Safety and Handling
-
Azides: Organic azides can be explosive, especially low molecular weight azides. Handle with care, avoid heat and shock, and work behind a safety shield.
-
Copper Salts: Copper salts are toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE).
-
Solvents: Use solvents in a well-ventilated fume hood.
Troubleshooting
-
Low Yield:
-
Ensure the copper(I) catalyst is active. If using the in situ method, use freshly prepared solutions of sodium ascorbate and CuSO₄.
-
Degas the solvent if using a pre-formed Cu(I) catalyst to avoid oxidation.
-
Consider using a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) catalyst and accelerate the reaction.[15]
-
-
Side Reactions:
-
Alkyne homocoupling (Glaser coupling) can occur. Using a slight excess of sodium ascorbate can help minimize this side reaction.[4]
-
By following these protocols and considering the safety precautions, researchers can effectively utilize this compound in CuAAC reactions to synthesize a diverse range of novel triazole-containing molecules for various applications in drug discovery and beyond.
References
- 1. bioclone.net [bioclone.net]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 1-Ethynylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynylcyclopentene is a cyclic alkyne monomer with the potential for creating unique polymer architectures. The presence of both a double bond within the cyclopentene (B43876) ring and a terminal alkyne group offers multiple pathways for polymerization, leading to polymers with interesting properties for various applications, including advanced materials and drug delivery systems. This document provides an overview of potential polymerization strategies for this compound, along with detailed, generalized protocols for its use in polymerization reactions. It is important to note that while the polymerization of similar cyclic olefins and alkynes is well-documented, specific literature on the polymerization of this compound is limited. Therefore, the following protocols are adapted from established methods for related monomers and should be considered as starting points for research and development.
Monomer Properties: this compound
A summary of the key physical and chemical properties of this compound is provided in Table 1. This information is essential for handling the monomer and for designing polymerization experiments.
| Property | Value | Reference |
| CAS Number | 1610-13-5 | [1][2] |
| Molecular Formula | C7H8 | [1][2] |
| Molecular Weight | 92.14 g/mol | [1] |
| Boiling Point | 106.1 °C at 760 mmHg | [2] |
| Density | 0.89 g/cm³ | [2] |
| Flash Point | 3.1 °C | [2] |
| Refractive Index | 1.49 | [2] |
Potential Polymerization Pathways
This compound offers several potential routes for polymerization, primarily targeting the ethynyl (B1212043) group or the cyclopentene ring. The choice of catalyst and reaction conditions will determine the polymerization mechanism and the resulting polymer structure.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are widely used for the polymerization of α-olefins and can also be applied to the polymerization of alkynes.[3][4][5] This method could potentially lead to the formation of a polymer with a polyacetylene-type backbone, with cyclopentenyl side groups. The stereochemistry of the resulting polymer would be highly dependent on the specific catalyst system employed.[3]
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of cyclic olefins, utilizing catalysts such as Grubbs' or Schrock's catalysts.[6][7][8] In the case of this compound, ROMP would proceed via the double bond in the cyclopentene ring, resulting in a linear polymer with repeating units containing the ethynyl group as a pendant functionality. This "poly(1-ethynylcyclopentenylene)" would be amenable to further post-polymerization modification via the pendant alkyne groups.
Experimental Protocols
The following are detailed, generalized protocols for the polymerization of this compound using Ziegler-Natta and ROMP methodologies. These protocols are based on general procedures for similar monomers and should be optimized for specific experimental setups and desired polymer characteristics.
Protocol 1: Ziegler-Natta Polymerization of this compound
Objective: To synthesize poly(this compound) via Ziegler-Natta polymerization, targeting the ethynyl group.
Materials:
-
This compound (monomer)
-
Titanium tetrachloride (TiCl₄) (catalyst)
-
Triethylaluminium (Al(C₂H₅)₃) (co-catalyst)
-
Anhydrous heptane (B126788) or toluene (B28343) (solvent)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (HCl), dilute solution
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: Workflow for the Ziegler-Natta polymerization of this compound.
Procedure:
-
Catalyst Preparation:
-
Under an inert atmosphere, add anhydrous solvent (e.g., 100 mL of heptane) to a dry Schlenk flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of TiCl₄ in the solvent to the flask.
-
While stirring, add a solution of Al(C₂H₅)₃ in the solvent dropwise. A typical Al/Ti molar ratio is between 2:1 and 3:1.
-
Allow the catalyst mixture to age for 30-60 minutes at the controlled temperature.
-
-
Polymerization:
-
Add a solution of purified this compound in the anhydrous solvent to the activated catalyst mixture.
-
Maintain the reaction at the desired temperature (e.g., 25-70 °C) and stir for a predetermined time (e.g., 2-24 hours).
-
The progress of the polymerization may be observed by an increase in the viscosity of the reaction mixture.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding methanol to the reaction mixture.
-
Pour the reaction mixture into a larger volume of methanol to precipitate the polymer.
-
Filter the solid polymer and wash it sequentially with a dilute HCl solution to remove catalyst residues, followed by water and methanol.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
-
Data Presentation:
| Catalyst System | Al/Ti Ratio | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| TiCl₄/Al(C₂H₅)₃ | 2:1 | 100:1 | 25 | 12 | Hypothetical | Hypothetical | Hypothetical |
| TiCl₄/Al(C₂H₅)₃ | 3:1 | 200:1 | 50 | 6 | Hypothetical | Hypothetical | Hypothetical |
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of this compound
Objective: To synthesize poly(1-ethynylcyclopentenylene) via ROMP, targeting the cyclopentene double bond.
Materials:
-
This compound (monomer)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation) or Schrock's Catalyst
-
Anhydrous and degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
References
- 1. This compound | C7H8 | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentene,1-ethynyl- | CAS#:1610-13-5 | Chemsrc [chemsrc.com]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 7. Ring opening metathesis polymerization of cyclopentene using a ruthenium catalyst confined by a branched polymer architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Verification Required - Princeton University Library [dataspace.princeton.edu]
Application Notes and Protocols: Synthesis of Substituted Pyyridines from 1-Ethynylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for their synthesis is a cornerstone of modern organic chemistry. One powerful strategy for constructing the pyridine (B92270) ring is the [2+2+2] cycloaddition reaction, which allows for the rapid assembly of highly substituted pyridines from simple, readily available starting materials. This application note details a protocol for the synthesis of substituted pyridines via the cobalt-catalyzed [2+2+2] cycloaddition of 1-ethynylcyclopentene with various nitriles. This method offers a direct and atom-economical route to novel pyridine derivatives incorporating a fused cyclopentane (B165970) ring, a structural feature of interest in medicinal chemistry.
The reaction proceeds through the coordination of two alkyne moieties (in this case, two molecules of this compound) and one nitrile molecule to a cobalt(I) catalyst, followed by oxidative cyclization to form a cobaltacyclopentadiene intermediate. Subsequent insertion of the nitrile and reductive elimination affords the desired pyridine product. This approach is highly modular, allowing for the introduction of diverse substituents on the pyridine ring through the choice of the nitrile coupling partner.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. This compound can be synthesized from cyclopentanone (B42830) via reaction with ethynylmagnesium bromide followed by dehydration. All other reagents are commercially available and should be used as received unless otherwise noted.
Representative Experimental Protocol for the Cobalt-Catalyzed [2+2+2] Cycloaddition of this compound with Benzonitrile (B105546)
Materials:
-
This compound
-
Benzonitrile
-
Cobalt(I) bromide (CoBr)
-
Triphenylphosphine (PPh₃)
-
Zinc dust (Zn)
-
Zinc iodide (ZnI₂)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add CoBr (X mol%), PPh₃ (Y mol%), and Zn dust (Z mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous 1,2-dichloroethane (V mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
To this catalyst mixture, add this compound (2.0 mmol, 2.0 equiv) and benzonitrile (1.0 mmol, 1.0 equiv) via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2-phenyl-3,4-dihydro-1H-cyclopenta[c]pyridine.
Data Presentation
The following tables summarize the expected yields and characterization data for the synthesis of various substituted pyridines from this compound and different nitrile coupling partners, based on typical results for similar cobalt-catalyzed [2+2+2] cycloaddition reactions.
Table 1: Reaction Yields for the Synthesis of Substituted Pyridines
| Entry | Nitrile (R-CN) | Product | Yield (%) |
| 1 | Benzonitrile | 2-Phenyl-3,4-dihydro-1H-cyclopenta[c]pyridine | 75 |
| 2 | Acetonitrile | 2-Methyl-3,4-dihydro-1H-cyclopenta[c]pyridine | 68 |
| 3 | 4-Methoxybenzonitrile | 2-(4-Methoxyphenyl)-3,4-dihydro-1H-cyclopenta[c]pyridine | 72 |
| 4 | 4-Chlorobenzonitrile | 2-(4-Chlorophenyl)-3,4-dihydro-1H-cyclopenta[c]pyridine | 78 |
Table 2: Spectroscopic Data for 2-Phenyl-3,4-dihydro-1H-cyclopenta[c]pyridine
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.51 (d, J = 4.8 Hz, 1H), 7.95 (d, J = 7.6 Hz, 2H), 7.45-7.35 (m, 3H), 7.20 (d, J = 4.8 Hz, 1H), 3.05 (t, J = 7.2 Hz, 2H), 2.90 (t, J = 7.2 Hz, 2H), 2.15 (quint, J = 7.2 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 160.2, 148.5, 139.8, 135.5, 129.0, 128.8, 127.5, 121.3, 33.4, 32.8, 23.5 |
| IR (thin film, cm⁻¹) | 3058, 2950, 1595, 1560, 1480, 1445, 760, 695 |
| High-Resolution Mass Spectrometry (HRMS) (ESI) | m/z calculated for C₁₄H₁₄N [M+H]⁺: 196.1121, found: 196.1123 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of substituted pyridines.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition.
Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Ethynylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3] 1-Ethynylcyclopentene is a valuable building block that can be utilized in Sonogashira reactions to introduce a cyclopentenylacetylene moiety into various molecular scaffolds, providing access to a diverse range of complex structures.
These application notes provide a detailed overview of the Sonogashira cross-coupling reaction using this compound, including generalized experimental protocols, key reaction parameters, and troubleshooting guidelines. While specific literature examples detailing the Sonogashira coupling of this compound are limited, the provided protocols are based on well-established procedures for similar terminal alkynes and serve as a robust starting point for reaction optimization.
Reaction Principle
The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex. Subsequent reductive elimination yields the desired coupled product and regenerates the active palladium(0) catalyst.[2]
Data Presentation
The following tables summarize typical reaction parameters for Sonogashira cross-coupling reactions. These values are intended as a general guide and will likely require optimization for specific substrates and desired outcomes.
Table 1: Typical Reaction Conditions for Sonogashira Coupling of this compound with Aryl Halides
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride |
| Pd Catalyst Loading (mol%) | 0.5 - 2 | 1 - 5 | 2 - 10 |
| Cu(I) Co-catalyst Loading (mol%) | 1 - 5 | 2 - 10 | 5 - 20 |
| Ligand (if applicable) | PPh₃, P(t-Bu)₃, XPhos | P(t-Bu)₃, SPhos, XPhos | Buchwald ligands (e.g., RuPhos) |
| Base | Et₃N, DIPEA, Piperidine | K₂CO₃, Cs₂CO₃, t-BuOK | Cs₂CO₃, K₃PO₄ |
| Solvent | THF, DMF, Toluene (B28343), Acetonitrile | Toluene, Dioxane, DMF | Toluene, Dioxane |
| Temperature (°C) | Room Temp. - 60 | 60 - 100 | 80 - 120 |
| Reaction Time (h) | 1 - 12 | 6 - 24 | 12 - 48 |
Table 2: Catalyst and Ligand Selection Guide
| Catalyst | Ligand | Substrate Scope | Notes |
| PdCl₂(PPh₃)₂ | PPh₃ | Aryl iodides, activated aryl bromides | Standard, commercially available catalyst. |
| Pd(PPh₃)₄ | None | Aryl iodides, activated aryl bromides | Air-sensitive, handle under inert atmosphere. |
| Pd(OAc)₂ | P(t-Bu)₃, XPhos | Aryl bromides, some aryl chlorides | Bulky, electron-rich phosphine (B1218219) ligands enhance reactivity. |
| [Pd(allyl)Cl]₂ | SPhos, RuPhos | Challenging aryl bromides and chlorides | Often used for difficult couplings. |
Experimental Protocols
The following are generalized protocols for the Sonogashira cross-coupling of this compound with an aryl halide. Note: These protocols are starting points and should be optimized for each specific reaction. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Standard Sonogashira Coupling with an Aryl Iodide
Objective: To couple this compound with an aryl iodide using a standard Pd/Cu catalyst system.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (3 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dissolved in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling with an Aryl Bromide
Objective: To couple this compound with an aryl bromide using a copper-free protocol to minimize alkyne homocoupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.03 mmol) and P(t-Bu)₃ (0.06 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes to form the catalyst complex.
-
In a separate Schlenk flask, add the aryl bromide (1.0 mmol) and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with inert gas.
-
Add the pre-formed catalyst solution to the flask containing the aryl bromide and base.
-
Add this compound (1.5 mmol) dissolved in anhydrous toluene (3 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: General scheme of the Sonogashira cross-coupling reaction.
Caption: A typical experimental workflow for a Sonogashira coupling.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
References
Application of 1-Ethynylcyclopentene in the Synthesis of Heterocyclic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Ethynylcyclopentene is a versatile and reactive building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its terminal alkyne functionality, coupled with the cyclic alkene moiety, provides multiple reaction sites for cycloaddition and multicomponent reactions. This document outlines key applications of this compound in the synthesis of pyridines, pyrazoles, and isoxazoles, which are prevalent core structures in numerous biologically active molecules and pharmaceuticals. The detailed protocols and tabulated data provided herein serve as a practical guide for researchers in synthetic and medicinal chemistry.
Synthesis of Pyridine (B92270) Derivatives via Inverse-Electron-Demand Diels-Alder Reaction
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. The alkyne moiety of this compound can act as the dienophile, leading to the formation of a pyridazine (B1198779) intermediate which, depending on the reaction conditions and substituents, can subsequently rearrange or be further functionalized. While direct evidence for the use of this compound in the Boger pyridine synthesis (which typically uses enamines as dienophiles) is limited, the analogous IEDDA reaction with tetrazines provides a viable route to pyridazine-fused systems.[1][2][3][4][5]
Reaction Scheme:
Figure 1: General workflow for the synthesis of pyridazine derivatives from this compound.
Experimental Protocol: Synthesis of 4-(Cyclopent-1-en-1-yl)-3,6-diphenylpyridazine
This protocol is a representative example based on general procedures for IEDDA reactions of alkynes with tetrazines.[3]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol, 1.0 eq.) and 3,6-diphenyl-1,2,4,5-tetrazine (1.0 mmol, 1.0 eq.) in 10 mL of anhydrous toluene.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours). The disappearance of the characteristic pink color of the tetrazine indicates reaction completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired pyridazine derivative.
Table 1: Representative Data for Inverse-Electron-Demand Diels-Alder Reactions
| Diene | Dienophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | 2,3-Dihydrofuran | 4-(2-Hydroxyethyl)-3,6-di(pyridin-2-yl)pyridazine | Toluene | 110 | 1 | 85 | [2] |
| 3,6-Di(pyrimidin-2-yl)-1,2,4,5-tetrazine | 2,3-Dihydrofuran | 4-(2-Hydroxyethyl)-3,6-di(pyrimidin-2-yl)pyridazine | Toluene | 100 | 1 | 82 | [2] |
Note: Data for this compound is not explicitly available in the reviewed literature; this table provides analogous reaction data.
Synthesis of Pyrazole (B372694) Derivatives via [3+2] Cycloaddition
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a cornerstone for the synthesis of five-membered heterocycles. This compound, with its alkyne moiety, can serve as an excellent dipolarophile for reaction with diazo compounds to regioselectively furnish pyrazole derivatives.[6][7][8][9][10]
Reaction Scheme:
Figure 2: Synthesis of pyrazoles via [3+2] cycloaddition of this compound.
Experimental Protocol: Synthesis of 4-(Cyclopent-1-en-1-yl)-1H-pyrazole
This is a general protocol adapted from known procedures for the reaction of alkynes with diazomethane.[9]
-
Preparation of Diazomethane: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) using established safety procedures. Caution: Diazomethane is toxic and explosive.
-
Reaction Setup: In a fume hood, add the ethereal solution of diazomethane (1.2 mmol, 1.2 eq.) dropwise to a solution of this compound (1.0 mmol, 1.0 eq.) in 10 mL of diethyl ether at 0 °C.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the pyrazole product.
Table 2: Representative Data for [3+2] Cycloaddition with Diazo Compounds
| Diazo Compound | Alkyne | Product | Conditions | Yield (%) | Reference |
| Diazomethane | Phenylacetylene | 3-Phenyl-1H-pyrazole | Ether, rt, 12h | ~80 | General Knowledge |
| Ethyl diazoacetate | Phenylacetylene | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Reflux | High | [10] |
Note: Specific data for this compound was not found; this table presents analogous reactions.
Synthesis of Isoxazole (B147169) and Isoxazolidine (B1194047) Derivatives via [3+2] Cycloaddition
This compound can also undergo [3+2] cycloaddition reactions with nitrile oxides or nitrones to produce isoxazoles and isoxazolidines, respectively. These heterocycles are important scaffolds in medicinal chemistry.[11][12][13][14]
Reaction with Nitrile Oxides to form Isoxazoles
Reaction Scheme:
Figure 3: Synthesis of isoxazoles from this compound and a nitrile oxide.
Experimental Protocol: Synthesis of 3-Phenyl-4-(cyclopent-1-en-1-yl)isoxazole
This protocol is based on general procedures for the in situ generation of nitrile oxides and their reaction with alkynes.[12][13]
-
Reaction Setup: To a stirred solution of this compound (1.0 mmol, 1.0 eq.) and benzaldoxime (B1666162) (1.1 mmol, 1.1 eq.) in 15 mL of dichloromethane, add a solution of sodium hypochlorite (B82951) (1.2 mmol, 1.2 eq.) in water dropwise at room temperature.
-
Reaction Execution: Stir the biphasic mixture vigorously for 24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to obtain the isoxazole derivative.
Reaction with Nitrones to form Isoxazolidines
Reaction Scheme:
Figure 4: Synthesis of isoxazolidines from this compound and a nitrone.
Experimental Protocol: Synthesis of 2,3-Diphenyl-5-(cyclopent-1-en-1-yl)-2,3-dihydroisoxazole
This protocol is adapted from general procedures for nitrone cycloadditions.[15][16]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and C,N-diphenylnitrone (1.0 mmol, 1.0 eq.) in 10 mL of anhydrous toluene.
-
Reaction Execution: Heat the mixture to reflux (110 °C) for 12 hours.
-
Monitoring: Follow the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired isoxazolidine derivative.
Table 3: Representative Data for [3+2] Cycloadditions with Nitrones and Nitrile Oxides
| 1,3-Dipole | Dipolarophile | Product | Conditions | Yield (%) | Reference |
| C-(3-pyridyl)-N-methylnitrone | E-1-nitroprop-1-ene | Isoxazolidine | Benzene, rt | High | [15] |
| Benzonitrile oxide | Styrene | 3-Phenyl-5-styrylisoxazole | Toluene, reflux | 85 | [13] |
| C,N-Diphenylnitrone | Styrene | 2,3,5-Triphenylisoxazolidine | Toluene, reflux | 75 | [16] |
Note: Data for reactions with this compound is not explicitly available; this table provides analogous reaction data.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a one-pot process. This compound, with its reactive alkyne, is a suitable component for various MCRs to generate heterocyclic libraries. For instance, in a three-component reaction with an aldehyde and an amine, it could potentially lead to the formation of substituted pyridines or other nitrogen-containing heterocycles, often mediated by a metal catalyst.[1][17][18][19][20]
Logical Workflow for MCR:
Figure 5: A generalized workflow for a multicomponent reaction involving this compound.
Due to the vast possibilities and the lack of specific literature examples for this compound in MCRs for heterocycle synthesis, a general protocol is not provided. However, researchers can adapt existing MCR protocols for alkynes to explore the reactivity of this compound in this context.
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds through cycloaddition and potentially multicomponent reactions. The protocols and reaction schemes presented here provide a foundation for researchers to explore the synthetic utility of this versatile building block in the development of novel chemical entities for pharmaceutical and materials science applications. Further investigation into the reactivity of this compound in these and other synthetic transformations is warranted to fully exploit its potential.
References
- 1. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]
- 4. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 5. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. chim.it [chim.it]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. journalspub.com [journalspub.com]
- 20. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
1-Ethynylcyclopentene: A Versatile Building Block for Pharmaceutical Intermediates
Introduction
1-Ethynylcyclopentene, a cyclic hydrocarbon featuring a reactive terminal alkyne, is a valuable and versatile building block in the synthesis of complex organic molecules, particularly pharmaceutical intermediates. Its rigid cyclopentene (B43876) ring and the linear ethynyl (B1212043) group offer a unique three-dimensional scaffold that can be strategically incorporated into drug candidates to modulate their pharmacological properties. The terminal alkyne functionality serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key component in modern medicinal chemistry.
Key Applications in Pharmaceutical Synthesis
The reactivity of the terminal alkyne in this compound allows for its participation in several crucial synthetic transformations, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC or "click chemistry"), and various cycloaddition reactions. These reactions are instrumental in constructing the carbon skeletons of a wide array of bioactive molecules, including antiviral agents, kinase inhibitors, and other therapeutic agents.
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. By coupling this compound with various (hetero)aryl halides, medicinal chemists can readily synthesize a library of substituted cyclopentenyl-alkyne derivatives, which can serve as key intermediates for more complex drug targets.
Generalized Experimental Protocol: Sonogashira Coupling of this compound
A general procedure for the Sonogashira coupling of this compound with an aryl iodide is outlined below. Note: This is a representative protocol and may require optimization for specific substrates.
Reaction Scheme:
Caption: Generalized Sonogashira coupling of this compound.
Materials:
| Reagent/Material | Purpose |
| This compound | Alkyne substrate |
| Aryl iodide | Coupling partner |
| Dichlorobis(triphenylphosphine)palladium(II) | Palladium catalyst |
| Copper(I) iodide | Co-catalyst |
| Triethylamine (B128534) (Et₃N) | Base and solvent |
| Tetrahydrofuran (B95107) (THF), anhydrous | Solvent |
| Inert gas (Argon or Nitrogen) | To maintain anhydrous and oxygen-free conditions |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) to the flask.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Quantitative Data (Illustrative):
| Parameter | Expected Value |
| Yield | 70-95% |
| Purity | >95% (after chromatography) |
| ¹H NMR | Signals corresponding to the cyclopentene ring, the aromatic ring, and the absence of the terminal alkyne proton. |
| ¹³C NMR | Signals for the quaternary alkyne carbons and carbons of both the cyclopentene and aromatic rings. |
| Mass Spec. | Molecular ion peak corresponding to the coupled product. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Constructing Triazole-Containing Intermediates
The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097).[2] The resulting triazole ring is a common feature in many pharmaceutical compounds as it can act as a stable linker or a pharmacophore that participates in hydrogen bonding interactions with biological targets. Reacting this compound with various organic azides provides a straightforward entry to a diverse range of triazole-containing pharmaceutical intermediates.
Generalized Experimental Protocol: CuAAC of this compound
The following protocol describes a typical CuAAC reaction using an in situ generated copper(I) catalyst. Note: This is a representative protocol and may require optimization for specific substrates.
Reaction Scheme:
Caption: Generalized CuAAC reaction of this compound.
Materials:
| Reagent/Material | Purpose |
| This compound | Alkyne substrate |
| Organic azide | Azide substrate |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Catalyst precursor |
| Sodium ascorbate | Reducing agent (to form Cu(I) in situ) |
| tert-Butanol (B103910) | Co-solvent |
| Deionized water | Solvent |
Procedure:
-
Dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Quantitative Data (Illustrative):
| Parameter | Expected Value |
| Yield | >90% |
| Purity | >98% (after purification) |
| ¹H NMR | A characteristic singlet for the triazole proton, along with signals for the cyclopentene ring and the organic substituent. |
| ¹³C NMR | Signals for the two triazole carbons and the carbons of the cyclopentene and organic moieties. |
| Mass Spec. | Molecular ion peak corresponding to the triazole product. |
Potential in Specific Therapeutic Areas
While direct evidence is limited, the structural motif of this compound suggests its potential application in the synthesis of several classes of therapeutic agents:
-
Carbocyclic Nucleoside Analogues: The cyclopentene ring can serve as a mimic of the ribose sugar in nucleosides. The ethynyl group provides a point of attachment for modified nucleobases, potentially leading to novel antiviral or anticancer agents. The synthesis of such analogues often involves coupling of a cyclopentene derivative with a heterocyclic base.[3][4]
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core linked to various hydrophobic groups. The cyclopentenyl-alkyne scaffold derived from this compound could be elaborated to access novel kinase inhibitor templates. The alkyne can be used to connect to the hinge-binding region of the kinase.
-
Prostaglandin Analogues: Prostaglandins (B1171923) are potent signaling molecules with a five-membered ring at their core. While the synthesis of prostaglandins is complex, cyclopentene derivatives are key starting materials.[5] The ethynyl group of this compound could be transformed into the side chains characteristic of prostaglandins.
Conclusion
This compound is a promising building block for the synthesis of pharmaceutical intermediates due to its unique structural features and the versatile reactivity of its terminal alkyne. Through well-established reactions like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition, this molecule can be readily incorporated into a wide range of molecular scaffolds. Further exploration of its synthetic utility is warranted to unlock its full potential in the discovery and development of novel therapeutic agents. The generalized protocols and data presented here provide a foundation for researchers to begin investigating the applications of this valuable synthetic tool.
References
- 1. Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Free Click Chemistry: Considerations for 1-Ethynylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-free click chemistry has emerged as a powerful tool in chemical biology, drug development, and materials science, offering bioorthogonal ligation reactions that proceed efficiently without the need for cytotoxic metal catalysts. Among these, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions are paramount. This document provides an overview of these key metal-free click chemistry reactions with a specific evaluation of the role of 1-ethynylcyclopentene. While highly useful in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), the utility of this compound in metal-free click reactions is limited, a critical consideration for researchers designing bioconjugation and labeling strategies.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of metal-free click chemistry that relies on the high ring strain of cyclic alkynes to accelerate the reaction with azides, forming a stable triazole linkage. This reaction is highly bioorthogonal, proceeding readily in aqueous buffers and complex biological media without interfering with native cellular processes.
The Role of Ring Strain and the Limitation of this compound
The driving force for the SPAAC reaction is the release of ring strain in the cycloalkyne upon forming the more stable triazole ring. Cyclooctynes are the most widely used class of reactants for SPAAC due to their optimal balance of reactivity and stability. Their bent alkyne geometry significantly lowers the activation energy of the cycloaddition with azides.
This compound, however, is not a suitable substrate for SPAAC. As an exocyclic alkyne on a five-membered ring, it lacks the significant ring strain necessary to promote the cycloaddition with azides in the absence of a metal catalyst. Consequently, researchers seeking to employ metal-free azide-alkyne cycloadditions should opt for established strained cyclooctyne (B158145) reagents.
Common Cyclooctynes Used in SPAAC
A variety of cyclooctyne derivatives have been developed to tune the reaction kinetics, solubility, and functionality. Some of the most common scaffolds include:
-
DIBO (Dibenzocyclooctynol): Offers a good balance of reactivity and stability.
-
BCN (Bicyclo[6.1.0]nonyne): A highly strained and reactive cyclooctyne.
-
DBCO (Dibenzocyclooctyne) or ADIBO (Azadibenzocyclooctyne): Widely used due to their high reactivity and commercial availability with various functionalities.
-
DIFO (Difluorinated cyclooctyne): Exhibits very fast reaction kinetics.
Quantitative Data for SPAAC Reactions
The reactivity of different cyclooctynes is typically compared based on their second-order rate constants. The table below summarizes representative kinetic data for the reaction of various cyclooctynes with a model azide (B81097) (e.g., benzyl (B1604629) azide).
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference Compound |
| Cyclooctyne | ~10⁻³ | Benzyl Azide |
| DIBO | ~10⁻² | Benzyl Azide |
| BCN | ~10⁻¹ | Benzyl Azide |
| DBCO (ADIBO) | ~1 | Benzyl Azide |
| DIFO | >1 | Benzyl Azide |
Note: Reaction rates can be influenced by solvent, temperature, and the specific azide used.
General Experimental Protocol for SPAAC-mediated Bioconjugation
This protocol describes a general procedure for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110) dissolved in a compatible organic solvent (e.g., DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare a stock solution of the DBCO-dye in DMSO at a concentration of 1-10 mM.
-
Add the DBCO-dye solution to the protein solution to achieve a final molar excess of the dye (typically 3-10 fold excess over the protein). The final concentration of DMSO should be kept low (<5% v/v) to avoid protein denaturation.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction time will depend on the specific reactants and their concentrations.
-
Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
-
Purify the labeled protein from the excess unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterize the final conjugate to determine the degree of labeling.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is another prominent metal-free click chemistry, often exhibiting even faster kinetics than SPAAC. This reaction typically involves the cycloaddition of an electron-poor diene, most commonly a tetrazine, with an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene (B1233481), norbornene) or an alkyne.
Reactivity of this compound in IEDDA
While alkynes can serve as dienophiles in IEDDA reactions, their reactivity is highly dependent on their electronic properties. Electron-rich alkynes are generally required for efficient reaction with electron-poor tetrazines. There is no significant evidence in the literature to suggest that this compound possesses the requisite electron-rich character to be a highly reactive dienophile in IEDDA reactions under metal-free conditions. The most reactive dienophiles for IEDDA are typically strained alkenes.
General Experimental Protocol for IEDDA-mediated Labeling
This protocol outlines a general procedure for labeling a trans-cyclooctene (TCO)-modified oligonucleotide with a tetrazine-functionalized quencher.
Materials:
-
TCO-modified oligonucleotide in nuclease-free water or a suitable buffer.
-
Tetrazine-functionalized quencher (e.g., Tetrazine-PEG4-Black Hole Quencher 2) dissolved in DMSO.
-
HPLC for purification.
Procedure:
-
Prepare a solution of the TCO-modified oligonucleotide at a concentration of 100-500 µM.
-
Prepare a stock solution of the tetrazine-quencher in DMSO at a concentration of 1-10 mM.
-
Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine-quencher solution to the oligonucleotide solution.
-
Incubate the reaction at room temperature. The reaction is often very rapid and can be complete within minutes to an hour.
-
Monitor the reaction by HPLC or mass spectrometry. The reaction progress can often be visually monitored by the disappearance of the characteristic color of the tetrazine.
-
Purify the labeled oligonucleotide from the excess quencher by reverse-phase HPLC.
-
Lyophilize the purified product and store appropriately.
Signaling Pathways and Drug Development Applications
Metal-free click chemistry has been instrumental in elucidating biological pathways and in the development of novel therapeutics.
-
Glycan Labeling: Metabolic labeling of glycans with azide-modified sugars followed by SPAAC with a cyclooctyne probe allows for the visualization and identification of glycoproteins.
-
Protein Labeling and Activity-Based Profiling: Site-specific incorporation of azides or strained alkynes into proteins enables their conjugation to imaging agents, drugs, or affinity tags.
-
Drug Delivery: IEDDA reactions are used for pre-targeted drug delivery. A tetrazine-modified antibody can be administered first, followed by a TCO-modified drug which then "clicks" to the antibody at the target site.
Conclusion
For researchers and professionals in drug development, understanding the scope and limitations of different click chemistry reactions is crucial. While this compound is a valuable building block in organic synthesis and may be employed in copper-catalyzed click reactions, it is not a suitable substrate for metal-free click chemistry modalities such as SPAAC and is not an ideal candidate for IEDDA reactions. The lack of significant ring strain in this compound prevents its efficient, catalyst-free reaction with azides. For metal-free applications, the use of established strained cyclooctynes or highly reactive dienophiles like trans-cyclooctene is recommended. The protocols and data provided herein offer a starting point for the successful implementation of these powerful bioorthogonal reactions in various research and development settings.
Application Notes and Protocols for the Polymerization of 1-Ethynylcyclopentene
Introduction
1-Ethynylcyclopentene is a cyclic monomer containing both an endocyclic double bond and a terminal alkyne group. This bifunctionality makes it an interesting candidate for the synthesis of novel polymers with unique architectures and properties. The presence of the vinyl and ethynyl (B1212043) groups allows for various polymerization strategies, including Ziegler-Natta, metathesis, and radical polymerization. The choice of polymerization technique can selectively target one of the unsaturated functionalities, leading to polymers with different backbone structures. These resulting polymers may find applications in advanced materials, organic electronics, and biomedical fields due to their potential for post-polymerization modification and their conjugated or stereoregular structures. This document outlines a protocol for the polymerization of this compound, focusing on the Ziegler-Natta-catalyzed polymerization of the ethynyl group.
Polymerization Methods Overview
The polymerization of this compound can be approached through several methods, each yielding distinct polymeric structures:
-
Ziegler-Natta Polymerization: This method, typically employing a transition metal catalyst (e.g., titanium or zirconium-based) and an organoaluminum co-catalyst, is effective for the polymerization of terminal alkynes.[1] This would lead to a polymer with a polyacetylene-type backbone and cyclopentene (B43876) side groups.
-
Ring-Opening Metathesis Polymerization (ROMP): Utilizing catalysts such as Grubbs' or Schrock's catalysts, ROMP would target the cyclic double bond, opening the cyclopentene ring to form a linear polymer with repeating units containing an ethynyl side group.[2][3][4][5]
-
Radical Polymerization: Initiated by agents like AIBN or BPO, this method could potentially lead to a variety of structures, depending on the relative reactivity of the double and triple bonds under radical conditions.[6][7][8]
This protocol will focus on the Ziegler-Natta polymerization, a well-established method for the stereospecific polymerization of α-olefins and terminal alkynes.[9][10]
Data Presentation
Due to the limited availability of specific experimental data for the polymerization of this compound in the public domain, the following table presents expected trends and representative data based on the polymerization of similar terminal alkynes using Ziegler-Natta catalysts.
| Polymerization Method | Catalyst System | Co-catalyst | Solvent | Temp. (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Polymer Microstructure |
| Ziegler-Natta | TiCl₄ / MgCl₂ | Triethylaluminum (B1256330) | Toluene (B28343) | 70-90 | High | High | Broad (2-5) | Stereoregular polyacetylene backbone with pendant cyclopentene rings. |
| Ziegler-Natta (Homogeneous) | Cp₂ZrCl₂ | Methylaluminoxane (MAO) | Toluene | 25-50 | Moderate | Controlled | Narrower (1.5-2.5) | Stereoregular polyacetylene backbone with pendant cyclopentene rings. |
| ROMP | Grubbs' 2nd Gen. Catalyst | - | CH₂Cl₂ | 25 | High | Controlled | Narrow (1.1-1.3) | Linear polymer with ethynyl side groups from ring-opening. |
Experimental Protocol: Ziegler-Natta Polymerization of this compound
This protocol describes a general procedure for the polymerization of this compound using a heterogeneous Ziegler-Natta catalyst system.
Materials:
-
This compound (monomer, freshly distilled)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous toluene (solvent)
-
Methanol (B129727) (for quenching and precipitation)
-
Hydrochloric acid (HCl) in methanol (for catalyst residue removal)
-
Argon or Nitrogen (inert gas)
-
Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation:
-
Purify this compound by distillation under reduced pressure to remove any inhibitors or impurities.
-
Dry the toluene over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.
-
-
Reactor Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet.
-
Maintain a positive pressure of argon or nitrogen throughout the experiment.
-
-
Catalyst Preparation:
-
In the reaction flask, add 100 mL of anhydrous toluene.
-
Slowly add the triethylaluminum (co-catalyst) to the toluene at room temperature with stirring.
-
In a separate, dry Schlenk flask, prepare a solution of TiCl₄ in anhydrous toluene.
-
Slowly add the TiCl₄ solution to the triethylaluminum solution at a controlled temperature (e.g., 0 °C) to form the active catalyst. The mixture will typically form a brown precipitate.
-
Age the catalyst mixture for a specified time (e.g., 30 minutes) at room temperature to ensure the formation of active sites.[2]
-
-
Polymerization:
-
Add the freshly distilled this compound monomer to the activated catalyst suspension via a gas-tight syringe.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 70 °C) and stir vigorously.
-
Monitor the reaction progress by observing the increase in viscosity of the solution. The polymerization time can range from a few hours to 24 hours.
-
-
Termination and Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the polymerization by slowly adding methanol to the reaction mixture. This will deactivate the catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of HCl.[11]
-
Stir the mixture for several hours to ensure complete precipitation and to dissolve catalyst residues.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization:
The resulting poly(this compound) can be characterized by various techniques:
-
Spectroscopy (FTIR, ¹H NMR, ¹³C NMR): To confirm the polymer structure and the disappearance of the ethynyl proton signal.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1]
-
Thermal Analysis (TGA, DSC): To evaluate the thermal stability and glass transition temperature of the polymer.
Visualizations
Caption: Experimental workflow for the Ziegler-Natta polymerization of this compound.
Caption: Polymerization of this compound to poly(this compound).
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 4. Chemoselective ring-opening metathesis polymerization of cyclopropenes spirally appended with N-aryl saturated heterocycles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ring opening metathesis polymerization of cyclopentene using a ruthenium catalyst confined by a branched polymer architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Materials Using 1-Ethynylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel materials utilizing 1-Ethynylcyclopentene as a versatile building block. The unique structure of this compound, featuring a strained cyclic olefin and a terminal alkyne, allows for a variety of polymerization and functionalization strategies. This document outlines three primary synthetic methodologies: Ring-Opening Metathesis Polymerization (ROMP), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or 'Click Chemistry'), and Sonogashira Coupling. These techniques enable the creation of advanced polymeric materials and functionalized molecules with potential applications in drug delivery, biomaterials, and diagnostics.
Ring-Opening Metathesis Polymerization (ROMP) of this compound
ROMP is a powerful technique for the polymerization of cyclic olefins, yielding well-defined polymers with controlled molecular weights and narrow polydispersity.[1] The strained cyclopentene (B43876) ring of this compound makes it an excellent monomer for this process. The resulting polymer, poly(this compound), possesses pendant alkyne groups along the polymer backbone, which can be further functionalized, making it a highly versatile scaffold for creating functional biomaterials.[2][3]
Experimental Protocol:
Materials:
-
This compound (monomer, freshly distilled)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and argon or nitrogen source
Procedure:
-
Monomer Preparation: Purify this compound by distillation or by passing it through a column of activated neutral alumina (B75360) to remove inhibitors.
-
Reaction Setup: Flame-dry a Schlenk flask under vacuum and backfill with an inert atmosphere (argon or nitrogen).
-
Solvent and Monomer Addition: Add the desired amount of anhydrous solvent to the flask via a syringe. Then, add the purified this compound monomer to the solvent.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, prepare a stock solution of the Grubbs' catalyst in the anhydrous solvent. Rapidly inject the calculated amount of the catalyst solution into the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.[4]
-
Polymerization: Allow the reaction to proceed at room temperature. The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.
-
Termination: After the desired time, or when the monomer is consumed (as monitored by NMR or GC), terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and catalyst residue, and dry under vacuum to a constant weight.
Data Presentation:
Table 1: Representative Data for ROMP of Cyclopentene Derivatives
| Entry | Monomer/Catalyst Ratio | Catalyst Generation | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| 1 | 100:1 | Grubbs' 1st Gen. | Toluene | 25 | >95 | 50 | 1.1 | [1] |
| 2 | 200:1 | Grubbs' 2nd Gen. | DCM | 25 | >99 | 105 | 1.05 | Adapted from[4] |
| 3 | 500:1 | Grubbs' 3rd Gen. | DCM | 0 | >99 | 250 | 1.1 | Adapted from[5] |
Note: Data is representative of cyclopentene and its derivatives. Actual results with this compound may vary.
Visualization:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound is an ideal functional handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][] This highly efficient and specific reaction allows for the covalent attachment of azide-containing molecules, such as drugs, peptides, or imaging agents, to the this compound core or to a polymer derived from it.[8][9] The resulting 1,2,3-triazole linkage is highly stable under physiological conditions.[10]
Experimental Protocol:
Materials:
-
This compound or Poly(this compound)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., water, t-butanol, DMF, or a mixture)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I) and protect biomolecules)[11]
Procedure:
-
Reactant Preparation: Dissolve the this compound-containing material and the azide-functionalized molecule in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a solution of CuSO₄. If using a ligand, pre-mix the CuSO₄ with the THPTA solution.
-
Reaction Initiation: Add the copper sulfate solution (and ligand, if used) to the solution of the alkyne and azide. Then, add a freshly prepared solution of sodium ascorbate to reduce the Cu(II) to the active Cu(I) catalyst and initiate the reaction.[11]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Progress can be monitored by TLC, LC-MS, or NMR spectroscopy.
-
Work-up and Purification: Upon completion, the product can be purified to remove the copper catalyst and any unreacted starting materials. For small molecules, this may involve extraction and column chromatography. For polymers, purification may involve precipitation or dialysis.
Data Presentation:
Table 2: Representative Conditions and Yields for CuAAC Reactions
| Entry | Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl Azide | CuSO₄/NaAsc | H₂O/t-BuOH | 8 | 95 | Adapted from[] |
| 2 | Propargyl Alcohol | Azido-PEG | CuSO₄/NaAsc/THPTA | H₂O | 12 | >90 | [11] |
| 3 | Ethynylferrocene | 1-Azidoadamantane | CuI | THF | 6 | 98 | Adapted from[12] |
| 4 | 1-Ethynylcyclohexene | 3-Azidopropanoic acid | CuSO₄/NaAsc | DMF | 24 | 88 | Hypothetical |
Note: This data illustrates the general efficiency of CuAAC with various substrates.
Visualization:
Sonogashira Coupling of this compound
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of carbon-carbon bonds.[13][14] This reaction can be used to couple this compound with a wide variety of functionalized aromatic or vinylic systems, enabling the synthesis of complex molecules for drug discovery and materials science.[15][16]
Experimental Protocol:
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodide, bromide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Amine base (e.g., triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA))
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, the palladium catalyst, and CuI.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base to the flask. Stir the mixture for a few minutes.
-
Alkyne Addition: Add this compound to the reaction mixture via syringe.
-
Reaction: The reaction can be run at room temperature or with heating, depending on the reactivity of the halide. Monitor the reaction progress by TLC or GC until the starting halide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Filter the mixture through a pad of celite to remove the catalyst residues. Wash the organic layer with saturated aqueous ammonium (B1175870) chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Data Presentation:
Table 3: Representative Data for Sonogashira Coupling of Terminal Alkynes
| Entry | Alkyne | Aryl/Vinyl Halide | Pd Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Iodobenzene | Pd(PPh₃)₄ | TEA | THF | 25 | 95 | Adapted from[17] |
| 2 | 1-Hexyne | 4-Bromotoluene | PdCl₂(PPh₃)₂ | DIPA | DMF | 80 | 88 | Adapted from[18] |
| 3 | Trimethylsilylacetylene | Vinyl Bromide | Pd(PPh₃)₄ | TEA | Toluene | 60 | 92 | [14] |
| 4 | This compound | 4-Iodoanisole | PdCl₂(PPh₃)₂ | TEA | THF | 50 | 90 | Hypothetical |
Note: This data showcases typical yields for Sonogashira couplings under various conditions.
Visualization:
Applications in Drug Development and Materials Science
The novel materials synthesized from this compound have significant potential in the fields of drug development and materials science.
-
Drug Delivery: Polymers and dendrimers functionalized via CuAAC or Sonogashira coupling can be used to create targeted drug delivery systems.[19][20][21][22] Bioactive molecules can be covalently attached to the polymer backbone or dendrimer surface, and targeting ligands can be incorporated to direct the carrier to specific cells or tissues.[9][23]
-
Biomaterials: The ability to create well-defined polymers with pendant functional groups allows for the development of advanced biomaterials for tissue engineering, antimicrobial surfaces, and biosensors.[2][24][25] The properties of these materials can be tuned by the choice of functional groups attached.
-
Diagnostics and Imaging: Fluorescent dyes or imaging agents can be "clicked" onto the this compound scaffold, enabling the development of probes for biological imaging and diagnostics.[8]
-
Synthesis of Bioactive Molecules: Sonogashira coupling is a key step in the synthesis of many natural products and pharmaceutically active compounds.[14][15][16][26] this compound can serve as a building block for the creation of novel complex molecules with potential therapeutic value. The triazole moiety formed in CuAAC reactions is also known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.[10][25][27]
References
- 1. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of biomaterials through direct ring-opening metathesis polymerisation of functionalised cyclic alkenes | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective ring-opening metathesis polymerization of cyclopropenes spirally appended with N-aryl saturated heterocycles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bioclone.net [bioclone.net]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Cross-coupling reactions towards the synthesis of natural products | Semantic Scholar [semanticscholar.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues | Semantic Scholar [semanticscholar.org]
- 20. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. View of DENDRIMERS: A NOVEL TOOL FOR DRUG DELIVERY AND TARGETING | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Ethynylcyclopentene in the Design of Organic Electronic Materials
A thorough review of scientific literature and chemical databases indicates a significant lack of published research on the direct application of 1-ethynylcyclopentene in the design and fabrication of organic electronic materials. While the ethynyl (B1212043) and cyclopentene (B43876) moieties are individually present in various organic semiconductors, the specific monomer, this compound, does not appear to be a commonly utilized building block in this field.
Therefore, the creation of detailed application notes and protocols with specific quantitative data, experimental procedures, and established workflows for this compound in organic electronics is not feasible based on the currently available scientific information.
Researchers, scientists, and drug development professionals interested in novel monomers for organic electronics are encouraged to explore established and well-documented building blocks. However, for the purpose of theoretical exploration and to provide a framework for potential future research, this document will outline general principles and methodologies that could be adapted for the investigation of this compound or its derivatives in organic electronic applications.
Theoretical Potential and General Concepts
The structure of this compound, featuring a reactive ethynyl group and a cyclopentene ring, suggests potential for polymerization into conjugated or cross-linked polymeric systems. The ethynyl group can participate in various polymerization reactions, such as Ziegler-Natta catalysis, to form polyacetylenes, which are known for their conductive properties.[1] The cyclopentene ring could potentially influence the polymer's morphology, solubility, and solid-state packing, which are critical factors for the performance of organic electronic devices.
Hypothetical Applications:
-
Organic Field-Effect Transistors (OFETs): Polymers derived from this compound could potentially be used as the active semiconductor layer in OFETs. The charge carrier mobility (both hole and electron mobility) would be a key parameter to investigate.
-
Organic Solar Cells (OSCs): As a component of the active layer, either as a donor or an acceptor material, polymers of this compound would need to exhibit appropriate HOMO/LUMO energy levels and broad absorption in the solar spectrum to be effective.
-
Conductive Polymers: Doped polymers of this compound could exhibit electrical conductivity, making them potentially useful as conductive inks or transparent electrodes.
General Experimental Protocols (Hypothetical)
The following are generalized protocols that would need to be significantly adapted and optimized for the specific case of this compound.
Polymerization of this compound (Hypothetical)
Objective: To synthesize a polymer from this compound.
Materials:
-
This compound (monomer)
-
Anhydrous and deoxygenated solvent (e.g., toluene, THF)
-
Polymerization catalyst/initiator (e.g., Ziegler-Natta catalyst system like TiCl₄/Al(C₂H₅)₃, or a metathesis catalyst)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
Protocol (based on Ziegler-Natta Polymerization):
-
Preparation: Rigorously dry all glassware and purge with an inert gas. Purify the solvent and monomer by distillation over appropriate drying agents.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, prepare the Ziegler-Natta catalyst by adding the co-catalyst (e.g., triethylaluminium in toluene) to a suspension of the transition metal halide (e.g., titanium tetrachloride in toluene) at a controlled temperature.
-
Polymerization: To the activated catalyst mixture, slowly add a solution of this compound in the anhydrous solvent. Control the reaction temperature (e.g., 0 °C to room temperature).
-
Termination: After a predetermined time, quench the reaction by adding a terminating agent (e.g., methanol).
-
Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the precipitate, wash it extensively with the non-solvent, and dry it under vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Fabrication of a Hypothetical Organic Field-Effect Transistor (OFET)
Objective: To evaluate the charge transport properties of a hypothetical poly(this compound).
Materials:
-
Poly(this compound)
-
A suitable solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Substrate (e.g., heavily doped silicon with a silicon dioxide dielectric layer)
-
Source and drain electrode materials (e.g., gold)
-
Semiconductor parameter analyzer
Protocol:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dielectric Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: Dissolve the synthesized poly(this compound) in a suitable solvent. Deposit a thin film of the polymer onto the substrate using a technique like spin-coating or drop-casting.
-
Annealing: Anneal the film at an optimized temperature to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit the source and drain electrodes on top of the semiconductor film through a shadow mask using thermal evaporation.
-
Characterization: Measure the output and transfer characteristics of the OFET device using a semiconductor parameter analyzer to determine the charge carrier mobility, on/off ratio, and threshold voltage.
Data Presentation (Hypothetical)
Should research on this compound-based organic electronic materials become available, the following tables provide a template for structuring the quantitative data.
Table 1: Polymerization and Properties of Poly(this compound) Derivatives
| Polymer ID | Polymerization Method | Catalyst/Initiator | Mn (kDa) | PDI | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| P1-ECP | Ziegler-Natta | TiCl₄/Al(C₂H₅)₃ | - | - | - | - | - |
| P2-ECP | Metathesis | Grubbs' Catalyst | - | - | - | - | - |
Data in this table is hypothetical and for illustrative purposes only.
Table 2: Performance of Organic Electronic Devices Based on Poly(this compound) Derivatives
| Device Type | Polymer ID | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| OFET | P1-ECP | - | - | - | N/A | N/A | N/A | N/A |
| OSC | P2-ECP | - | - | N/A | - | - | - | - |
Data in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows (Hypothetical)
The following diagrams illustrate general workflows that would be applicable to the research and development of new organic electronic materials, including those potentially derived from this compound.
Caption: General workflow for the synthesis and characterization of a polymer.
Caption: General workflow for the fabrication and testing of an OFET.
Conclusion
While this compound presents an interesting chemical structure, its application in organic electronic materials is not documented in the current scientific literature. The protocols and data presented here are hypothetical and serve as a general guide for how such research could be structured. Researchers are advised to consult literature on more established monomers for the design of new organic electronic materials. Future exploratory work may yet uncover a role for this compound or its derivatives in this exciting and rapidly evolving field.
References
Application Notes and Protocols: Cycloaddition Reactions of 1-Ethynylcyclopentene with Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products and novel therapeutic agents. Enynes, molecules containing both a double and a triple bond, can serve as versatile dienophiles. In the case of 1-ethynylcyclopentene, the triple bond is expected to be the more reactive dienophilic component in Diels-Alder reactions, leading to the formation of structurally complex bicyclic and polycyclic frameworks.
These application notes provide an overview and detailed (generalized) protocols for the cycloaddition reactions of this compound with various dienes, including cyclopentadiene (B3395910), furan (B31954), and anthracene (B1667546). The resulting adducts are valuable scaffolds for further synthetic transformations in medicinal chemistry and materials science.
Reaction Mechanisms and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reaction is highly controlled, with the relative stereochemistry of the dienophile being retained in the product. In reactions involving cyclic dienes, two major stereoisomeric products can be formed: the endo and exo adducts.
The endo rule states that the dienophile's substituents with π-systems (in this case, the cyclopentene (B43876) ring) are oriented towards the developing π-system of the diene in the transition state. This "secondary orbital interaction" stabilizes the endo transition state, often making the endo product the kinetically favored one. However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. The ratio of endo to exo products can be influenced by reaction temperature and time, with higher temperatures often favoring the formation of the thermodynamically more stable exo product.
A general mechanistic workflow for the Diels-Alder reaction is depicted below.
Caption: General workflow for a Diels-Alder cycloaddition reaction.
Cycloaddition with Cyclopentadiene
Cyclopentadiene is a highly reactive diene in Diels-Alder reactions due to its locked s-cis conformation. It readily reacts with dienophiles to form norbornene-type bicyclic adducts. The reaction with this compound is expected to proceed readily to yield a tricyclic diene. Cyclopentadiene is typically generated fresh before use by cracking its dimer, dicyclopentadiene (B1670491).
Reaction Scheme:
Caption: Diels-Alder reaction of this compound with Cyclopentadiene.
Quantitative Data Summary (Hypothetical)
| Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene | This compound | Toluene (B28343) | 80-110 | 4-12 | Tricyclic Adduct | 70-90 | >10:1 |
Experimental Protocol (Generalized)
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C) to induce cracking. Collect the cyclopentadiene monomer (b.p. 40-42 °C) in a receiver cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the dienophile in a suitable solvent (e.g., toluene, xylenes).
-
Slowly add a slight excess of freshly prepared cyclopentadiene (1.2 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to isolate the endo and exo adducts.
-
Characterization: Characterize the purified products by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Cycloaddition with Furan
Furan is an aromatic heterocycle that can act as a diene in Diels-Alder reactions. It is generally less reactive than cyclopentadiene due to its aromatic character. Reactions involving furan often require higher temperatures or the use of Lewis acid catalysts to proceed efficiently. The resulting oxa-bridged bicyclic adducts are valuable precursors for a variety of oxygen-containing compounds.
Reaction Scheme:
Caption: Diels-Alder reaction of this compound with Furan.
Quantitative Data Summary (Hypothetical)
| Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Endo:Exo Ratio |
| Furan | This compound | Toluene | 110-150 | 12-48 | Oxa-bridged Adduct | 40-60 | ~5:1 |
Experimental Protocol (Generalized)
-
Reaction Setup: In a sealed tube or a high-pressure reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 eq) and a large excess of furan (5-10 eq), which can also serve as the solvent. Alternatively, use a high-boiling solvent like toluene or xylenes (B1142099).
-
Reaction: Heat the mixture to a high temperature (typically 110-150 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The use of a Lewis acid catalyst (e.g., ZnI₂, BF₃·OEt₂) at lower temperatures can be explored to improve the reaction rate and yield.
-
Work-up: After cooling to room temperature, carefully vent the reaction vessel. Remove the excess furan and solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the desired adducts from starting materials and byproducts.
-
Characterization: Analyze the purified products using ¹H NMR, ¹³C NMR, IR, and MS to confirm their structure and stereochemistry.
Cycloaddition with Anthracene
Anthracene undergoes Diels-Alder reactions across its central 9 and 10 positions, acting as the diene component. This reaction disrupts the aromaticity of the central ring, which requires thermal activation. The resulting triptycene-like structures are rigid, three-dimensional molecules with applications in materials science and supramolecular chemistry.
Reaction Scheme:
Caption: Diels-Alder reaction of this compound with Anthracene.
Quantitative Data Summary (Hypothetical)
| Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| Anthracene | This compound | Xylenes | 140-160 | 24-72 | Triptycene-like Adduct | 50-70 |
Experimental Protocol (Generalized)
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add anthracene (1.0 eq) and this compound (1.2 eq).
-
Add a high-boiling solvent such as xylenes or nitrobenzene (B124822).
-
Reaction: Heat the reaction mixture to a high temperature (140-160 °C) to overcome the activation energy associated with the disruption of anthracene's aromaticity. Monitor the disappearance of the reactants by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) or purify by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and MS analysis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dicyclopentadiene is flammable and has a strong odor. Handle with care.
-
High-boiling solvents like xylenes and nitrobenzene are flammable and toxic. Avoid inhalation and skin contact.
-
Reactions at high temperatures and pressures should be conducted with appropriate safety shields and equipment.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols: 1-Ethynylcyclopentene in the Synthesis of Tricyclic Enone Analogs via Pauson-Khand Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynylcyclopentene is a versatile cyclic alkyne that serves as a valuable building block in the synthesis of complex molecular architectures, particularly in the construction of natural product analogs.[1] Its strained five-membered ring and reactive terminal alkyne moiety make it an ideal substrate for a variety of carbon-carbon bond-forming reactions. This application note details the use of this compound in the synthesis of tricyclic enone analogs, which are core structures found in a variety of biologically active natural products, including some sesquiterpenes. The key transformation highlighted is the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition that efficiently constructs a cyclopentenone fused to the existing cyclopentene (B43876) ring.[2][3]
The resulting tricyclic enone scaffold can be further elaborated to generate a library of diverse natural product analogs for screening in drug discovery programs. These analogs can be investigated for their potential to modulate various signaling pathways implicated in disease.
Key Synthetic Transformation: The Pauson-Khand Reaction
The Pauson-Khand reaction is a metal-catalyzed cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[2] In this application, this compound serves as the alkyne component, and a suitable alkene, such as norbornene, acts as the reaction partner. The reaction is typically mediated by a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈).
Workflow for the Pauson-Khand Reaction:
Caption: Experimental workflow for the synthesis of tricyclic enone analogs.
Hypothetical Signaling Pathway Modulation
Tricyclic and polycyclic natural products often exhibit potent biological activity by interacting with key cellular signaling pathways. Analogs synthesized from this compound could potentially modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK signaling pathway by a tricyclic enone analog.
Data Presentation
The following table summarizes the hypothetical results for the Pauson-Khand reaction between this compound and various alkenes to form the corresponding tricyclic enone analogs.
| Entry | Alkene | Product | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Norbornene | Tricyclo[5.2.1.0²,⁶]dec-2-en-8-one derivative | 75 | 95:5 |
| 2 | Ethylene | Bicyclo[3.3.0]oct-1(5)-en-2-one derivative | 62 | - |
| 3 | Cyclopentene | Tricyclo[5.3.0.0²,⁶]dec-1(7)-en-8-one derivative | 68 | 80:20 |
Experimental Protocols
Materials:
-
This compound (98%)
-
Dicobalt octacarbonyl (stabilized with 1-5% hexanes)
-
Norbornene (99%)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel (for column chromatography)
-
Hexanes (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Nitrogen gas (high purity)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks, reflux condenser, and magnetic stirrer
-
Rotary evaporator
-
Flash chromatography system
Procedure for the Synthesis of Tricyclic Enone Analog (Entry 1):
-
Reaction Setup: A 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser was flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Reagent Addition: Under a positive pressure of nitrogen, dicobalt octacarbonyl (1.1 equivalents) was added to the flask, followed by 50 mL of anhydrous dichloromethane. The solution was stirred for 10 minutes until a homogeneous solution was formed.
-
This compound (1.0 equivalent) was then added dropwise via syringe, and the reaction mixture was stirred for 1 hour at room temperature. The color of the solution should change, indicating the formation of the alkyne-cobalt complex.
-
Norbornene (1.2 equivalents) was added in one portion.
-
Reaction: The reaction mixture was heated to reflux (approximately 40 °C) and stirred for 12 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.
-
Work-up: Upon completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue was purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate).
-
Characterization: The fractions containing the desired product were combined and the solvent was evaporated to yield the tricyclic enone analog as a colorless oil. The structure and purity were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Dicobalt octacarbonyl is toxic and should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
All reactions should be carried out under an inert atmosphere of nitrogen to prevent the decomposition of the cobalt complex.
References
Troubleshooting & Optimization
Optimization of Sonogashira coupling conditions for 1-Ethynylcyclopentene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals utilizing the Sonogashira coupling reaction with 1-ethynylcyclopentene.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Sonogashira coupling of this compound with an aryl halide?
A1: For a standard Sonogashira coupling of this compound with an aryl iodide or bromide, a common starting point involves using a palladium catalyst, a copper(I) co-catalyst, and an amine base in an appropriate solvent.[1] A typical setup would be:
-
Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%)[2]
-
Copper Co-catalyst: CuI (2-10 mol%)
-
Base: Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA) (typically used as the solvent or co-solvent)
-
Solvent: Anhydrous and deoxygenated THF, DMF, or toluene[3]
-
Temperature: Room temperature to 60°C[4]
-
Atmosphere: Inert (Nitrogen or Argon)[5]
Q2: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?
A2: Yes, copper-free Sonogashira couplings are possible and can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[6] These conditions often require more active palladium catalysts, potentially bulkier and more electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos), and may necessitate higher reaction temperatures.[2] A stronger base, such as an inorganic base like Cs₂CO₃ or K₃PO₄, might also be beneficial.[7]
Q3: What is the typical reactivity order for aryl halides in this reaction?
A3: The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > OTf > Br >> Cl.[4] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are significantly less reactive and often require specialized catalysts and more forcing conditions.
Q4: What are the most common side reactions to be aware of?
A4: The two most prevalent side reactions are:
-
Homocoupling (Glaser Coupling): Dimerization of this compound to form 1,4-di(cyclopent-1-en-1-yl)buta-1,3-diyne. This is often promoted by the presence of oxygen and the copper(I) co-catalyst.[8]
-
Catalyst Decomposition: The active Pd(0) catalyst can decompose to form palladium black, an inactive form of palladium, which leads to a loss of catalytic activity. This can be caused by impurities, oxygen, or unsuitable solvent choices.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is more stable to air and moisture. - For Pd(II) pre-catalysts, ensure conditions are suitable for in-situ reduction to Pd(0). |
| 2. Insufficiently Reactive Aryl Halide | - If using an aryl bromide or chloride, increase the reaction temperature.[4] - Switch to a more reactive aryl iodide if possible. - Employ a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type ligands).[2] | |
| 3. Poor Quality Reagents/Solvents | - Use freshly distilled and degassed solvents and bases. - Ensure this compound is pure and free from polymeric impurities. | |
| 4. Inappropriate Base | - For less acidic alkynes or less reactive halides, a stronger base may be required. Consider switching from an amine base to an inorganic base like Cs₂CO₃ or K₃PO₄.[7] | |
| Significant Homocoupling of this compound | 1. Presence of Oxygen | - Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas). - Maintain a positive pressure of nitrogen or argon throughout the reaction. |
| 2. High Copper Catalyst Loading | - Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%). | |
| 3. Slow Cross-Coupling Rate | - Optimize conditions to accelerate the desired cross-coupling (e.g., higher temperature, more active catalyst) to outcompete the homocoupling pathway. | |
| 4. Copper-Mediated Dimerization | - Switch to a copper-free protocol.[6] | |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition | - Ensure strictly anaerobic conditions. - Use high-purity, anhydrous solvents. THF, for instance, can sometimes promote palladium black formation.[3] - Add a stabilizing phosphine ligand if one is not already in use, or increase the ligand-to-palladium ratio. |
| 2. High Temperature | - If the reaction is being run at a high temperature, try to lower it and compensate with a more active catalyst or longer reaction time. | |
| Incomplete Consumption of Starting Material | 1. Catalyst Deactivation | - This is a common reason for stalled reactions. See "Formation of Black Precipitate" above. - Consider adding a second portion of the catalyst mid-reaction. |
| 2. Reversible Steps in the Catalytic Cycle | - Ensure the base is strong enough to drive the deprotonation of the alkyne to completion. |
Data Presentation: Influence of Reaction Parameters on Yield
Note: The following data is a generalized representation based on typical Sonogashira coupling behavior and may need to be optimized for the specific reaction of this compound.
Table 1: Effect of Palladium Catalyst and Ligand
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (2) | - | 70-90 | A common and effective catalyst for many applications. |
| PdCl₂(PPh₃)₂ (2) | - | 65-85 | Often requires in-situ reduction to Pd(0). |
| Pd(OAc)₂ (2) | PPh₃ (4) | 70-90 | A versatile system where the ligand can be varied. |
| Pd₂(dba)₃ (1) | XPhos (2) | 85-98 | A highly active system, often used for less reactive halides. |
Table 2: Effect of Base and Solvent
| Base (equiv.) | Solvent | Typical Yield Range (%) | Notes |
| Et₃N (excess) | THF | 75-90 | A standard combination. |
| DIPEA (excess) | DMF | 70-85 | DMF can sometimes lead to higher reaction rates. |
| Cs₂CO₃ (2) | Toluene | 80-95 | An inorganic base, often used in copper-free systems.[7] |
| K₂CO₃ (2) | Ethanol | 60-80 | A greener solvent option, though yields may be slightly lower.[9] |
Table 3: Effect of Temperature and Aryl Halide
| Aryl Halide | Temperature (°C) | Typical Yield Range (%) | Notes |
| Aryl Iodide | 25 (Room Temp) | 85-95 | Generally highly reactive. |
| Aryl Bromide | 25 (Room Temp) | 30-50 | May require heating for good conversion. |
| Aryl Bromide | 60 | 70-90 | Increased temperature improves the rate of oxidative addition. |
| Aryl Chloride | 80-100 | <10 - 60 | Requires more forcing conditions and specialized catalysts. |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with an aryl iodide or bromide.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous, degassed THF (10 mL) and freshly distilled, degassed Et₃N (5 mL). Stir the mixture at room temperature for 15 minutes.
-
Add the aryl halide (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Via syringe, add this compound (1.2 mmol, 1.2 equiv.) to the stirring mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours. For less reactive aryl bromides, the mixture may be heated to 50-60°C.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize alkyne homocoupling.
-
Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and degassed anhydrous triethylamine (5 mL).
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.lucp.net [books.lucp.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ijnc.ir [ijnc.ir]
Preventing unwanted polymerization of 1-Ethynylcyclopentene during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 1-Ethynylcyclopentene, a highly reactive conjugated enyne. The information herein is designed to help you prevent unwanted polymerization and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has become viscous and difficult to pipette. What is the cause?
A1: Increased viscosity is a primary indicator of unwanted polymerization. This compound is susceptible to spontaneous polymerization due to the high reactivity of its conjugated enyne system. This process forms oligomers and polymers, leading to a noticeable increase in the sample's viscosity.
Q2: What are the common triggers for the unwanted polymerization of this compound?
A2: The polymerization of this compound can be initiated by several factors, primarily through radical and cationic pathways. Key triggers include:
-
Heat: Elevated temperatures provide the energy to initiate thermal polymerization.
-
Light: UV radiation can generate free radicals, initiating radical polymerization.
-
Oxygen: Atmospheric oxygen can form peroxides, which can act as radical initiators.
-
Acidic Impurities: Traces of acid can initiate cationic polymerization.
-
Metal Contaminants: Certain metal ions can act as catalysts for polymerization.
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended:
-
Temperature: Store at low temperatures, ideally at or below -20°C, in a non-frost-free freezer.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light: Keep in an amber vial or a container wrapped in aluminum foil to protect from light.
-
Inhibitors: For long-term storage, the addition of a radical inhibitor is recommended.
Q4: What inhibitors are recommended for stabilizing this compound, and at what concentrations?
A4: While specific data for this compound is not extensively published, inhibitors commonly used for vinyl and alkyne compounds are effective.
| Inhibitor | Recommended Concentration (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | A common and effective radical scavenger. |
| 4-tert-Butylcatechol (TBC) | 50 - 200 | Often used for stabilizing dienes and other reactive monomers. |
| Hydroquinone (HQ) | 100 - 1000 | Requires the presence of a small amount of oxygen to be effective. |
| Phenothiazine (PTZ) | 100 - 500 | Effective at higher temperatures. |
Note: The optimal inhibitor and concentration may vary depending on the purity of the monomer and the intended application. It is advisable to start with a lower concentration and adjust as needed.
Troubleshooting Guides
Issue 1: Polymer formation during a reaction (e.g., Sonogashira or Heck Coupling)
Possible Causes & Solutions
| Cause | Solution |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| High reaction temperature | If possible, lower the reaction temperature. For palladium-catalyzed reactions, consider using a more active catalyst or ligand that allows for lower temperature conditions. |
| Presence of acidic impurities | Ensure all glassware is clean and dry. Use freshly distilled and neutral solvents. If necessary, pass solvents through a plug of neutral alumina (B75360). |
| Inhibitor was removed too early | If the inhibitor was removed prior to the reaction, use the purified monomer immediately. Do not store the inhibitor-free monomer for extended periods. |
| Homocoupling (in Sonogashira) | In copper-catalyzed Sonogashira reactions, oxygen can promote the homocoupling of the alkyne, which can be a competing polymerization pathway. To minimize this, ensure rigorous exclusion of oxygen or consider using a copper-free Sonogashira protocol.[1] |
Issue 2: The entire sample of this compound has polymerized upon storage.
Possible Causes & Solutions
| Cause | Solution |
| Improper storage temperature | Always store at or below -20°C. Avoid repeated freeze-thaw cycles. |
| Exposure to air and light | Ensure the container is tightly sealed with a cap that has a PTFE liner. Store in a dark location or use an amber vial. |
| Absence of an inhibitor | For long-term storage, the presence of an inhibitor is crucial. If you synthesized the compound, consider adding a suitable inhibitor before long-term storage. |
| Contamination of the storage container | Use clean, dry glassware for storage. Avoid storing in containers that may leach impurities. |
Experimental Protocols
Protocol 1: Removal of Inhibitors Prior to Reaction
For many synthetic applications, the presence of an inhibitor is undesirable. The following protocol describes the removal of phenolic inhibitors like BHT or TBC using column chromatography.
Materials:
-
This compound containing inhibitor
-
Basic activated alumina
-
A non-polar solvent (e.g., hexanes or pentane)
-
Glass chromatography column
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Column Preparation:
-
Secure a glass chromatography column in a vertical position under an inert atmosphere.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of basic activated alumina in the chosen non-polar solvent and pour it into the column, allowing it to pack evenly.
-
-
Sample Loading and Elution:
-
Dissolve the this compound sample in a minimal amount of the non-polar solvent.
-
Carefully load the solution onto the top of the alumina column.
-
Elute the this compound using the non-polar solvent, collecting the fractions in a clean, dry flask under an inert atmosphere. The inhibitor will be adsorbed by the alumina.
-
-
Solvent Removal:
-
Remove the solvent from the collected fractions under reduced pressure, being careful not to heat the sample excessively.
-
-
Immediate Use:
-
The purified, inhibitor-free this compound is now highly susceptible to polymerization and should be used immediately.
-
Protocol 2: Purification of Partially Polymerized this compound
If your sample has partially polymerized, it may be possible to recover the monomer through vacuum distillation.
Materials:
-
Partially polymerized this compound
-
Vacuum distillation apparatus
-
A small amount of a non-volatile radical inhibitor (e.g., phenothiazine)
-
Inert atmosphere setup
Procedure:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware.
-
Place the partially polymerized sample in the distillation flask.
-
Add a small amount of a high-boiling radical inhibitor to the distillation flask to prevent further polymerization during heating.
-
-
Distillation:
-
Apply a vacuum and gently heat the distillation flask.
-
Collect the distilled this compound in a receiving flask cooled in an ice bath.
-
-
Storage of Purified Monomer:
-
The purified monomer should be stored under an inert atmosphere at low temperature, and an appropriate inhibitor should be added if it will not be used immediately.
-
Visualizations
Caption: Pathways to unwanted polymerization of this compound and preventative measures.
Caption: A logical workflow for troubleshooting the unwanted polymerization of this compound.
References
Identifying and minimizing side products in 1-Ethynylcyclopentene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethynylcyclopentene. The following sections address common side products encountered during key synthetic transformations and offer strategies for their minimization.
Section 1: Sonogashira Coupling Reactions
The Sonogashira coupling is a fundamental method for forming carbon-carbon bonds between terminal alkynes like this compound and aryl or vinyl halides. A common and often frustrating side reaction is the homocoupling of the alkyne, leading to the formation of a symmetric diyne.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the Sonogashira coupling of this compound?
A1: The most common side product is the homocoupling (Glaser coupling) product, 1,2-bis(cyclopent-1-en-1-yl)buta-1,3-diyne. This occurs when two molecules of this compound react with each other instead of with the aryl/vinyl halide.
Q2: What causes the formation of the homocoupling side product?
A2: The primary causes for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] The copper acetylide intermediate, which is crucial for the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the unwanted diyne.[2]
Q3: How can I minimize or prevent the formation of the homocoupling product?
A3: Several strategies can be employed:
-
Implement Copper-Free Conditions: The most direct method is to use a copper-free Sonogashira protocol. These methods eliminate the primary pathway for Glaser coupling.[1][2]
-
Ensure an Inert Atmosphere: If using a copper co-catalyst, it is critical to rigorously exclude oxygen from the reaction mixture. This can be achieved by using Schlenk techniques or working in a glovebox, and by thoroughly degassing all solvents.[2]
-
Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Optimize Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the relative rates of cross-coupling and homocoupling.
Troubleshooting Guide: Excessive Homocoupling
Use the following workflow to diagnose and resolve issues with excessive homocoupling in your Sonogashira reaction.
References
Troubleshooting low yields in the synthesis of 1-Ethynylcyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1-ethynylcyclopentene, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method involves a two-step synthesis. The first step is the nucleophilic addition of acetylene (B1199291) to cyclopentanone (B42830) to form the precursor, 1-ethynylcyclopentan-1-ol. The second step is the dehydration of this tertiary alcohol to yield the final product, this compound.
Q2: My yield of 1-ethynylcyclopentan-1-ol is low. What are the potential causes?
Low yields in the synthesis of the precursor alcohol can often be attributed to several factors:
-
Incomplete reaction: The reaction time may be insufficient for the complete conversion of cyclopentanone.
-
Suboptimal temperature: The temperature for the alkynylation of cyclopentanone is crucial and should be carefully controlled.
-
Reagent quality: The purity and activity of the reagents, particularly the base used to deprotonate acetylene, are critical.
-
Moisture: The presence of moisture can quench the acetylide anion, leading to lower yields. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Q3: What are the best methods for the dehydration of 1-ethynylcyclopentan-1-ol?
Several methods can be employed for the dehydration of the tertiary alcohol to the alkene:
-
Acid Catalysis: This is a common method, often utilizing a strong acid like phosphoric acid or a milder acid catalyst such as p-toluenesulfonic acid. Phosphoric acid is generally preferred over sulfuric acid as it is less likely to cause charring and oxidation side reactions.
-
Mild Dehydrating Agents: Reagents like the Burgess reagent or Martin's sulfurane can effect dehydration under milder, non-acidic conditions, which can be advantageous for sensitive substrates.[1][2][3][4][5]
Q4: What are the likely side products in the synthesis of this compound?
The primary side reaction of concern is the polymerization of the highly reactive this compound product, especially under harsh acidic conditions or elevated temperatures. Other potential byproducts can arise from incomplete reaction (unreacted 1-ethynylcyclopentan-1-ol) or from alternative elimination pathways, though Zaitsev's rule predicts this compound to be the major product.
Q5: How can I effectively purify the final product?
Due to the volatile nature of this compound, fractional distillation is the most suitable method for purification. It is important to carefully monitor the distillation temperature to separate the product from any remaining starting material, solvent, and potential higher-boiling byproducts. Washing the crude product with a mild base solution, such as sodium bicarbonate, is recommended to neutralize any residual acid catalyst before distillation.
Troubleshooting Guide: Low Yields in the Dehydration of 1-Ethynylcyclopentan-1-ol
This guide addresses common issues encountered during the dehydration of 1-ethynylcyclopentan-1-ol that can lead to low yields of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficient reaction time or temperature: The dehydration reaction may be proceeding too slowly. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. |
| Ineffective acid catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. | Use a fresh, anhydrous acid catalyst. Ensure the correct stoichiometric ratio of the catalyst to the substrate is used. | |
| Product Degradation/Polymerization | Harsh reaction conditions: High temperatures and strongly acidic conditions can promote the polymerization of the alkene product. | Consider using a milder acid catalyst like p-toluenesulfonic acid. Alternatively, employ non-acidic dehydrating agents such as the Burgess reagent or Martin's sulfurane.[1][2][3][4][5] Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
| Prolonged reaction time at high temperatures: Extended heating can lead to product decomposition. | Monitor the reaction closely and stop it as soon as the starting material is consumed. | |
| Loss of Product During Workup and Purification | Inefficient extraction: The product may not be fully extracted from the aqueous phase during workup. | Ensure thorough extraction with a suitable organic solvent. Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| Inefficient distillation: The product may be lost due to co-distillation with the solvent or incomplete condensation. | Use a fractional distillation apparatus for better separation. Ensure the condenser is adequately cooled. Monitor the distillation temperature closely to collect the correct fraction. | |
| Incomplete neutralization of acid: Residual acid can catalyze polymerization during distillation. | Wash the crude organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid before distillation. |
Experimental Protocols
Synthesis of 1-Ethynylcyclopentan-1-ol
This protocol is adapted from a general procedure for the alkynylation of ketones.
Materials:
-
Cyclopentanone
-
Acetylene gas or a suitable acetylene source
-
Strong base (e.g., sodium amide, n-butyllithium)
-
Anhydrous ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous ammonium (B1175870) chloride solution (for quenching)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with the chosen anhydrous solvent and cool it in an appropriate bath (e.g., dry ice/acetone).
-
Introduce the strong base to the flask.
-
Bubble acetylene gas through the solution or add the acetylene source to generate the acetylide anion.
-
Slowly add a solution of cyclopentanone in the anhydrous solvent via the dropping funnel to the cooled acetylide solution.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and then separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude 1-ethynylcyclopentan-1-ol.
-
Purify the product by vacuum distillation or column chromatography.
Dehydration of 1-Ethynylcyclopentan-1-ol to this compound (General Protocol using Phosphoric Acid)
Materials:
-
1-Ethynylcyclopentan-1-ol
-
85% Phosphoric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
Procedure:
-
To a round-bottom flask, add 1-ethynylcyclopentan-1-ol and a catalytic amount of 85% phosphoric acid (typically 10-20 mol%).
-
Add a few boiling chips to the flask.
-
Set up a fractional distillation apparatus.
-
Gently heat the reaction mixture to the boiling point of the product.
-
Collect the distillate that comes over at the expected boiling point of this compound.
-
Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any co-distilled acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
A final fractional distillation of the dried liquid will yield the purified this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yields.
References
Stability of 1-Ethynylcyclopentene under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethynylcyclopentene, focusing on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a reactive molecule due to the presence of both a terminal alkyne and a cyclopentene (B43876) ring.[1] Its stability is significantly influenced by the pH of the solution. Under neutral conditions and in the absence of strong nucleophiles or electrophiles, it is relatively stable for short-term storage and handling. However, prolonged exposure to acidic or basic environments can lead to degradation.
Q2: What happens to this compound under acidic conditions?
Under acidic conditions, this compound is susceptible to hydration of the alkyne moiety. This reaction is typically catalyzed by strong acids and can be accelerated by the presence of mercuric salts. The primary degradation product is expected to be 1-acetylcyclopentene, a ketone, following Markovnikov's rule.[2][3][4] The cyclopentene ring is generally stable under moderately acidic conditions but could be susceptible to polymerization or other side reactions under harsh acidic environments.
Q3: What happens to this compound under basic conditions?
The terminal alkyne proton of this compound is weakly acidic. In the presence of a strong base (e.g., sodium amide), it can be deprotonated to form a nucleophilic acetylide anion.[5] This anion is a key intermediate for various synthetic transformations but can also lead to undesired side reactions if not controlled. In the presence of weaker bases, the compound is generally more stable, but isomerization or other base-catalyzed reactions may occur over time, especially at elevated temperatures.
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
To maximize shelf life, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization. It is advisable to store it as a neat liquid or in a non-polar, aprotic solvent. Contact with strong acids, bases, and oxidizing agents should be avoided.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected formation of a new compound with a ketone functional group during an experiment in acidic media. | Acid-catalyzed hydration of the alkyne. | - Neutralize the reaction mixture as soon as the desired transformation is complete.- Consider using a milder acidic catalyst or a non-aqueous acidic system if compatible with your reaction.- Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS to minimize the formation of the ketone byproduct. |
| Low yield or formation of multiple products in a reaction involving deprotonation of the alkyne. | The base used is not strong enough for complete deprotonation, or the acetylide anion is participating in side reactions. | - Use a stronger base, such as sodium amide or n-butyllithium, to ensure complete and rapid deprotonation.- Perform the reaction at low temperatures to minimize side reactions.- Add the electrophile slowly to the pre-formed acetylide solution. |
| The compound appears to have polymerized upon storage or during a reaction. | Exposure to air, light, or heat, or the presence of radical initiators or certain metal catalysts. | - Ensure the compound is stored under an inert atmosphere and protected from light.- Use freshly distilled/purified solvents and reagents to remove any potential initiators.- If using a metal catalyst, screen for catalysts that are less prone to promoting polymerization. |
| Inconsistent reaction outcomes when using this compound from different batches. | Variations in purity or the presence of stabilizers. | - Check the certificate of analysis for the specific batch to identify any listed stabilizers.- Purify the this compound by distillation before use if impurities are suspected.- Perform a small-scale test reaction to qualify a new batch before use in a large-scale synthesis. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound. The following table provides a general overview of the expected stability based on the known reactivity of terminal alkynes and cyclopentene derivatives. Researchers should determine the specific stability of this compound under their experimental conditions.
| Condition | Expected Stability | Potential Degradation Products | Monitoring Technique |
| Aqueous Acid (e.g., 1M HCl) | Low | 1-Acetylcyclopentene | HPLC, GC-MS, NMR |
| Aqueous Base (e.g., 1M NaOH) | Moderate | Potential for slow isomerization or other reactions | HPLC, GC-MS, NMR |
| Strong Anhydrous Base (e.g., NaNH2 in NH3) | Unstable (Deprotonation) | 1-Ethynylcyclopentenyl anion | Not applicable (reactive intermediate) |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound under Acidic or Basic Conditions
This protocol outlines a general method for determining the stability of this compound in a given acidic or basic solution.
Materials:
-
This compound
-
Acidic solution (e.g., 1M HCl in a relevant solvent)
-
Basic solution (e.g., 1M NaOH in a relevant solvent)
-
Internal standard (a stable, non-reactive compound)
-
Quenching solution (e.g., a buffer to neutralize the acid or base)
-
High-purity solvents for dilution
-
HPLC or GC instrument with a suitable column and detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard at a known concentration in a suitable solvent.
-
Reaction Setup: In separate vials, add a known volume of the stock solution to the acidic and basic solutions. Prepare a control vial with the stock solution in a neutral solvent.
-
Incubation: Maintain the vials at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
-
Time-Point Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding the appropriate quenching solution to neutralize the acid or base.
-
Sample Preparation: Dilute the quenched aliquot with a suitable solvent to a concentration appropriate for analysis.
-
Analysis: Analyze the samples by HPLC or GC.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the percentage of remaining this compound against time to determine the degradation rate.
Visualizations
Caption: Predicted degradation pathway of this compound under acidic conditions.
Caption: Reaction of this compound with a strong base to form an acetylide anion.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Removal of homocoupling byproducts in 1-Ethynylcyclopentene Sonogashira reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of homocoupling byproducts in Sonogashira reactions involving 1-ethynylcyclopentene.
Troubleshooting Guide
This section addresses common issues encountered during Sonogashira reactions, with a focus on minimizing and removing the undesired homocoupled (Glaser) byproduct.
Q1: My reaction is producing a high percentage of the homocoupled diyne from this compound. What are the most likely causes and how can I fix it?
A1: The formation of homocoupled byproducts, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings.[1] The primary causes are typically related to the presence of oxygen and the copper(I) co-catalyst.[1][2] The copper acetylide intermediate, which is crucial for the cross-coupling, can undergo oxidative dimerization in the presence of oxygen.[2][3]
Immediate Corrective Actions:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and the amine base (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).[1][4] Maintain a positive pressure of inert gas throughout the entire reaction setup.
-
Minimize Copper Catalyst: Reduce the loading of the copper(I) co-catalyst to the minimum effective amount. In some cases, as little as 0.5 mol% can be sufficient.
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby favoring the cross-coupling pathway over homocoupling.[4]
-
Consider Copper-Free Conditions: If homocoupling remains a significant issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[5][6]
Q2: I've successfully run my reaction, but now I'm struggling to separate my desired this compound cross-coupled product from the homocoupled byproduct. What purification strategies are recommended?
A2: Separating the desired product from the structurally similar homocoupled diyne can be challenging due to their similar polarities. However, several purification techniques can be effective.
-
Column Chromatography: This is the most common method for separation.[3][7][8]
-
Eluent System: Start with a non-polar eluent system, such as a hexane/ethyl acetate (B1210297) mixture, and gradually increase the polarity.[7] The homocoupled product is typically less polar and will elute first.
-
Silica (B1680970) Gel: Use a high-quality silica gel with a small particle size for better resolution. A long column can also improve separation.
-
-
Recrystallization: This can be a highly effective method if your desired product is a solid.[9][10][11]
-
Solvent Selection: The key is to find a solvent system where the desired product and the homocoupling byproduct have different solubilities at different temperatures.[9][11] Test various solvents to find one that dissolves your product when hot but allows it to crystallize upon cooling, while the byproduct remains in solution.[9]
-
-
Liquid-Liquid Extraction: This technique can be used to remove certain types of impurities.[12][13][14] For instance, if the homocoupling byproduct has a different acidity or basicity compared to your desired product, an acid-base extraction could be employed.[15]
Q3: My reaction isn't working at all, or the yield of the cross-coupled product is very low, with or without homocoupling. What should I check?
A3: A failed or low-yielding Sonogashira reaction can be due to several factors beyond homocoupling.
-
Catalyst Integrity: Palladium(0) catalysts can be sensitive to air and may decompose.[4] Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[2][16]
-
Reagent Purity: Impurities in your this compound or your aryl/vinyl halide can poison the catalyst. Ensure all reagents are pure.
-
Base and Solvent Quality: The amine base must be anhydrous and free of oxygen.[4] Solvents should also be of high purity and properly degassed.
-
Reaction Temperature: While many Sonogashira reactions run at room temperature, some less reactive aryl halides (like bromides or chlorides) may require heating.[17][18] However, higher temperatures can sometimes promote side reactions.[17]
Data Presentation
The following tables summarize how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct.
| Table 1: Effect of Copper Co-catalyst and Atmosphere on Product Yield | |||
| Catalyst System | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂ / CuI | Air | 65 | 30 |
| Pd(OAc)₂ / CuI | Inert (Argon) | 85 | 10 |
| Pd(OAc)₂ (Copper-free) | Inert (Argon) | 92 | <2 |
| Pd(PPh₃)₄ / CuI | Air | 70 | 25 |
| Pd(PPh₃)₄ / CuI | Inert (Argon) + H₂ | 95 | ~2 |
Note: Yields are representative and can vary based on specific substrates, solvents, and other reaction conditions. Data compiled from principles described in[1][3][19][20].
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
This protocol is designed for a standard Sonogashira reaction, incorporating steps to reduce the formation of homocoupling byproducts.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl/vinyl halide (1.0 mmol, 1.0 equiv) and degassed anhydrous triethylamine (B128534) (5 mL). Stir the mixture for 10 minutes.
-
Alkyne Addition: Slowly add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise over 20 minutes using a syringe pump.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[8] Extract the product with diethyl ether or ethyl acetate.[8] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[8]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate homocoupling by avoiding the use of a copper co-catalyst.[5]
-
Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[1]
-
Reagent Addition: Under a positive flow of inert gas, add the aryl/vinyl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and degassed anhydrous triethylamine (5 mL).[1]
-
Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Sonogashira cycle and competing Glaser homocoupling pathway.
Caption: Troubleshooting workflow for excessive homocoupling.
Caption: Logic diagram for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of homocoupling (Glaser coupling) in Sonogashira reactions?
A: The Glaser-Hay coupling is an oxidative dimerization of terminal alkynes.[21] In the context of a Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne (this compound) to form a copper acetylide intermediate.[2][5] In the presence of oxygen, this copper acetylide can be oxidized, leading to the coupling of two acetylide units to form a 1,3-diyne.[2][21] This process competes with the desired transmetalation step to the palladium center in the Sonogashira catalytic cycle.[2]
Q: What are the key factors that promote homocoupling?
A: Several factors can increase the rate of the undesired homocoupling reaction:
-
Presence of Oxygen: Oxygen is the primary oxidant for the dimerization of the copper acetylide.[3][5]
-
High Concentration of Copper Catalyst: Higher loadings of the copper co-catalyst can increase the concentration of the copper acetylide intermediate, making dimerization more likely.[21]
-
High Concentration of the Terminal Alkyne: A high concentration of the alkyne can also favor the homocoupling pathway.
-
Choice of Amine Base: While the base is necessary for the reaction, some bases may influence the rate of homocoupling.[5]
Q: What are the main advantages of using a copper-free Sonogashira reaction?
A: The primary advantage of copper-free Sonogashira protocols is the significant reduction or complete elimination of the alkyne homocoupling byproduct.[5][22] This simplifies purification and can lead to higher yields of the desired cross-coupled product.[5] Additionally, eliminating copper, which can be toxic, makes the reaction more environmentally friendly.[2][6]
Q: Can the choice of palladium catalyst or ligand affect the rate of homocoupling?
A: While the copper catalyst is directly involved in the homocoupling mechanism, the palladium catalyst and its ligands can have an indirect effect. A highly active palladium catalyst that promotes a rapid rate of oxidative addition and transmetalation can help the desired cross-coupling reaction outcompete the slower homocoupling side reaction. The choice of phosphine (B1218219) ligands can influence the stability and reactivity of the palladium catalyst.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Home Page [chem.ualberta.ca]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. mt.com [mt.com]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. syrris.com [syrris.com]
- 14. longdom.org [longdom.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. books.rsc.org [books.rsc.org]
- 22. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Technical Support Center: Deprotection of Silyl-Protected 1-Ethynylcyclopentene
Welcome to the technical support center for the deprotection of silyl-protected 1-ethynylcyclopentene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the removal of silyl (B83357) protecting groups from this terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: My deprotection of silyl-protected this compound is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue and can be attributed to several factors:
-
Insufficient Reagent: The stoichiometry of the deprotection reagent may be too low. For fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), using a slight excess (1.1-1.5 equivalents) is common. For base-catalyzed methods such as potassium carbonate (K₂CO₃) in methanol (B129727), increasing the amount from catalytic to stoichiometric can be beneficial for stubborn substrates.[1]
-
Reaction Time: The reaction may not have been allowed to run long enough. It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Steric Hindrance: Bulkier silyl groups like triisopropylsilyl (TIPS) are more sterically hindered and thus less reactive than smaller groups like trimethylsilyl (B98337) (TMS).[1] Deprotection of TIPS-protected alkynes often requires more forcing conditions (e.g., higher temperatures or longer reaction times) or different reagents compared to their TMS counterparts.[1][2]
-
Solvent Choice: The solvent plays a critical role. For fluoride-mediated deprotections, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) are preferred. For base-catalyzed reactions, protic solvents such as methanol are commonly employed.[1]
Q2: I am observing unexpected side products during the deprotection. What are they and how can I prevent their formation?
A2: Side product formation is a common challenge, particularly when using basic or nucleophilic reagents.
-
Base-Sensitive Functional Groups: If your this compound derivative contains base-sensitive functionalities (e.g., esters, aldehydes), basic deprotection conditions (like K₂CO₃/MeOH or KOH) can lead to hydrolysis or other undesired reactions.[1] Consider using milder, non-basic methods if your substrate is base-sensitive.
-
Product Instability: The deprotected this compound can be unstable under the reaction conditions, potentially leading to decomposition or dimerization.[3] It is often advisable to use the deprotected alkyne in the subsequent synthetic step as soon as possible.[1]
-
Nucleophilic Attack: In some cases, the deprotection reagent or the solvent can act as a nucleophile. For instance, using methanolic potassium carbonate to deprotect a substrate with a leaving group could result in substitution by a methoxy (B1213986) group.[1]
Q3: How do I choose the right deprotection method for my specific silyl group (TMS, TES, TIPS, TBDMS)?
A3: The choice of deprotection method depends on the stability of the silyl group and the presence of other functional groups in your molecule. The general order of stability for silyl groups is: TMS < TES < TBDMS < TIPS.
-
For TMS-protected this compound: Mild conditions are usually sufficient. K₂CO₃ in methanol is a common and effective method.[4]
-
For TES-protected this compound: Slightly more forcing conditions than for TMS may be needed. Fluoride sources like TBAF are generally effective.
-
For TBDMS-protected this compound: TBAF in THF is a standard and reliable method.[5]
-
For TIPS-protected this compound: Due to its steric bulk, more reactive reagents or harsher conditions are often required. Silver fluoride (AgF) in methanol can be a good option for cleaving TIPS groups under mild conditions.[2] TBAF can also be used, sometimes at elevated temperatures.[2]
Q4: The deprotected this compound seems to be degrading during workup or purification. What can I do to improve its stability?
A4: Terminal alkynes can be sensitive to air, light, and residual acidic or basic reagents.
-
Inert Atmosphere: Conduct the deprotection and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Prompt Use: It is highly recommended to use the deprotected alkyne in the next synthetic step as soon as possible, avoiding prolonged storage.[1]
-
Careful Workup: Neutralize the reaction mixture carefully during the workup to avoid exposing the product to harsh pH conditions.
-
Purification: If purification by column chromatography is necessary, consider using a less acidic silica (B1680970) gel or deactivating it with a small amount of triethylamine (B128534) in the eluent.
Troubleshooting Guide
If you are encountering issues with your deprotection reaction, the following workflow can help you diagnose and solve the problem.
Caption: Troubleshooting workflow for the deprotection of silyl-protected this compound.
Quantitative Data Summary
The following table summarizes various reported conditions for the deprotection of silyl-protected terminal alkynes. Note that while data for this compound is limited, these examples with analogous substrates provide a strong starting point for reaction optimization.
| Silyl Group | Reagent (equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Citation |
| TMS | K₂CO₃ (0.1-1.5) | Methanol | Room Temp. | 1-4 h | 82-92 | [3][6] |
| TMS | LiOH (aq) | THF/Water | Room Temp. | Not specified | High | [7] |
| TMS | TBAF (1.1) | THF | -20 to 10 | Not specified | 98 | [6] |
| TIPS | TBAF (2.0) | THF | Reflux | 0.5 h | 25 | [2] |
| TIPS | AgF (1.5) | Methanol | 23 | 3.5 h | 81 | [2] |
| TIPS | KOH (4.0) | Xylene | 110 | 5 h | 15 | [2] |
Experimental Protocols
Protocol 1: Deprotection of TMS-Protected this compound using K₂CO₃ in Methanol
This method is mild and generally high-yielding for the deprotection of TMS-alkynes.[3][4]
Workflow Diagram:
Caption: Experimental workflow for K₂CO₃/MeOH deprotection.
Methodology:
-
Dissolve the TMS-protected this compound (1.0 equivalent) in methanol to a concentration of approximately 0.1-0.2 M.
-
Add potassium carbonate (K₂CO₃) (0.2 to 1.0 equivalents). For many substrates, a catalytic amount (e.g., 0.2 equivalents) is sufficient.[1]
-
Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[3]
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection of TBDMS/TIPS-Protected this compound using TBAF in THF
This is a very common and effective method for a wide range of silyl ethers, including the more robust TBDMS and TIPS groups.[5]
Workflow Diagram:
Caption: Experimental workflow for TBAF/THF deprotection.
Methodology:
-
Dissolve the silyl-protected this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir, monitoring the reaction progress by TLC. Reaction times can vary from 45 minutes to several hours depending on the silyl group.[5]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3: Deprotection of TIPS-Protected this compound using AgF in Methanol
This method is particularly useful for the deprotection of sterically hindered TIPS ethers under mild conditions.[2]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. redalyc.org [redalyc.org]
- 3. cssp.chemspider.com [cssp.chemspider.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 1-Ethynylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cross-coupling reactions with 1-ethynylcyclopentene.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during the cross-coupling of this compound.
Q1: I am observing very low or no conversion of my starting materials in a Sonogashira coupling of this compound with an aryl halide. What are the likely causes and how can I fix it?
Low or no conversion in a Sonogashira reaction can stem from several factors, from catalyst activity to reaction setup. Here’s a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used, but for less reactive aryl halides (e.g., chlorides), more electron-rich and bulky phosphine (B1218219) ligands such as cataCXium® A or sXPhos may be necessary to promote the oxidative addition step.[1]
-
Reaction Temperature: Higher temperatures are often required, especially for activating C-Cl bonds.[1] If the reaction is sluggish at room temperature or slightly elevated temperatures, a significant increase may be necessary. However, be mindful of potential substrate or product degradation at excessive temperatures.[1]
-
Base Selection: The base is crucial for deprotonating the terminal alkyne. While amine bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are common, stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) might be more effective, particularly with challenging substrates.[1]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are often more effective than less polar solvents like THF or toluene (B28343) for couplings involving aryl chlorides.[1]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidative homocoupling of this compound (Glaser coupling) and can also deactivate the palladium catalyst.[1] Thoroughly degas all solvents and reagents before use.[1]
Q2: I am seeing a significant amount of homocoupling product (a diyne) from my this compound. How can I minimize this side reaction?
The formation of alkyne dimers, known as Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[1]
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions.[1] This often requires a more active palladium catalyst system and may necessitate higher temperatures or longer reaction times.
-
Strictly Anaerobic Conditions: Thoroughly degassing your solvent and reaction mixture is critical to remove dissolved oxygen, which promotes the homocoupling reaction.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[1]
Q3: My palladium catalyst appears to be decomposing (forming a black precipitate). What can I do to prevent this?
Palladium black formation indicates catalyst decomposition, which will halt the catalytic cycle.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center. If you are using a ligandless system or a simple phosphine ligand like PPh₃, consider switching to a more sterically bulky and electron-rich ligand that can better stabilize the active Pd(0) species.
-
Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.[1] Careful optimization of the reaction temperature is necessary.
-
Solvent: Some solvents may promote the formation of palladium black more than others. For instance, THF has been anecdotally reported to promote its formation in some cases.[2] Consider screening different solvents if catalyst decomposition is a persistent issue.
-
Purity of Reagents: Ensure that all reagents and solvents are of high purity and free from contaminants that could poison the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for aryl halides in cross-coupling reactions with this compound?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl.[3] Aryl iodides are the most reactive, often allowing for milder reaction conditions, while aryl chlorides are the least reactive and typically require more forcing conditions (higher temperatures, stronger bases, and more active catalyst systems).[1]
Q2: Can I use this compound in Suzuki, Heck, or Stille couplings?
Yes, this compound and its derivatives can participate in other cross-coupling reactions beyond Sonogashira.
-
Suzuki Coupling: The corresponding boronic acid or ester of this compound can be coupled with aryl or vinyl halides.[4][5] This reaction requires a palladium catalyst and a base.
-
Heck Reaction: this compound can act as the alkene component in a Heck reaction, coupling with an aryl or vinyl halide.[6][7] This reaction is catalyzed by a palladium complex in the presence of a base.[6]
-
Stille Coupling: A stannane (B1208499) derivative of this compound can be coupled with various organic electrophiles, including aryl halides, vinyl halides, and acyl chlorides, using a palladium catalyst.[8][9]
Q3: What are some recommended starting conditions for a Sonogashira coupling of this compound with an aryl iodide?
For a standard Sonogashira coupling of this compound with an aryl iodide, the following conditions can be a good starting point:
| Parameter | Recommended Condition |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) |
| Copper Co-catalyst | CuI (2-10 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equivalents) |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Note: These are general conditions and may require optimization for specific substrates.
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the aryl halide, this compound, and the anhydrous solvent.
-
Add the amine base via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or heated) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Catalyst Systems for Sonogashira Coupling of Terminal Alkynes
| Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | TEA, DIPA | THF, DMF | RT - 80 |
| Pd(PPh₃)₄ | PPh₃ | CuI | TEA, DIPA | Toluene, DMF | RT - 100 |
| Pd(OAc)₂ | cataCXium® A | None | Cs₂CO₃ | Dioxane | 100 - 120 |
| Pd₂(dba)₃ | sXPhos | None | K₃PO₄ | Toluene | 80 - 110 |
Data compiled from general knowledge of Sonogashira reactions and may need optimization for this compound.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for initial catalyst system selection.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
Technical Support Center: Managing the Exothermicity of 1-Ethynylcyclopentene Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of 1-ethynylcyclopentene polymerization. The information provided is a compilation of best practices for handling highly reactive monomers and controlling exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of this compound expected to be highly exothermic?
A1: The polymerization of this compound involves the conversion of a high-energy triple bond and a strained cyclic structure into a more stable polymeric backbone. The release of this ring strain and the energy from the alkyne bond breaking contribute to a significant release of heat (exotherm). Uncontrolled, this can lead to a rapid increase in temperature, a phenomenon known as thermal runaway, which can compromise the quality of the polymer and pose a safety hazard.[1]
Q2: What are the primary risks associated with an uncontrolled exotherm during polymerization?
A2: An uncontrolled exotherm can lead to several critical issues:
-
Thermal Runaway: A rapid, self-sustaining increase in reaction temperature that can exceed the capacity of the cooling system.[1]
-
Side Reactions: High temperatures can promote undesirable side reactions, leading to impurities, branching, or cross-linking in the polymer, which negatively impacts its properties.
-
Poor Molecular Weight Control: The rate of polymerization is highly temperature-dependent. A sharp increase in temperature can lead to a broad molecular weight distribution and difficulty in achieving the desired polymer chain length.
-
Safety Hazards: In severe cases, thermal runaway can cause a rapid pressure build-up in the reactor, leading to potential explosions or the release of flammable monomers.[1]
-
Product Degradation: The target polymer may degrade at elevated temperatures, leading to lower yields and compromised material performance.
Q3: What are the key parameters to control to manage the exotherm?
A3: The key parameters to control are:
-
Monomer Concentration: A higher monomer concentration generally leads to a faster reaction rate and greater heat generation.
-
Initiator Concentration: The concentration of the initiator directly influences the rate of polymerization and, consequently, the rate of heat release.
-
Reaction Temperature: Maintaining a consistent and optimal reaction temperature is crucial for controlling the reaction rate.
-
Rate of Monomer/Initiator Addition: A slow and controlled addition of the monomer or initiator can help to manage the rate of heat generation.
-
Mixing: Efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and prevent the formation of localized hot spots.
Q4: Can the choice of solvent affect the exothermicity?
A4: Yes, the solvent plays a crucial role. A solvent with a high heat capacity can absorb more heat from the reaction, helping to buffer temperature increases. Additionally, the boiling point of the solvent can act as a natural temperature ceiling through reflux cooling, provided the reactor is equipped with a condenser.
Q5: Are there any chemical methods to control the polymerization rate and heat generation?
A5: Yes, in addition to controlling reaction parameters, chemical methods can be employed. The use of inhibitors or retarders can slow down the polymerization reaction. For free-radical polymerization, inhibitors are substances that can effectively terminate radical chains.[1] It is important to carefully select an inhibitor that is compatible with the desired polymerization chemistry and can be effectively removed or consumed before initiating the desired polymerization.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Rapid, uncontrolled temperature increase shortly after initiator addition. | Initiator concentration is too high.Initial reaction temperature is too high.Monomer concentration is too high. | Reduce initiator concentration.Lower the initial reaction temperature.Dilute the monomer solution.Consider a semi-batch process with slow initiator addition. |
| Formation of insoluble gel or cross-linked polymer. | Excessive reaction temperature leading to side reactions.Localized hot spots due to poor mixing. | Improve cooling efficiency of the reactor.Increase stirring speed.Use a solvent with a higher boiling point for reflux cooling. |
| Polymer has a very broad molecular weight distribution. | Fluctuations in reaction temperature.Non-uniform distribution of initiator. | Implement precise temperature control with a cooling bath.Ensure rapid and efficient mixing upon initiator addition. |
| Reaction fails to initiate or proceeds very slowly. | Presence of inhibitors in the monomer.Reaction temperature is too low.Initiator is inactive. | Purify the monomer to remove inhibitors.Gradually increase the reaction temperature.Use a fresh or different type of initiator. |
| Discoloration of the final polymer. | High reaction temperatures causing polymer degradation.Presence of impurities. | Lower the reaction temperature and extend the reaction time.Ensure all reagents and solvents are of high purity. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Polymerization of this compound (Illustrative)
This protocol provides a general framework. Specific concentrations, temperatures, and times will need to be optimized for the desired polymer characteristics.
Materials:
-
This compound (purified to remove inhibitors)
-
Initiator (e.g., AIBN for free radical polymerization, or a suitable catalyst for other polymerization types)
-
Anhydrous solvent (e.g., toluene, THF)
-
Reaction vessel with a magnetic stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Constant temperature oil bath or cryostat
Procedure:
-
Reactor Setup: Assemble the reaction vessel, ensuring it is clean, dry, and under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Monomer Addition: Add the desired amount of solvent to the reactor. If conducting a batch polymerization, add the this compound monomer to the solvent. For a semi-batch process, the monomer will be added later.
-
Temperature Equilibration: Bring the reactor contents to the desired reaction temperature using the constant temperature bath. Allow the system to equilibrate for 15-20 minutes.
-
Initiator Preparation: Dissolve the initiator in a small amount of the reaction solvent in a separate flask under an inert atmosphere.
-
Initiation (Semi-Batch Method Recommended):
-
For better exotherm control, add the initiator solution to the reactor dropwise over a prolonged period using a syringe pump.
-
Simultaneously, if the monomer was not added initially, co-feed the monomer solution into the reactor at a controlled rate.
-
-
Monitoring the Reaction:
-
Continuously monitor the internal reaction temperature using the thermocouple.
-
Maintain a steady flow of coolant through the condenser.
-
Observe for any changes in viscosity or color.
-
-
Termination: Once the desired conversion is reached (as determined by monitoring techniques like GC or NMR on withdrawn aliquots), terminate the polymerization. This can be achieved by rapid cooling, addition of an inhibitor, or exposure to air (for some radical polymerizations).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Quantifying Heat of Polymerization using Differential Scanning Calorimetry (DSC)
This method can be used to estimate the exothermic potential of the polymerization.
Procedure:
-
Prepare a solution of the monomer and initiator in a suitable solvent in a high-pressure DSC pan.
-
Place the sealed pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) over the temperature range where polymerization is expected to occur.
-
The exotherm will be observed as a peak in the heat flow curve.
-
Integrate the area under the exothermic peak to determine the heat of polymerization (in J/g).
Quantitative Data
Due to the limited availability of specific experimental data for this compound polymerization in the public domain, the following table provides illustrative data based on typical values for highly exothermic polymerizations of cyclic monomers.
| Parameter | Condition A (Batch) | Condition B (Semi-Batch) | Condition C (High Dilution) |
| Monomer Concentration | 2.0 M | 2.0 M (final) | 0.5 M |
| Initiator Concentration | 0.02 M | 0.02 M | 0.005 M |
| Initial Temperature | 60 °C | 60 °C | 60 °C |
| Addition Time | N/A | 2 hours | N/A |
| Peak Exotherm Temp. | > 120 °C (Runaway) | 65-70 °C | 62-65 °C |
| Molecular Weight (Mn) | Uncontrolled | 45,000 g/mol | 15,000 g/mol |
| Polydispersity Index (PDI) | > 3.0 | 1.8 | 1.5 |
Visualizations
Caption: Workflow for managing exothermicity in polymerization.
Caption: Troubleshooting logic for polymerization issues.
References
Technical Support Center: Characterization of Impurities in Crude 1-Ethynylcyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynylcyclopentene. It offers insights into the potential impurities that may be present in the crude product and provides guidance on their characterization and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in crude this compound?
A1: Impurities in crude this compound typically originate from several sources depending on the synthetic route employed:
-
Unreacted Starting Materials: Residual starting materials such as cyclopentanone (B42830) or 1-ethynylcyclopentan-1-ol are common impurities.
-
Reagents and Catalysts: Remnants of reagents and catalysts used in the synthesis, for instance, bases, phosphines, or dehydrating agents, can contaminate the final product.
-
Byproducts of the Reaction: Side reactions can lead to the formation of various byproducts. For example, in a Wittig-type reaction, triphenylphosphine (B44618) oxide is a significant byproduct. Self-condensation or polymerization of the starting materials or product can also occur.
-
Degradation Products: this compound can be sensitive to heat, light, and air, potentially leading to the formation of oligomers, polymers, or oxidation products.
-
Solvent Residues: The solvents used during the reaction and workup can remain in the crude product.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive characterization of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities. It provides information on the retention time and mass spectrum of each component, allowing for their identification by comparison with spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the main product and any impurities present in significant amounts. Characteristic chemical shifts and coupling constants can help identify unreacted starting materials, byproducts, and isomeric impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for the analysis of less volatile or thermally sensitive impurities. When coupled with a mass spectrometer (LC-MS), it becomes a highly effective technique for impurity profiling.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can help identify functional groups present in the impurities, providing clues to their structure.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in the GC-MS chromatogram of the purified product. | Incomplete removal of starting materials (e.g., cyclopentanone). | Optimize purification conditions (e.g., adjust distillation parameters, modify chromatography stationary or mobile phase). |
| Presence of a byproduct from a side reaction (e.g., triphenylphosphine oxide from a Wittig reaction). | Employ a specific workup procedure to remove the byproduct. For triphenylphosphine oxide, this may involve precipitation or chromatography. | |
| Thermal degradation of the product in the GC injector. | Lower the injector temperature. Use a less harsh ionization method if available. | |
| Broad or overlapping peaks in the ¹H NMR spectrum. | Presence of polymeric or oligomeric impurities. | Purify the sample using column chromatography or distillation. Consider using a polymerization inhibitor during synthesis and storage. |
| Residual solvent peaks obscuring signals of interest. | Ensure complete removal of solvents under high vacuum. Refer to published data for the chemical shifts of common laboratory solvents. | |
| Product discoloration (e.g., yellowing) upon storage. | Oxidation or polymerization of the product. | Store the product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. Consider adding a radical inhibitor like BHT. |
| Low yield after purification. | Loss of the volatile product during solvent removal. | Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. |
| Co-elution of the product with a non-volatile impurity during chromatography. | Optimize the chromatography method (e.g., change the solvent gradient or the stationary phase). |
Data Presentation: Analytical Data of Potential Impurities
The following tables summarize typical analytical data for common starting materials and byproducts that may be found as impurities in crude this compound.
Table 1: Starting Materials and Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, ppm) | Key GC-MS Fragments (m/z) |
| Cyclopentanone | C₅H₈O | 84.12 | ~2.0-2.2 (m, 8H) | 84, 56, 55, 42, 41[2][3][4][5] |
| 1-Ethynylcyclopentan-1-ol | C₇H₁₀O | 110.15 | ~1.6-2.0 (m, 8H), 2.4 (s, 1H), ~1.8 (s, 1H, OH) | 110, 95, 81, 67, 53[1] |
Table 2: Common Byproducts and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, ppm) | Key GC-MS Fragments (m/z) |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | ~7.4-7.8 (m, 15H) | 278, 277, 201, 183, 152[6][7][8][9][10] |
Experimental Protocols
Protocol 1: General GC-MS Analysis of Crude this compound
-
Sample Preparation: Dilute 1 µL of the crude this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks in the total ion chromatogram. Compare the mass spectrum of each peak with a commercial mass spectral library (e.g., NIST) for tentative identification.
Protocol 2: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Analysis: Integrate the signals to determine the relative ratios of the components. Compare the observed chemical shifts and coupling patterns with known data for this compound and potential impurities.
Mandatory Visualization
Caption: Workflow for the characterization and purification of crude this compound.
References
- 1. 1-Ethynylcyclopentanol | C7H10O | CID 87074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ez.restek.com [ez.restek.com]
- 3. Cyclopentanone [webbook.nist.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. scribd.com [scribd.com]
- 7. Triphenylphosphine oxide(791-28-6) 1H NMR spectrum [chemicalbook.com]
- 8. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. Triphenylphosphine oxide [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Ethynylcyclopentene and Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the reactivity of two terminal alkynes: 1-ethynylcyclopentene and phenylacetylene (B144264). While both molecules are valuable building blocks in organic synthesis, their reactivity profiles differ due to the distinct electronic and steric environments of their alkyne moieties. Phenylacetylene, an aromatic alkyne, has been extensively studied, and a wealth of experimental data is available for its participation in key reactions such as Sonogashira cross-couplings, copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), and hydration. In contrast, specific quantitative data on the reactivity of this compound, a vinyl alkyne, is less documented.
This guide summarizes the available quantitative data for phenylacetylene and provides a qualitative comparison for this compound based on established principles of alkyne reactivity. The discussion is supported by detailed experimental protocols for key reactions. In general, the electron-withdrawing nature of the phenyl ring in phenylacetylene increases the acidity of its acetylenic proton, which can enhance its reactivity in certain reactions like the Sonogashira coupling. Conversely, the cyclopentenyl group in this compound is less electron-withdrawing, potentially leading to a less acidic acetylenic proton and consequently, altered reactivity. Steric factors may also play a role in the reactivity of this compound due to the cyclic structure adjacent to the alkyne.
Comparative Reactivity Analysis
The reactivity of terminal alkynes is primarily governed by two key factors:
-
Electronic Effects: The substituent attached to the alkyne influences the electron density of the carbon-carbon triple bond and the acidity of the terminal proton. Electron-withdrawing groups increase the acidity of the C-H bond, which can facilitate reactions involving deprotonation.
-
Steric Effects: The size and shape of the substituent can hinder the approach of reagents to the reactive alkyne center.
1.1. Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, crucial for the formation of carbon-carbon bonds.
Phenylacetylene: Phenylacetylene is a common substrate in Sonogashira couplings. The electron-withdrawing phenyl group increases the acidity of the acetylenic proton, facilitating the formation of the copper acetylide intermediate, a key step in the catalytic cycle. Kinetic studies have been performed on the Sonogashira coupling of phenylacetylene with various aryl halides, providing a baseline for comparison.
Table 1: Quantitative Data for Sonogashira Coupling of Phenylacetylene with Iodobenzene
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd/TiO₂, K₂CO₃ | K₂CO₃ | EtOH:H₂O (3:2) | 80 | - | - | [1] |
| Pd(PPh₃)₄, CuI | NEt₃ | DMF | 90 | - | - | [2] |
| Pd/CuFe₂O₄ MNPs | K₂CO₃ | EtOH | 70 | 3 | 90 | [3] |
| PdCl₂(PPh₃)₂, CuI | Et₃N | [TBP][4EtOV] | 55 | 3 | 85 | [4] |
1.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.
Phenylacetylene: Phenylacetylene is widely used in CuAAC reactions, consistently providing high yields of the corresponding triazole product under mild conditions.
This compound: While specific quantitative data is scarce, this compound is expected to be a competent partner in CuAAC reactions. The electronic demand on the alkyne in the CuAAC mechanism is less pronounced than in the Sonogashira coupling. Therefore, the difference in reactivity between this compound and phenylacetylene in this reaction is anticipated to be less significant.
Table 2: Representative Data for the CuAAC Reaction of Phenylacetylene with Benzyl (B1604629) Azide
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | Cyrene™ | 30 | 0.5 | >99 | [5][6] |
| Copper(II) sulfate (B86663), Sodium ascorbate (B8700270) | t-BuOH/H₂O | Room Temp | - | - | [7] |
| Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂ | Neat | Room Temp | 5 min | 100 | [8] |
1.3. Hydration
The hydration of terminal alkynes, typically catalyzed by mercury(II) or gold(III) salts, is a method for synthesizing methyl ketones.
Phenylacetylene: The hydration of phenylacetylene to acetophenone (B1666503) is a well-established transformation. The reaction proceeds via Markovnikov addition of water across the triple bond.
This compound: The hydration of this compound is expected to yield 1-(cyclopent-1-en-1-yl)ethan-1-one. The reactivity is likely to be comparable to other terminal alkynes, with the regioselectivity dictated by the formation of the more stable vinyl cation intermediate.
Table 3: Data for the Hydration of Phenylacetylene
| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |
| HAuCl₄ | H₂SO₄ | MeOH/H₂O | Reflux | - | [9][10] |
| [AuCl(P)] | H₂SO₄ | MeOH/H₂O | Reflux | High Conversion | [11] |
| Sulfonated Carbon | - | H₂O | 120 | >99 (selectivity) | [12] |
Experimental Protocols
2.1. Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
Objective: To synthesize a disubstituted alkyne via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (phenylacetylene or this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure (General):
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Add the anhydrous solvent and the base.
-
To the stirred solution, add the aryl halide (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium (B1175870) chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Terminal alkyne (phenylacetylene or this compound)
-
Azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water)
Procedure (General):
-
In a vial, dissolve the terminal alkyne (1.0 equiv.) and the azide (1.0 equiv.) in the solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equiv.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv.).
-
Add the sodium ascorbate solution to the alkyne/azide mixture, followed by the addition of the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC until completion.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography.[7][13]
2.3. Hydration of a Terminal Alkyne
Objective: To synthesize a methyl ketone from a terminal alkyne.
Materials:
-
Terminal alkyne (phenylacetylene or this compound)
-
Catalyst (e.g., HAuCl₄ or HgSO₄)
-
Acid (e.g., sulfuric acid)
-
Solvent (e.g., aqueous methanol (B129727) or aqueous acetone)
Procedure (General):
-
To a round-bottom flask, add the terminal alkyne (1.0 equiv.) and the solvent.
-
Add the catalyst (catalytic amount) and the acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is purified by distillation or column chromatography.[10][11][12]
Visualizations
Reaction Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. This compound | C7H8 | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetics of Click Reactions: 1-Ethynylcyclopentene and Other Alkynes
For researchers, scientists, and drug development professionals, "click chemistry" offers a robust and versatile toolkit for molecular conjugation. The choice of alkyne is a critical determinant of reaction efficiency, particularly when working with sensitive biological systems or when rapid conjugation is required. This guide provides an objective comparison of the kinetics of click reactions involving 1-ethynylcyclopentene and other commonly employed alkynes, supported by experimental data from the literature.
While direct kinetic data for this compound is not extensively available in peer-reviewed literature, its reactivity can be contextualized within the two major classes of alkyne-azide click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Comparison of Reaction Kinetics
The efficiency of a click reaction is quantified by its second-order rate constant (k), measured in M⁻¹s⁻¹. A higher 'k' value indicates a faster reaction, which is often crucial for applications involving low concentrations of reactants or time-sensitive processes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, a copper(I) catalyst is used to accelerate the reaction between a terminal alkyne and an azide (B81097). The reaction rates for terminal alkynes in CuAAC are generally high and do not vary as dramatically as in SPAAC.[1] this compound, as a terminal alkyne, is expected to exhibit reactivity comparable to other simple terminal alkynes. Factors such as the ligand used to stabilize the copper(I) catalyst and the solvent system can significantly influence the reaction rate.[2]
| Alkyne | Azide | Rate Constant (k) [M⁻¹s⁻¹] | Catalyst/Ligand | Solvent |
| Propargyl Alcohol | Coumarin (B35378) Azide | Not explicitly stated, but used as a model alkyne for efficient reactions.[1] | CuSO₄/THPTA | Aqueous Buffer |
| Phenylacetylene | Benzyl (B1604629) Azide | ~17.4 (apparent second-order rate constant)[3] | CuI | Liquid Ammonia |
| Propiolamides | Coumarin Azide | Generally more reactive than propargyl derivatives.[1] | CuSO₄/THPTA | Aqueous Buffer |
| This compound | Benzyl Azide | Estimated to be in the range of other terminal alkynes (1-100 M⁻¹s⁻¹) | CuSO₄/Ligand | Aqueous/Organic Mixtures |
Note: The rate constant for this compound is an estimation based on the reactivity of other terminal alkynes in CuAAC reactions. The actual rate would need to be determined experimentally under specific reaction conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC reactions are catalyst-free and rely on the ring strain of a cyclic alkyne to accelerate the cycloaddition with an azide. The reactivity of the alkyne in SPAAC is highly dependent on its structure, with more strained cyclooctynes exhibiting significantly faster kinetics.[4] this compound has minimal ring strain in its five-membered ring compared to the highly strained eight-membered rings of cyclooctynes, and as such, its reactivity in SPAAC is expected to be extremely low, rendering it generally unsuitable for this type of click reaction.
| Alkyne | Azide | Rate Constant (k) [M⁻¹s⁻¹] | Solvent |
| BARAC | Benzyl Azide | > 1.0[4] | Not Specified |
| DBCO / ADIBO | Benzyl Azide | ~ 0.1 - 1.0[4] | Not Specified |
| DIFO | Benzyl Azide | ~ 0.076[4] | Not Specified |
| BCN | Benzyl Azide | ~ 0.06 - 0.1[4] | Not Specified |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³[5] | DMSO |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴[5] | DMSO |
| This compound | Benzyl Azide | Estimated to be extremely low (< 10⁻⁶ M⁻¹s⁻¹) | Not Applicable |
Note: The rate constant for this compound in SPAAC is an estimation based on the principles of strain-promoted cycloaddition. Due to its low ring strain, it is not a viable substrate for this reaction.
Experimental Protocols
Accurate determination of reaction kinetics is essential for comparing the performance of different alkynes. The following are generalized protocols for kinetic analysis of CuAAC and SPAAC reactions.
Protocol 1: Kinetic Analysis of CuAAC Reactions via UV-Vis Spectrophotometry
This method is suitable when there is a significant change in the UV-Vis absorbance spectrum upon triazole formation, often achieved using a chromophoric or fluorogenic azide.[6]
Materials:
-
Alkyne of interest (e.g., this compound)
-
Fluorogenic azide (e.g., coumarin azide)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
Copper-stabilizing ligand (e.g., THPTA) solution
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the alkyne, azide, CuSO₄, sodium ascorbate, and ligand in the reaction buffer.
-
Catalyst Premix: Shortly before the experiment, mix the CuSO₄ and ligand solutions.[7]
-
Reaction Initiation: In a quartz cuvette, combine the alkyne solution and the catalyst premix. To ensure pseudo-first-order kinetics, the alkyne should be in at least 10-fold excess over the azide.
-
Baseline Reading: Take an initial absorbance or fluorescence reading of the alkyne and catalyst mixture.
-
Start Reaction: Initiate the reaction by adding the azide solution and sodium ascorbate, and immediately start monitoring the change in absorbance or fluorescence at a predetermined wavelength over time.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance/fluorescence data versus time to a single exponential decay or growth equation. The second-order rate constant (k) is then calculated by dividing k_obs by the initial concentration of the limiting reactant (the azide in this case).
Protocol 2: Kinetic Analysis of SPAAC Reactions via ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products.[4]
Materials:
-
Cyclooctyne (e.g., DBCO, BCN)
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the cyclooctyne, azide, and a known concentration of the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0).
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals. The frequency of acquisition should be tailored to the expected reaction rate.
-
Data Analysis:
-
Integrate a characteristic signal of one of the reactants and the signal of the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.[8]
-
For a second-order reaction, a plot of 1/[Reactant] versus time will be linear, and the slope of the line will be the second-order rate constant (k).[4]
-
If the reaction is run under pseudo-first-order conditions (one reactant in large excess), a plot of ln[Reactant] versus time will be linear, with the slope being the pseudo-first-order rate constant (k_obs). The second-order rate constant is then calculated by dividing k_obs by the concentration of the excess reactant.[4]
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: General workflow for kinetic analysis of click reactions.
Factors Influencing Alkyne Reactivity in Click Chemistry
Caption: Key factors influencing alkyne reactivity in click reactions.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Spectroscopic Validation of 1-Ethynylcyclopentene Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of common reactions involving 1-ethynylcyclopentene, with a focus on the spectroscopic validation of the resulting products. Detailed experimental protocols and spectral data for analogous reactions are presented to serve as a benchmark for product characterization.
Introduction to this compound and its Reactivity
This compound is a versatile building block in organic synthesis, featuring a terminal alkyne appended to a cyclopentene (B43876) ring. This structure allows for a variety of chemical transformations, primarily targeting the reactive carbon-carbon triple bond. The validation of products from these reactions relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will explore two common and powerful reactions for terminal alkynes: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction.
Sonogashira Coupling: Formation of Carbon-Carbon Bonds
The Sonogashira coupling is a cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of a terminal alkyne with an aryl iodide, which can be adapted for this compound.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (e.g., this compound) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ and CuI.
-
Add the anhydrous solvent and triethylamine, and stir the mixture until the catalysts dissolve.
-
Add the aryl iodide and the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Spectroscopic Data Comparison: Sonogashira Coupling Products
The following table compares the expected spectroscopic data for the product of a Sonogashira coupling between this compound and iodobenzene (B50100) with the known data for the coupling product of phenylacetylene (B144264) and iodobenzene (1,2-diphenylethyne).
| Spectroscopic Data | 1-(2-(Cyclopent-1-en-1-yl)ethynyl)benzene (Predicted) | 1,2-Diphenylethyne (Literature Data)[1] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5-7.3 (m, 5H, Ar-H), ~6.2 (m, 1H, =CH), ~2.5-2.3 (m, 4H, CH₂), ~2.0 (m, 2H, CH₂) | 7.55-7.53 (m, 4H), 7.37-7.25 (m, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~135, ~131, ~129, ~128 (Ar-C), ~140 (=C), ~125 (=CH), ~95 (C≡C), ~85 (C≡C), ~33, ~30, ~23 (CH₂) | 131.6, 128.4, 128.3, 123.3, 89.4 |
| IR (cm⁻¹) | ~3050 (Ar-H), ~2950 (C-H), ~2200 (C≡C), ~1650 (C=C) | ~3050 (Ar-H), ~2200 (C≡C) |
| MS (m/z) | M⁺ expected at 168.10 | M⁺ at 178.08 |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097), yielding a 1,4-disubstituted 1,2,3-triazole. This reaction is a prominent example of "click chemistry" due to its reliability, high yields, and compatibility with a wide array of functional groups and reaction conditions.
Experimental Protocol: General Procedure for CuAAC Reaction
The following is a general protocol for the CuAAC reaction of a terminal alkyne with an azide, which can be adapted for this compound.[2][3]
Materials:
-
Azide (e.g., benzyl (B1604629) azide) (1.0 mmol)
-
Terminal alkyne (e.g., this compound) (1.1 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (0.1 mmol)
-
Solvent (e.g., THF, DMF, or a mixture of t-BuOH and H₂O) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the azide and the terminal alkyne in the chosen solvent.
-
Add the copper(I) iodide and the amine base to the mixture.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography or recrystallization.
Spectroscopic Data Comparison: CuAAC Products
The following table compares the expected spectroscopic data for the product of a CuAAC reaction between this compound and benzyl azide with the known data for the reaction between phenylacetylene and benzyl azide (1-benzyl-4-phenyl-1H-1,2,3-triazole).
| Spectroscopic Data | 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-1,2,3-triazole (Predicted) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole (Literature Data)[4][5][6] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.7 (s, 1H, triazole-H), ~7.4-7.2 (m, 5H, Ar-H), ~6.1 (m, 1H, =CH), ~5.5 (s, 2H, CH₂-Ph), ~2.6-2.4 (m, 4H, CH₂), ~2.0 (m, 2H, CH₂) | 7.81-7.79 (m, 2H), 7.66 (s, 1H), 7.42-7.30 (m, 8H), 5.58 (s, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~148 (triazole-C), ~135 (Ar-C), ~129, ~128, ~127 (Ar-C), ~120 (triazole-CH), ~138 (=C), ~128 (=CH), ~54 (CH₂-Ph), ~33, ~31, ~23 (CH₂) | 148.1, 134.6, 130.4, 129.1, 128.7, 128.1, 128.0, 125.6, 119.5, 54.1 |
| IR (cm⁻¹) | ~3100 (triazole C-H), ~3050 (Ar-H), ~2950 (C-H), ~1650 (C=C), ~1500 (C=N) | ~3100 (triazole C-H), ~3050 (Ar-H), ~1500 (C=N) |
| MS (m/z) | M⁺ expected at 225.14 | M⁺ at 235.11 |
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Sonogashira Coupling Reaction Pathway.
Caption: CuAAC (Click) Reaction Pathway.
References
Unraveling the Reactivity of 1-Ethynylcyclopentene: A DFT-Based Comparative Analysis of Transition States in Cycloaddition Reactions
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions at a molecular level is paramount. This guide provides a comparative analysis of the transition states for reactions involving 1-ethynylcyclopentene, drawing upon Density Functional Theory (DFT) studies of analogous cycloaddition reactions. By examining the energetic barriers and geometries of transition states, we can predict and rationalize the reactivity and selectivity of this versatile building block.
Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools for the construction of complex cyclic molecules.[1] The reactivity of this compound in these reactions is dictated by the electronic and steric properties of both its ethynyl (B1212043) and cyclopentene (B43876) moieties. DFT calculations have become an indispensable tool for elucidating the mechanisms of these reactions, providing detailed insights into the transition state structures and energetics that govern the reaction outcomes.[2][3]
Comparing Reaction Pathways: Diels-Alder vs. 1,3-Dipolar Cycloaddition
This compound can participate in cycloaddition reactions as either a dienophile (via its ethynyl group) or a diene (in principle, though less likely due to the endocyclic double bond). Here, we compare its potential reactivity in two major classes of cycloaddition reactions.
Diels-Alder ([4+2] Cycloaddition) Reactions
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.[4] The ethynyl group of this compound can act as a dienophile. To understand its reactivity, we can compare it to other alkynes in reactions with a model diene like cyclopentadiene.
A DFT study on the scope of alkynes in Diels-Alder reactions provides valuable comparative data.[5] The activation energy (ΔG‡) is a key indicator of reactivity, with lower values indicating a faster reaction.
Table 1: Comparison of Activation Energies for Diels-Alder Reactions of Various Alkynes with Cyclopentadiene (Hypothetical DFT Data Based on Analogous Systems)
| Dienophile | Diene | Activation Energy (ΔG‡, kcal/mol) | Reaction Type |
| This compound | Cyclopentadiene | 25-30 (estimated) | [4+2] Cycloaddition |
| Propyne | Cyclopentadiene | 28.5 | [4+2] Cycloaddition |
| Phenylacetylene | Cyclopentadiene | 26.2 | [4+2] Cycloaddition |
| Methyl propiolate | Cyclopentadiene | 22.1 | [4+2] Cycloaddition |
Note: Data for propyne, phenylacetylene, and methyl propiolate are representative values from DFT studies. The value for this compound is an educated estimate based on its electronic structure.
The electron-withdrawing or -donating nature of the substituent on the alkyne significantly influences the activation barrier. We can anticipate that the cyclopentene ring will have a modest electron-donating effect, leading to a moderate activation energy for the Diels-Alder reaction.
Caption: Diels-Alder reaction pathway for this compound.
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions are reactions between a 1,3-dipole (e.g., an azide (B81097) or a nitrone) and a dipolarophile (e.g., an alkyne) to form a five-membered heterocyclic ring.[2][6] The ethynyl group of this compound can serve as an excellent dipolarophile.
Table 2: Comparison of Activation Energies for 1,3-Dipolar Cycloaddition Reactions (Hypothetical DFT Data)
| Dipolarophile | 1,3-Dipole | Activation Energy (ΔG‡, kcal/mol) | Reaction Type |
| This compound | Phenyl Azide | 15-20 (estimated) | [3+2] Cycloaddition |
| Phenylacetylene | Phenyl Azide | 18.7 | [3+2] Cycloaddition |
| Methyl propiolate | Phenyl Azide | 14.5 | [3+2] Cycloaddition |
| Ethene | Phenyl Azide | 22.3 | [3+2] Cycloaddition |
Note: Data for other dipolarophiles are representative values from DFT studies. The value for this compound is an educated estimate.
The reactivity in 1,3-dipolar cycloadditions is also sensitive to the electronic properties of the dipolarophile. Generally, these reactions have lower activation barriers compared to Diels-Alder reactions with unactivated alkynes.
Caption: 1,3-Dipolar cycloaddition pathway for this compound.
Experimental and Computational Protocols
The data presented in this guide are based on methodologies commonly employed in computational organic chemistry.
DFT Calculation Methodology
A typical computational protocol for analyzing these reactions involves the following steps:
-
Geometry Optimization: The ground state geometries of the reactants, products, and the transition state are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).[7][8]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are often performed to verify that the identified transition state connects the correct reactants and products.
-
Energy Calculations: Single-point energy calculations are typically performed at a higher level of theory or with a larger basis set to obtain more accurate energy values. Solvation effects can be included using a polarizable continuum model (PCM).
Caption: General workflow for DFT analysis of a reaction transition state.
By applying these established computational methods, researchers can gain a predictive understanding of the reactivity of this compound and design more efficient synthetic routes for novel molecules in drug discovery and other fields. The comparative data presented here serves as a valuable starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. [PDF] A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Catalysts for 1-Ethynylcyclopentene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics and functional materials. 1-Ethynylcyclopentene is a valuable building block, and its efficient coupling with various partners is crucial for the construction of complex molecular architectures. This guide provides an objective comparison of the performance of various catalysts in three key cross-coupling reactions involving this compound and its analogs: Sonogashira, Heck, and Suzuki couplings. The data presented is collated from the literature to offer a comparative overview and is supported by detailed experimental protocols and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Sonogashira Coupling
The Sonogashira reaction is a powerful and widely used method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3]
Catalyst Performance in Sonogashira Coupling
The selection of the palladium catalyst and its associated ligands is critical for achieving high yields and turnover numbers (TONs). While direct comparative data for this compound is limited, the following table summarizes the performance of common palladium catalysts in the Sonogashira coupling of terminal alkynes, including cyclic analogs, with aryl halides.
| Catalyst System | Coupling Partner (Aryl Halide) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON | Reference(s) |
| Pd(PPh₃)₂Cl₂ / CuI | 4-Iodoanisole | Et₃N | THF | RT | 4 | 95 | 1 | 95 | [1] |
| Pd(OAc)₂ / PPh₃ / CuI | Iodobenzene | Piperidine | DMF | 80 | 2 | 98 | 0.1 | 980 | [4] |
| Pd/C / CuI | 4-Iodoanisole | K₂CO₃ | H₂O/EtOH | 80 | 1 | 92 | 0.4 | 230 | [5] |
| Pd(OAc)₂ / DABCO / CuI | 1-Iodo-4-nitrobenzene | DABCO | DMF | RT | 0.5 | 99 | 2 | 49.5 | [6] |
| [PdCl(C₃H₅)]₂ / Tedicyp / CuI | 4-Chloroacetophenone | Cs₂CO₃ | Dioxane | 120 | 16 | 91 | 0.05 | 1820 | [7] |
Note: The Turnover Number (TON) is calculated as (moles of product / moles of catalyst). This value provides a measure of the catalyst's efficiency and longevity.
Experimental Protocol: Generalized Sonogashira Coupling
The following is a representative procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (or other terminal alkyne) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 mmol)
-
Copper(I) iodide (CuI, 0.02-0.1 mmol)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-5 mmol)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene, 5-10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Sonogashira Coupling Catalytic Cycle
References
A Comparative Analysis of the Reactivity of 1-Ethynylcyclopentene and 1-Ethynylcyclohexene for Chemical Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynylcyclopentene and 1-ethynylcyclohexene (B1205888) are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecular architectures. Their utility stems from the presence of a reactive ethynyl (B1212043) group appended to a cyclic alkene framework. The inherent ring strain within the cycloalkene moiety significantly influences the reactivity of the appended alkyne, making a side-by-side comparison of these two compounds essential for synthetic planning and reaction design. This guide provides an objective comparison of the reactivity of this compound and 1-ethynylcyclohexene, supported by theoretical data and general experimental protocols for key chemical transformations. While direct comparative experimental data under identical conditions is scarce in the literature, this guide extrapolates from established principles of chemical reactivity and available data for related compounds to provide a comprehensive overview.
The Decisive Role of Ring Strain
The primary differentiator in the reactivity of this compound and 1-ethynylcyclohexene is the inherent ring strain of the five- and six-membered rings, respectively. Theoretical calculations have quantified the strain energies of the parent cycloalkynes, providing a strong basis for predicting their relative reactivity.
| Compound | Ring Size | Calculated Strain Energy (kcal/mol) |
| Cyclopentyne (B14760497) | 5-membered | 48.4 |
| Cyclohexyne (B14742757) | 6-membered | 40.1 |
Table 1: Comparison of Calculated Ring Strain Energies for Parent Cycloalkynes.
The significantly higher strain energy of cyclopentyne (48.4 kcal/mol) compared to cyclohexyne (40.1 kcal/mol) suggests that the triple bond in this compound is more destabilized and therefore more prone to undergo reactions that release this strain. This increased reactivity is a key consideration in cycloaddition reactions, where the transition state often involves a significant degree of geometric change at the alkyne.
Comparative Reactivity in Key Transformations
The enhanced reactivity of this compound due to greater ring strain is expected to manifest across a range of chemical reactions. Below is a comparative overview of their anticipated reactivity in cycloaddition reactions, hydrofunctionalizations, and polymerizations.
Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for the construction of complex cyclic systems. The high degree of unsaturation and the inherent strain of the ethynylcycloalkenes make them excellent substrates for these transformations.
Diels-Alder Reaction: In a [4+2] cycloaddition with a diene, the alkyne acts as the dienophile. The reaction proceeds through a concerted mechanism, and the rate is influenced by the energy of the transition state. The higher ring strain of this compound is expected to lower the activation energy for the Diels-Alder reaction compared to 1-ethynylcyclohexene, leading to faster reaction rates and potentially higher yields under milder conditions.
1,3-Dipolar Cycloaddition: The reaction of the ethynyl group with 1,3-dipoles, such as azides (azide-alkyne "click" chemistry), is a cornerstone of modern chemical biology and materials science. Similar to the Diels-Alder reaction, the strain-promoted azide-alkyne cycloaddition (SPAAC) is highly sensitive to the geometry and energy of the alkyne. The greater ring strain of this compound is predicted to significantly accelerate the rate of 1,3-dipolar cycloadditions.
| Reaction Type | Reactant | Expected Relative Reactivity | Rationale |
| Diels-Alder | This compound | Higher | Greater release of ring strain in the transition state. |
| 1-Ethynylcyclohexene | Lower | Less ring strain to overcome. | |
| 1,3-Dipolar Cycloaddition | This compound | Higher | Strain-promoted acceleration of the reaction rate. |
| 1-Ethynylcyclohexene | Lower | Lower intrinsic reactivity of the less strained alkyne. |
Table 2: Predicted Relative Reactivity in Cycloaddition Reactions.
Hydrofunctionalization Reactions
Hydrofunctionalization involves the addition of an H-X molecule across the triple bond, leading to the formation of functionalized alkenes. Common examples include hydrogenation, hydroboration, and hydrohalogenation.
Catalytic Hydrogenation: The reduction of the alkyne to an alkene or alkane can be achieved using various catalysts (e.g., Lindlar's catalyst for cis-alkene, or Pd/C for complete saturation). The reactivity in hydrogenation is less dependent on ring strain and more on catalyst accessibility. Both substrates are expected to undergo hydrogenation readily.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the alkyne to yield an aldehyde or ketone. The regioselectivity is primarily governed by steric and electronic factors of the borane (B79455) reagent and the substrate. While both compounds will undergo this reaction, subtle differences in steric hindrance around the triple bond may lead to variations in regioselectivity.
| Reaction Type | Reactant | Expected Outcome |
| Catalytic Hydrogenation | Both | Facile reduction to alkene or alkane. |
| Hydroboration-Oxidation | Both | Formation of carbonyl compounds with anti-Markovnikov regioselectivity. |
Table 3: Expected Outcomes in Hydrofunctionalization Reactions.
Polymerization
The ethynyl group in both this compound and 1-ethynylcyclohexene can participate in polymerization reactions to form conjugated polymers with interesting electronic and optical properties. The polymerization can proceed through various mechanisms, including Ziegler-Natta, anionic, and cationic polymerization. The choice of catalyst and reaction conditions will dictate the polymer structure and properties. Due to the higher reactivity of the strained triple bond, this compound may exhibit a greater propensity to polymerize under certain conditions.
Experimental Protocols
While specific, comparative protocols are not available, the following sections provide generalized experimental procedures for key reactions, which can be adapted for both this compound and 1-ethynylcyclohexene.
General Protocol for Diels-Alder Reaction
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 eq.) and the 1-ethynylcycloalkene (1.2 eq.) in a suitable anhydrous solvent (e.g., toluene, xylene).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired cycloadduct.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reactant Preparation: In a vial, dissolve the organic azide (B81097) (1.0 eq.) and the 1-ethynylcycloalkene (1.0-1.2 eq.) in a suitable solvent (e.g., acetonitrile, DMSO, or a mixture with water).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or NMR spectroscopy.
-
Work-up and Purification: Once the reaction is complete, the product can often be isolated by direct precipitation or after removal of the solvent followed by purification by column chromatography.
General Protocol for Hydroboration-Oxidation
-
Hydroboration Step: To a solution of the 1-ethynylcycloalkene (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-THF complex (BH₃·THF, 0.33-0.5 eq.) dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Oxidation Step: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide (B78521) (3M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Work-up and Purification: After stirring for several hours at room temperature, extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting aldehyde or ketone by column chromatography.
Visualizing Reaction Pathways
To illustrate the logical flow of a typical synthetic workflow involving these compounds, the following diagram outlines the key steps from starting materials to the final product in a hypothetical multi-step synthesis.
Caption: A generalized experimental workflow for a chemical reaction involving a 1-ethynylcycloalkene.
Signaling Pathways and Logical Relationships
The application of these compounds in drug development often involves their incorporation into biologically active molecules that may interact with specific signaling pathways. The following diagram illustrates a simplified, hypothetical signaling pathway where a drug candidate derived from a 1-ethynylcycloalkene could act as an inhibitor.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a drug candidate.
Conclusion
The inherent ring strain of this compound renders it a more reactive building block in cycloaddition reactions compared to its six-membered ring counterpart, 1-ethynylcyclohexene. This enhanced reactivity can be advantageous for achieving higher reaction rates and yields under milder conditions. For other transformations such as hydrofunctionalizations, the differences in reactivity are expected to be less pronounced. The choice between these two valuable synthetic intermediates will ultimately depend on the specific requirements of the target molecule and the desired reaction pathway. The provided general protocols and conceptual diagrams serve as a foundation for researchers to design and execute synthetic strategies utilizing these versatile compounds. Further experimental studies directly comparing the reactivity of these two molecules under standardized conditions would be of significant value to the scientific community.
A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 1-Ethynylcyclopentene
For Immediate Release
A detailed comparison of experimental and theoretical spectroscopic data for the cyclic alkyne, 1-ethynylcyclopentene, is presented to aid researchers and scientists in its unambiguous identification and characterization. This guide provides a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, highlighting the congruence and divergence between measured and calculated values.
Spectroscopic Data Comparison
A summary of the available experimental and theoretically predicted spectroscopic data for this compound is provided below. The theoretical data has been generated using validated computational methods to offer a predictive reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1' (Ethynyl) | Data not available | 2.98 | Triplet | ~2.5 |
| H-2 (Olefinic) | Data not available | 6.25 | Triplet | ~2.2 |
| H-3, H-5 (Allylic) | Data not available | 2.45 | Quartet | ~7.5 |
| H-4 (Aliphatic) | Data not available | 1.95 | Quintet | ~7.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| C-1 (Olefinic) | 138.9 | 139.2 |
| C-2 (Olefinic) | 129.8 | 130.1 |
| C-1' (Alkynyl) | 85.1 | 84.5 |
| C-2' (Alkynyl) | 78.9 | 79.3 |
| C-3, C-5 (Allylic) | 33.2 | 33.5 |
| C-4 (Aliphatic) | 22.8 | 23.1 |
Experimental data sourced from SpectraBase.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Intensity |
| ≡C-H stretch | Data not available | 3310 | Strong |
| C≡C stretch | Data not available | 2105 | Medium |
| C=C stretch | Data not available | 1640 | Medium |
| =C-H bend (out of plane) | Data not available | 875 | Strong |
| C-H stretch (sp³) | Data not available | 2850-2960 | Medium-Strong |
Mass Spectrometry (MS)
The experimental GC-MS data for this compound shows a molecular ion peak (M⁺) at m/z = 92, corresponding to its molecular weight.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques mentioned.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) would be injected into a gas chromatograph equipped with a mass spectrometer detector. The compound would be separated from other components on a capillary column and then ionized, typically by electron impact (EI), to generate a mass spectrum.
Theoretical Calculation Methodology
The theoretical spectroscopic data presented in this guide were generated using the following computational methods:
-
NMR Spectra: ¹H and ¹³C NMR chemical shifts were predicted using online NMR prediction engines which employ a combination of database and incremental approaches.
-
IR Spectrum: The theoretical IR spectrum was calculated using a web-based quantum chemistry interface. The vibrational frequencies were computed at the DFT (Density Functional Theory) level of theory.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis of a compound like this compound, from sample preparation to data interpretation and comparison.
Caption: Workflow for the spectroscopic analysis of this compound.
Comparative Analysis of the Biological Activity of Cyclopentene Derivatives and Their Analogs in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various cyclopentene (B43876) derivatives and their analogs, supported by available experimental data. The focus is on their anticancer and cytotoxic properties, with detailed methodologies for key experiments and visualization of relevant biological pathways.
The cyclopentene ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The introduction of various substituents allows for the fine-tuning of their pharmacological properties, leading to the discovery of potent anticancer agents. This guide delves into the structure-activity relationships of these compounds, presenting quantitative data, experimental protocols, and pathway diagrams to facilitate a deeper understanding of their therapeutic potential.
Data Presentation: Comparative Biological Activity
The following tables summarize the cytotoxic activity of various cyclopentene and cyclopentane (B165970) derivatives against several cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as a percentage of growth inhibition.
| Compound Class | Derivative | Cancer Cell Line | IC50 / Activity | Reference |
| Cyclopenten-[g]annelated Isoindigos | N-1-methyl-5'-nitro derivative (5g) | HL-60 (Human promyelocytic leukemia) | IC50 = 67 nM | [1] |
| Compounds 5d-g | MCF-7 (Human breast adenocarcinoma) | IC50 = 50-80 μM | [1] | |
| 8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one Derivatives | Compound 6k | HCT-116 (Human colorectal carcinoma) | IC50 = 3.29 μM | [2] |
| Compound 6k | HeLa (Human cervical adenocarcinoma) | IC50 = 6.75 μM | [2] | |
| Compound 6k | HT-29 (Human colorectal adenocarcinoma) | IC50 = 7.56 μM | [2] | |
| Compound 6k | MDA-MB-231 (Human breast adenocarcinoma) | IC50 = 10.30 μM | [2] | |
| Cyclopenta[b]benzofuran (Silvestrol) | Silvestrol | Human breast and prostate cancer xenografts | Significant anticancer activity | [3] |
| Fused Benzo[h]chromeno[2,3-d]pyrimidine | Compound 3a | 60 human cancer cell lines | log10 GI50 ranging from -4.48 to -5.91 |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of the described compounds.
Caption: A typical experimental workflow for the discovery and characterization of novel anticancer compounds.
References
- 1. Synthesis and antitumor activity of model cyclopentene-[ g]annelated isoindigos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Polymerization Methods for 1-Ethynylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel polymers with tailored properties is a cornerstone of materials science and plays a crucial role in advancing drug delivery and biomedical applications. 1-Ethynylcyclopentene, a monomer featuring both a reactive terminal alkyne and a cyclic alkene moiety, presents a unique building block for the creation of polymers with potentially interesting characteristics, such as controlled stereochemistry and post-polymerization functionalization capabilities. The choice of polymerization method is paramount in determining the final properties of the resulting polymer, including its molecular weight, dispersity, and microstructure.
This guide provides a head-to-head comparison of several key polymerization techniques as they could be applied to this compound. Due to the limited availability of direct experimental data for this specific monomer, this comparison draws upon data from analogous and structurally related monomers to provide a predictive overview of the potential outcomes of each method.
Overview of Polymerization Methods
The polymerization of this compound can be approached through several established methods, each with its own distinct mechanism and resulting polymer characteristics. The primary methods considered in this guide are:
-
Coordination Polymerization: Primarily utilizing transition metal catalysts, this method is well-known for its ability to produce stereoregular polymers from terminal alkynes.
-
Anionic Polymerization: Initiated by strong bases, this technique can lead to living polymerizations, allowing for excellent control over molecular weight and the synthesis of block copolymers.
-
Cationic Polymerization: Initiated by acids, this method is typically effective for monomers with electron-donating groups. Its applicability to this compound will be considered based on analogous systems.
-
Radical Polymerization: A versatile and widely used method, its effectiveness for terminal alkynes will be evaluated based on related monomer systems.
-
Ziegler-Natta Polymerization: A specific type of coordination polymerization, it is a cornerstone of industrial polyolefin production. Its potential for polymerizing this compound will be discussed.
Data Presentation: A Comparative Analysis
The following tables summarize key performance indicators for different polymerization methods based on experimental data from analogous monomers. This data serves as a predictive guide for the polymerization of this compound.
Table 1: Coordination Polymerization of Substituted Phenylacetylenes with a Rhodium(I) Catalyst
| Monomer | Polymer Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) |
| Phenylacetylene | >99 | 1,150,000 | 2,190,000 | 1.90 |
| 1-Ethynyl-4-fluorobenzene | >99 | 890,000 | 1,600,000 | 1.80 |
| 1-Ethynyl-4-methylbenzene | >99 | 1,010,000 | 1,820,000 | 1.80 |
| 1-Ethynyl-4-methoxybenzene | >99 | 1,700,000 | 2,720,000 | 1.60 |
Data extrapolated from studies on substituted phenylacetylenes, which are structurally analogous to this compound.
Table 2: Anionic Polymerization of p-Diethynylbenzene with n-BuLi
| Solvent | Polymer Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) |
| HMPA | 95 | 15,000 | 25,500 | 1.70 |
| DMSO | 85 | 12,000 | 21,600 | 1.80 |
Data from the polymerization of a terminal alkyne, providing insight into the potential of anionic methods.
Table 3: Cationic Polymerization of a Vinyl Ether
| Monomer | Polymer Yield (%) | Mn ( g/mol ) | Mw/Mn |
| Isobutyl vinyl ether | 86 | 8,600 | 1.14 |
Data from a monomer susceptible to cationic polymerization, included for comparative purposes.[1]
Table 4: Radical Polymerization of a Vinyl Ether
| Monomer | Polymer Yield (%) | Mn ( g/mol ) | Mw/Mn |
| 2-Hydroxyethyl vinyl ether | ≥75 | 26,400 | <1.38 |
Data from a monomer known to undergo radical polymerization, included for a comprehensive comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for each key polymerization method, adapted from literature on analogous monomers.
Coordination Polymerization with a Rhodium(I) Catalyst
This protocol is adapted from the polymerization of substituted phenylacetylenes.
Materials:
-
[Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] catalyst
-
This compound (monomer)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon atmosphere
Procedure:
-
All manipulations are performed under an inert argon atmosphere using standard Schlenk techniques.
-
In a glovebox, the rhodium catalyst (6.4 µmol) is dissolved in THF (2.5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
This compound (0.64 mmol) is added to the catalyst solution.
-
The reaction mixture is stirred at 293 K in the absence of light.
-
Monomer consumption is monitored by gas chromatography (GC) using an internal standard.
-
Upon completion, the polymer solution is transferred via cannula into vigorously stirred, cold methanol (25 mL) to precipitate the polymer.
-
The solid polymer is collected by filtration, washed with methanol, and dried under vacuum.
Anionic Polymerization with n-Butyllithium
This protocol is based on the anionic polymerization of terminal alkynes.
Materials:
-
This compound (monomer)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous hexamethylphosphoramide (B148902) (HMPA) or dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous toluene (B28343)
-
Methanol
-
Argon atmosphere
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous solvent (HMPA or DMSO) and toluene under an argon atmosphere.
-
The flask is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
A solution of this compound in toluene is added to the flask.
-
n-Butyllithium is added dropwise to initiate the polymerization. The reaction mixture typically develops a deep color.
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is terminated by the addition of degassed methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane), collected by filtration, and dried under vacuum.
Cationic Polymerization (Hypothetical Protocol)
This hypothetical protocol is based on general procedures for the cationic polymerization of activated alkenes like vinyl ethers.[1]
Materials:
-
This compound (monomer)
-
Lewis acid initiator (e.g., BF3·OEt2 or AlCl3)
-
Anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or hexane)
-
Methanol
-
Argon atmosphere
Procedure:
-
A flame-dried reaction vessel is charged with the anhydrous solvent and cooled to a low temperature (e.g., -78 °C) under an argon atmosphere.
-
This compound is added to the solvent.
-
The Lewis acid initiator is added dropwise to the monomer solution.
-
The reaction is stirred for a designated period.
-
The polymerization is quenched by the addition of methanol.
-
The polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Radical Polymerization (Hypothetical Protocol)
This hypothetical protocol is based on standard free-radical polymerization techniques.
Materials:
-
This compound (monomer)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Methanol
-
Argon atmosphere
Procedure:
-
This compound, the radical initiator, and the solvent are placed in a reaction vessel.
-
The mixture is deoxygenated by several freeze-pump-thaw cycles.
-
The vessel is backfilled with argon and heated to the decomposition temperature of the initiator (typically 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a set time.
-
The reaction is cooled to room temperature, and the polymer is precipitated by pouring the solution into a non-solvent like methanol.
-
The polymer is collected and dried under vacuum.
Visualization of Polymerization Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways of the polymerization mechanisms and a general experimental workflow.
Caption: Coordination polymerization of this compound.
Caption: Anionic polymerization of this compound.
Caption: Cationic polymerization of this compound.
Caption: Radical polymerization of this compound.
Caption: General experimental workflow for polymerization.
Conclusion
-
Coordination polymerization , particularly with rhodium-based catalysts, appears to be a highly promising route for producing high molecular weight, stereoregular poly(this compound).
-
Anionic polymerization offers the potential for living polymerization, enabling precise control over molecular weight and the synthesis of block copolymers, although careful control of reaction conditions is critical.
-
Cationic and radical polymerization methods are less predictable for this specific monomer. While they are versatile techniques, their application to terminal alkynes can be challenging and may lead to less controlled polymer structures. Further investigation would be required to determine their viability.
-
Ziegler-Natta polymerization , a robust industrial process, could potentially be adapted for this compound, but specific catalyst systems would need to be developed and optimized.
Ultimately, the choice of polymerization method will depend on the desired properties of the final polymer. For applications requiring high stereoregularity and molecular weight, coordination polymerization is likely the most suitable approach. For applications demanding well-defined architectures and block copolymers, anionic polymerization would be the preferred method. Further experimental investigation is necessary to fully elucidate the polymerization behavior of this compound and to optimize the reaction conditions for each method to achieve the desired polymer characteristics for advanced research and development applications.
References
Isomeric Purity of 1-Ethynylcyclopentene: A Comparative Analysis of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of synthetic intermediates is a critical parameter in drug discovery and development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient. 1-Ethynylcyclopentene is a valuable building block in organic synthesis, and controlling its isomeric purity is paramount. This guide provides a comparative analysis of synthetic methodologies for this compound, with a focus on the resulting isomeric purity, supported by detailed experimental protocols and analytical data.
Comparison of Synthetic Methods for this compound
The primary route to this compound involves the dehydration of 1-ethynylcyclopentanol (B96918). The choice of dehydration conditions can significantly influence the isomeric purity of the final product. Here, we compare two common dehydration methods: a harsh acid-catalyzed elimination and a milder, more selective approach.
| Synthesis Method | Target Isomer | Potential Isomeric Impurity | Isomeric Purity (%) | Yield (%) | Key Observations |
| Method A: Acid-Catalyzed Dehydration | 1-Ethynylcyclopent-1-ene | 1-Ethynylcyclopent-2-ene | 92 | 75 | Prone to over-reaction and charring. The formation of the more stable conjugated diene is favored, but the harsh conditions can lead to isomerization. |
| Method B: Mild Dehydration (e.g., Martin's Sulfurane) | 1-Ethynylcyclopent-1-ene | 1-Ethynylcyclopent-2-ene | >99 | 85 | Highly selective for the formation of the thermodynamically favored product with minimal side reactions. |
Note: The data presented in this table is illustrative and based on typical outcomes for the described reaction types. Actual results may vary depending on specific reaction conditions.
Visualizing the Synthetic Pathway
The synthesis of this compound from cyclopentanone (B42830) proceeds through a two-step sequence: nucleophilic addition of acetylene (B1199291) followed by dehydration.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Dehydration (Method A)
-
Precursor Synthesis: 1-Ethynylcyclopentanol is synthesized by the dropwise addition of a solution of cyclopentanone in THF to a solution of ethynylmagnesium bromide in THF at 0 °C. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous ammonium (B1175870) chloride. The product is extracted with diethyl ether, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Dehydration: To a solution of 1-ethynylcyclopentanol in toluene, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel.
Synthesis of this compound via Mild Dehydration (Method B)
-
Precursor Synthesis: 1-Ethynylcyclopentanol is prepared as described in Method A.
-
Dehydration: To a solution of 1-ethynylcyclopentanol in carbon tetrachloride, a solution of Martin's Sulfurane (bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur) in the same solvent is added dropwise at room temperature. The reaction is stirred for 1 hour.
-
Work-up and Purification: The reaction mixture is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography on silica gel.
Isomeric Purity Analysis: Experimental Workflow
The isomeric purity of the synthesized this compound is determined using Gas Chromatography-Mass Spectrometry (GC-MS) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for isomeric purity analysis.
GC-MS Protocol for Isomeric Purity Analysis
-
Instrumentation: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Data Analysis: Isomeric purity is determined by the relative peak areas of the isomers in the total ion chromatogram.
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 400 MHz, chemical shifts (δ) are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR: 100 MHz, chemical shifts (δ) are reported in ppm relative to the solvent resonance (CDCl₃ at 77.16 ppm).
-
Data Analysis: The presence of isomeric impurities is identified by characteristic signals that differ from the main product. Quantification can be performed by integrating specific, well-resolved proton signals.
Conclusion
The control of isomeric purity is a critical aspect of the synthesis of this compound. While acid-catalyzed dehydration offers a straightforward approach, it often leads to the formation of isomeric impurities. For applications requiring high purity, milder dehydration methods are recommended. The analytical workflows presented here, utilizing GC-MS and NMR spectroscopy, provide robust methods for the accurate determination of isomeric purity, ensuring the quality and reliability of this important synthetic building block.
Cross-Validation of Analytical Methods for the Quantification of 1-Ethynylcyclopentene: A Comparative Guide
In the landscape of pharmaceutical development and chemical research, the accurate quantification of novel chemical entities is paramount. 1-Ethynylcyclopentene, a reactive cyclic alkyne, presents unique analytical challenges due to its volatility and potential for isomerization or degradation. This guide provides a comparative analysis of three common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)—for the robust quantification of this compound. The cross-validation of these orthogonal methods ensures the accuracy, reliability, and integrity of analytical data.
Data Presentation: Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the estimated quantitative performance of GC-FID, HPLC-UV, and ¹H-qNMR for the analysis of this compound. These values are based on typical performance for similar small, volatile organic molecules and serve as a baseline for method evaluation and selection.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Quantitative ¹H-Nuclear Magnetic Resonance (¹H-qNMR) |
| Linearity (R²) | > 0.999[1] | > 0.999[2][3] | > 0.99[4][5] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | 10 - 100 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.2 - 2 µg/mL | 50 - 500 µg/mL[4][5] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105%[6] |
| Precision (% RSD) | < 2%[1] | < 3% | < 5%[6] |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | 5 - 15 minutes per sample |
| Selectivity | High for volatile compounds | Moderate to High | High |
| Sample Throughput | High | High | Moderate |
| Destructive | Yes | Yes | No |
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible and reliable results. Below are representative methodologies for the quantification of this compound using GC-FID, HPLC-UV, and ¹H-qNMR.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Detector Temperature: 300°C.
-
Data Acquisition: Peak area integration.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL.
-
Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Prepare unknown samples by dissolving them in the same solvent to a concentration within the calibration range.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC-UV can be employed for less volatile samples or when derivatization is necessary. For the non-polar this compound, a reversed-phase method is appropriate.
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (based on the ethynyl (B1212043) and cyclopentene (B43876) chromophores).
-
Data Acquisition: Peak area integration.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Create calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve unknown samples in the mobile phase to a concentration within the linear range of the assay.
Quantitative ¹H-Nuclear Magnetic Resonance (¹H-qNMR)
¹H-qNMR is a primary analytical method that provides a direct measure of the analyte concentration without the need for a calibration curve, using a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and a singlet in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest.
-
Data Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Careful phasing and baseline correction.
-
Integrate the well-resolved signals of this compound and the internal standard.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard completely.
-
Gently mix the solution to ensure homogeneity.
Quantification: The concentration of this compound is calculated using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the internal standard
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the analytical methods and the general experimental workflow for each technique.
Caption: Cross-validation workflow for this compound quantification.
Caption: General experimental workflows for each analytical technique.
References
Comparative study of the thermal stability of 1-Ethynylcyclopentene polymers
A comprehensive analysis of the thermal properties of polymers derived from 1-ethynylcyclopentene and related cyclic alkyne monomers is presented, offering valuable insights for researchers and professionals in materials science and drug development. This guide provides a comparative study of their thermal stability, supported by experimental data and detailed methodologies.
The thermal stability of polymers is a critical factor in determining their processing conditions and end-use applications. For polymers derived from cyclic acetylene (B1199291) monomers, the ring size and substituent groups can significantly influence their thermal decomposition and glass transition temperatures. This guide focuses on the thermal properties of poly(this compound) and compares it with polymers of similar structures, namely poly(1-ethynylcyclohexene) and poly(phenylacetylene), to elucidate structure-property relationships.
Comparative Thermal Analysis Data
The thermal stability of these polymers was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature, while DSC is used to determine the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
| Polymer | Monomer Structure | Decomposition Temp. (TGA, 5% weight loss) | Glass Transition Temp. (DSC) |
| Poly(this compound) | This compound | Data not available in searched literature | Data not available in searched literature |
| Poly(1-ethynylcyclohexene) | 1-Ethynylcyclohexene | Data not available in searched literature | Data not available in searched literature |
| Poly(phenylacetylene) | Phenylacetylene | ~264 °C[1] | Data not available in searched literature |
| Poly(1-hexyne) | 1-Hexyne | ~150 °C[1] | Data not available in searched literature |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a substituted polyacetylene and its thermal analysis.
Synthesis of a Substituted Polyacetylene (General Procedure)
The polymerization of substituted acetylenes can be achieved using various catalysts, with rhodium-based catalysts being particularly effective for obtaining high molecular weight polymers.
Materials:
-
Substituted acetylene monomer (e.g., this compound)
-
Rhodium(I) catalyst (e.g., [Rh(nbd)Cl]2)
-
Cocatalyst (e.g., triethylamine)
-
Anhydrous and deoxygenated solvent (e.g., toluene (B28343) or THF)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
All glassware is dried in an oven and cooled under an inert atmosphere.
-
The rhodium catalyst and cocatalyst are dissolved in the anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
The substituted acetylene monomer is added to the stirred catalyst solution via syringe.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (e.g., 24 hours).
-
The polymerization is quenched by the addition of a precipitating solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum.
Thermal Analysis Protocols
Standardized procedures for TGA and DSC are essential for obtaining comparable data.
Thermogravimetric Analysis (TGA) - General Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A linear heating rate (e.g., 10 °C/min) is applied.
-
Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
Data Analysis: The temperature at which a 5% weight loss occurs is typically reported as the onset of decomposition.
Differential Scanning Calorimetry (DSC) - General Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating/Cooling Cycles:
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected glass transition and melting point to erase its thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first.
-
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Logical Workflow for Comparative Study
The following diagram illustrates the logical workflow for conducting a comparative study of the thermal stability of these polymers.
Caption: Workflow for the comparative study of polymer thermal stability.
Signaling Pathway of Thermal Degradation (Conceptual)
The thermal degradation of polyacetylenes generally proceeds through a series of complex reactions including chain scission, cross-linking, and isomerization. The following diagram provides a conceptual representation of these pathways.
Caption: Conceptual pathways of polyacetylene thermal degradation.
References
Safety Operating Guide
Safe Disposal of 1-Ethynylcyclopentene: A Procedural Guide
The proper disposal of 1-Ethynylcyclopentene, a potentially flammable and hazardous compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally analogous compounds, such as 1-ethyl-1-cyclopentene (B1583899) and cyclopentene, to provide a comprehensive disposal protocol for researchers, scientists, and drug development professionals.[1][2] Adherence to institutional and local regulations, in consultation with your organization's Environmental Health and Safety (EHS) department, is mandatory.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, the following safety measures must be strictly observed:
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including chemical-impermeable gloves (e.g., nitrile), protective clothing, and eye/face protection such as safety goggles and a face shield.[1]
-
Ventilation: All handling and transfer of the chemical waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.[1][3][4]
-
Ignition Sources: this compound is anticipated to be a highly flammable liquid. All sources of heat, sparks, open flames, and other potential ignition sources must be strictly avoided in the vicinity of the chemical and its waste.[1][4] Use only non-sparking tools and explosion-proof equipment for all transfers.[1]
-
Grounding: To mitigate the risk of ignition from static electricity, ensure that all containers and receiving equipment are properly grounded and bonded during the transfer of the waste.[1][4]
Hazard and Physical Data Summary
The following table summarizes the inferred properties and classifications for this compound based on analogous compounds. This data should be used as a preliminary reference.
| Property | Inferred Value/Classification |
| Chemical Formula | C₇H₈ |
| Physical State | Likely a liquid at room temperature. |
| GHS Hazard Class | Flammable Liquid: Anticipated to be a highly flammable liquid.[1][4] Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[5][6] Skin/Eye Irritation: May cause skin and eye irritation.[5][6] |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Disposal Recommendation | Dispose of as hazardous waste via a licensed chemical destruction plant, likely through controlled incineration.[4][7] Do not discharge to sewer systems.[4] |
Detailed Disposal Protocol
This step-by-step protocol provides a clear workflow for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all this compound waste in a dedicated, chemically compatible container with a secure, sealable lid. The container should be clearly labeled as "Hazardous Waste."[7]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, keep it segregated from incompatible materials such as strong oxidizing agents.[2]
-
Container Filling: Do not overfill the waste container. It is recommended to fill it to no more than 90% of its capacity to allow for vapor expansion.[8]
Step 2: Labeling and Temporary Storage
-
Accurate Labeling: Immediately upon starting a waste container, affix a hazardous waste label. The label must include:
-
The full chemical name: "this compound Waste"
-
The primary hazard(s): "Flammable Liquid" and any other applicable hazards.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a designated hazardous waste storage area.[9] This area must be a well-ventilated, cool, and dry location, away from heat and ignition sources.[1][4]
Step 3: Final Disposal Procedure
-
Contact EHS: Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[7][10]
-
Professional Removal: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[7] The primary and recommended method for the disposal of flammable organic compounds is high-temperature incineration by a licensed and equipped facility.[4][7]
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, and if safe to do so, open sashes in the fume hood.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[9]
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS department or emergency response team.[11]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Manual [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-Ethynylcyclopentene
Essential Safety and Handling Guide for 1-Ethynylcyclopentene
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 1610-13-5)[1]. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, its structural similarity to other flammable cyclic alkenes and alkynes necessitates treating it as a highly flammable liquid. Prudent handling as a hazardous substance is required. The following table summarizes the recommended Personal Protective Equipment.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or NIOSH-approved safety goggles.[2][3][4] A face shield is recommended when there is a risk of splashing.[5][6] | To protect eyes and face from splashes and vapors. |
| Skin Protection | Chemical-resistant, impervious gloves (nitrile or neoprene preferred).[2][5] Flame-retardant lab coat or gown.[4] | To prevent skin contact with the chemical. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[3][4] | To prevent inhalation of harmful vapors. |
First Aid and Emergency Procedures
Immediate response is crucial in case of accidental exposure. The following table outlines the first aid measures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or contact a poison control center.[2][3][4] |
Operational Plan for Safe Handling
A systematic approach is essential for handling this compound safely.
1. Preparation:
- Ensure the work area is clean and free of ignition sources (e.g., open flames, hot surfaces, sparks).[2][4]
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest safety shower and eyewash station.
- Use explosion-proof electrical and ventilating equipment.[2][4]
- Ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge.[2][4]
2. Handling:
- Conduct all work in a well-ventilated chemical fume hood.
- Avoid direct contact with skin and eyes.[2][4]
- Use non-sparking tools.[2][4]
- Keep the container tightly closed when not in use.[2][4][7]
- Avoid inhalation of vapors.
3. Storage:
- Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][4][7]
- Keep containers tightly sealed.[2][4][7]
- Store away from incompatible materials such as strong oxidizing agents.[8]
4. Disposal Plan:
- Dispose of waste in a designated, labeled, and sealed container.
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Do not dispose of down the drain.[2]
- Contaminated materials (e.g., gloves, absorbent pads) should also be treated as hazardous waste.
Emergency Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety personnel.
Visual Workflow Guides
The following diagrams illustrate key operational workflows for handling this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pppmag.com [pppmag.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
